molecular formula C7H9NO B1310761 2-Methoxy-6-methylpyridine CAS No. 63071-03-4

2-Methoxy-6-methylpyridine

Cat. No.: B1310761
CAS No.: 63071-03-4
M. Wt: 123.15 g/mol
InChI Key: WIMNZMOEBDPZTB-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylpyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMNZMOEBDPZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415945
Record name 2-Methoxy-6-methylpyridine
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-03-4
Record name 2-Methoxy-6-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-methylpyridine
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Foundational & Exploratory

2-Methoxy-6-methylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine for Researchers and Drug Development Professionals

Foreword: A Molecule of Versatility and Renewed Interest

This compound, also known as 6-methoxy-2-picoline, is a substituted pyridine derivative that has long served as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic and structural properties, arising from the interplay between the electron-donating methoxy and methyl groups on the electron-deficient pyridine ring, impart a nuanced reactivity profile that is highly valuable in synthetic chemistry.

Recently, this compound has garnered significant attention beyond its role as a synthetic building block. Groundbreaking research has identified this compound as a highly effective and safer alternative for the topical dissolution of cholesterol gallstones, a prevalent and painful medical condition. This discovery has opened a new chapter in its application, moving it from a behind-the-scenes intermediate to a frontline therapeutic candidate.

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It delves into its synthesis and reactivity from a mechanistic standpoint and details the experimental protocols that underscore its promising application in pharmacology.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical characteristics. These properties govern its behavior in both storage and reaction environments.

Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name This compound[1]
Synonyms 6-Methoxy-2-picoline, 2-methoxy-6-picoline[2]
CAS Number 63071-03-4[2]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
SMILES CC1=NC(=CC=C1)OC[1]
InChIKey WIMNZMOEBDPZTB-UHFFFAOYSA-N[1]
Physical Properties

The physical state and properties of this compound are critical for its handling, purification, and application, particularly in solvent-based therapies.

PropertyValue RangeSource(s)
Appearance Colorless to light yellow liquid[2]
Boiling Point 156 - 161.3 °C (at 760 mmHg)[3][4]
Density 1.001 - 1.01 g/cm³[3]
Refractive Index (n²⁰/D) 1.4975 - 1.5015[5]
Flash Point 49 - 56 °C (120 - 133 °F)[3]
Vapor Pressure 0.062 mmHg at 25 °C[3]
Water Solubility Slightly soluble[3][6]
LogP 1.4 - 1.6[3]

Spectroscopic and Analytical Characterization

Unambiguous characterization is the bedrock of chemical research. This section provides an analysis of the expected spectroscopic signature of this compound and outlines a protocol for its analytical confirmation.

Predicted NMR Spectral Data

While a publicly available, peer-reviewed assigned experimental spectrum is elusive, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from analogous structures. The electron-donating methoxy group (-OCH₃) and weakly donating methyl group (-CH₃) influence the chemical shifts of the pyridine ring protons and carbons.

Justification for Predictions:

  • ¹H NMR: The pyridine ring protons (H-3, H-4, H-5) are expected in the aromatic region. H-3 and H-5, being ortho and para to the strongly donating methoxy group, will be the most shielded (furthest upfield). H-4, being meta to both groups, will be the least shielded of the ring protons. The methoxy and methyl protons will appear as sharp singlets in the upfield region.

  • ¹³C NMR: The carbons directly attached to the heteroatoms (C-2 to oxygen, C-6 to nitrogen) will be the most deshielded (furthest downfield). The remaining ring carbons will appear in the aromatic region, and the methyl and methoxy carbons will be significantly upfield.

Table 2.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)
H-47.35 - 7.45tJ(H4,H3) ≈ J(H4,H5) ≈ 7.8
H-56.60 - 6.70dJ(H5,H4) ≈ 7.8
H-36.45 - 6.55dJ(H3,H4) ≈ 7.8
O-CH₃3.85 - 3.95s-
C-CH₃2.40 - 2.50s-

Table 2.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)
C-2163 - 165
C-6157 - 159
C-4137 - 139
C-5112 - 114
C-3108 - 110
O-CH₃52 - 54
C-CH₃23 - 25
Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol provides a standardized method for acquiring high-quality NMR spectra for structural verification.[7][8]

  • Sample Preparation: a. Accurately weigh 15-25 mg of purified this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Agitate the vial gently to ensure complete dissolution. d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover a range of -1 to 10 ppm. c. Acquire 16-32 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: a. Use a proton-decoupled single-pulse experiment. b. Set the spectral width to cover a range of 0 to 180 ppm. c. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase and baseline correct the spectra. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. d. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm. e. Integrate the ¹H signals and assign the peaks based on chemical shift, multiplicity, and coupling constants.

FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is characterized by the following key absorptions:

  • C-H stretching (Aromatic): ~3050-3000 cm⁻¹

  • C-H stretching (Aliphatic -CH₃): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (Pyridine ring): ~1600 cm⁻¹ and ~1470 cm⁻¹

  • C-O stretching (Aryl ether): A strong, characteristic band around 1250 cm⁻¹

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its predictable reactivity, which is a direct consequence of the electronic properties of its substituents.

Electronic Effects and Reactivity Profile

The pyridine ring is inherently electron-deficient. The methoxy group at the 2-position and the methyl group at the 6-position are both electron-donating groups (EDGs).

  • Methoxy Group (-OCH₃): Donates electron density primarily through resonance (+R effect) and withdraws weakly through induction (-I effect). The resonance effect is dominant, activating the ring towards certain reactions and influencing regioselectivity.

  • Methyl Group (-CH₃): Donates weakly through induction (+I effect) and hyperconjugation.

This electronic profile leads to two primary sites of reactivity: the pyridine ring itself and the benzylic protons of the methyl group.

G cluster_0 Reactivity Profile cluster_1 Consequences Molecule This compound Ring Pyridine Ring (Electron-rich for a pyridine) Molecule->Ring Electrophilic Attack? (Difficult) Nucleophilic Attack? (Activated positions) Methyl Benzylic Protons (Acidic, pKa ~30-35) Molecule->Methyl Deprotonation (e.g., with BuLi, LDA) SNAr Nucleophilic Aromatic Substitution (SNAr) at C4/C5 (if leaving group present) Ring->SNAr Lithiation Formation of Benzylic Anion Methyl->Lithiation Functionalization Reaction with Electrophiles (E+) Lithiation->Functionalization

Caption: Logical flow of reactivity for this compound.

Representative Synthesis: Nucleophilic Aromatic Substitution

A robust and common method for preparing 2-alkoxypyridines is the nucleophilic aromatic substitution (SₙAr) of a corresponding 2-halopyridine. The following protocol describes the synthesis of this compound from the commercially available 2-chloro-6-methylpyridine.[9]

Reaction Scheme: (Self-created image of the reaction: 2-chloro-6-methylpyridine reacting with sodium methoxide in methanol to yield this compound and sodium chloride)

Experimental Protocol:

  • Setup: a. Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. b. To the flask, add 100 mL of anhydrous methanol.

  • Reagent Preparation: a. Carefully add sodium metal (2.53 g, 110 mmol, 1.1 eq) in small portions to the stirred methanol at 0 °C (ice bath). Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and slow addition. b. Allow the mixture to stir until all the sodium has dissolved, forming a solution of sodium methoxide.

  • Reaction: a. To the sodium methoxide solution, add 2-chloro-6-methylpyridine (12.75 g, 100 mmol, 1.0 eq) dropwise via a syringe. b. After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 200 mL of cold deionized water. c. Extract the aqueous mixture with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash with brine (1 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Causality and Trustworthiness: This protocol is self-validating. The progress is monitored by TLC, a reliable method to confirm the consumption of starting material and the formation of a new, less polar product. The final product's identity and purity must be confirmed by the analytical methods described in Section 2 (NMR, IR) and compared against reference data.

Key Application: Cholesterol Gallstone Dissolution

The most significant recent application of this compound (MMP) is as a topical solvent for dissolving cholesterol gallstones. It has shown superior efficacy and a better safety profile compared to the current clinical agent, methyl-tertiary butyl ether (MTBE).[4]

Mechanistic Rationale for Superior Efficacy

The advantage of MMP over MTBE stems from a combination of physical and chemical properties.

G cluster_0 Key Properties of MMP cluster_1 Therapeutic Advantages BoilingPoint High Boiling Point (156 °C vs 55 °C for MTBE) Safety Reduced Vaporization Lower Volatility-Related Side Effects (e.g., nausea, pain) BoilingPoint->Safety Leads to Structure Aromatic Pyridine Moiety Efficacy Enhanced Solubilization of Cholesterol Structure->Efficacy Enables π-interactions with cholesterol's ring system Polarity Ether + N-Heterocycle (Moderate Polarity) Polarity->Efficacy Interacts with cholesterol's -OH group and hydrocarbon body

Caption: Key properties of MMP leading to therapeutic advantages.

Cholesterol is a large, predominantly nonpolar molecule with a single polar hydroxyl (-OH) group. Effective dissolution requires a solvent that can interact favorably with both the hydrophobic sterol backbone and the hydrophilic head. MMP's aromatic ring can engage in favorable van der Waals and potentially pi-system interactions with cholesterol's fused rings, while the polar ether and nitrogen components can interact with the hydroxyl group. This balanced amphiphilicity, combined with its low volatility, allows for sustained and effective dissolution.

Comparative Efficacy Data

Studies have demonstrated MMP's superior ability to dissolve human cholesterol gallstones in vitro.[4]

Table 4.1: In Vitro Dissolution Rate of Cholesterol Gallstones (%)

Time (minutes)MTBEMMP
6056%75%
12069%95%
24082%100%
Data sourced from Yoon, Y.C., et al. (2024).[4]
Experimental Protocol: In Vitro Gallstone Dissolution Assay

This protocol is adapted from published studies and provides a method to assess and compare the efficacy of gallstone-dissolving agents.[4]

  • Gallstone Preparation: a. Obtain human cholesterol gallstones from a certified tissue bank or clinical partner under ethical approval. b. Air-dry the gallstones and carefully select stones of similar size, shape, and weight (e.g., 5 mm diameter) for consistency across experiments.

  • Assay Setup: a. Place a single, pre-weighed gallstone into individual glass vials. b. Prepare two groups of vials. To the first group, add 10 mL of this compound. To the second (control) group, add 10 mL of MTBE. c. Place the vials in a gently stirring water bath maintained at 37 °C to simulate physiological temperature.

  • Time-Course Measurement: a. At designated time points (e.g., 30, 60, 120, 240 minutes), remove a set of vials from each group. b. Carefully remove the remaining gallstone fragments from the solvent. c. Thoroughly air-dry the fragments to a constant weight. d. Weigh the dried, undissolved portion of the gallstones.

  • Data Analysis: a. Calculate the percentage of dissolution at each time point using the formula: % Dissolution = ((Initial Weight - Final Weight) / Initial Weight) * 100 b. Plot the % dissolution versus time for each solvent to compare their dissolution kinetics. c. Perform statistical analysis (e.g., t-test) to determine if the differences between the solvents are statistically significant.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Information
Hazard ClassGHS StatementPictogram
Flammable LiquidH226: Flammable liquid and vapor🔥
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Data sourced from PubChem CID 5324773.[1]
Handling and Storage Recommendations
  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents. Keep the container tightly sealed.[6]

  • Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Introduction: A Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine (CAS: 63071-03-4) for Advanced Research and Development

This compound, also known by its synonym 6-Methoxy-2-picoline, is a substituted pyridine derivative that has emerged as a crucial intermediate and building block in modern organic synthesis.[1][2] With the CAS number 63071-03-4, this colorless to light yellow liquid is distinguished by the presence of a methoxy group and a methyl group on the pyridine ring, which imparts unique reactivity and solubility characteristics.[1] Its structure serves as a valuable scaffold in the synthesis of a wide array of complex molecules, finding significant applications in pharmaceutical development, agrochemicals, and materials science.[1][3] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling, storage, and application in various reaction conditions.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 63071-03-4 [1][4]
Molecular Formula C₇H₉NO [1][4]
Molecular Weight 123.15 g/mol [1][4]
Appearance Colorless to light yellow liquid [1]
Boiling Point 142 °C (288 °F)
Density 1.038 g/cm³ at 25 °C
Refractive Index 1.4975-1.5015 @ 20 °C [5]
Solubility Slightly soluble in water. [6]

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. |[1][6] |

Spectroscopic Data Interpretation

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product characterization.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the range of δ 6.5-7.5 ppm. The methyl group protons (–CH₃) will appear as a singlet around δ 2.4-2.5 ppm, and the methoxy group protons (–OCH₃) will present as a singlet around δ 3.8-3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals. The aromatic carbons will resonate in the δ 110-165 ppm region, with the carbon attached to the methoxy group (C2) and the carbon bearing the methyl group (C6) being the most deshielded. The methyl carbon will appear around δ 20-25 ppm, and the methoxy carbon around δ 50-55 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands include C-H stretching from the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (1400-1650 cm⁻¹), and a prominent C-O stretching band for the methoxy group (around 1000-1300 cm⁻¹).[9]

  • Mass Spectrometry (MS): Electron Impact (EI-MS) will show a molecular ion (M⁺) peak at m/z = 123, corresponding to the molecular weight of the compound.[7]

Synthesis and Chemical Reactivity

While numerous methods exist for the de novo synthesis of substituted pyridines, this compound is typically prepared from readily available precursors.[10][11][12][13] Its true value lies in its versatile reactivity, which allows for regioselective functionalization.

Core Reactivity Pathways

The electronic nature of the pyridine ring, combined with the activating methyl group, dictates its reactivity. The primary sites for functionalization are the benzylic position of the methyl group and the aromatic ring itself.

G MMP C₇H₉NO Benzylic Benzylic Functionalization (at C-methyl) MMP->Benzylic Deprotonation (e.g., LDA, n-BuLi) Ring Ring Functionalization (Electrophilic/Nucleophilic Substitution) MMP->Ring Halogenation (e.g., NBS) Lithium-Halogen Exchange Anion Benzylic Anion Benzylic->Anion Forms nucleophile Product2 Ring-Substituted Product Ring->Product2 e.g., 5-Bromo-2-methoxy-6-methylpyridine Product1 Substituted at Methyl Group Anion->Product1

Caption: Key reactivity pathways for this compound.

Studies have shown that deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA) generates a benzylic anion.[14] This nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.[14] Furthermore, bromination with N-bromosuccinimide (NBS) can occur on the pyridine ring, leading to intermediates like 5-bromo-2-methoxy-6-methylpyridine, which can undergo further transformations like lithium-halogen exchange.[14]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable component in several high-value applications.

A Superior Agent for Gallstone Dissolution

One of the most promising and well-documented applications is its use as a topical agent for dissolving gallstones. Research has demonstrated its superiority over methyl-tertiary butyl ether (MTBE), the current clinical standard.[15][16][17] The key advantages of this compound (referred to as MMP in studies) include:

  • Higher Boiling Point: MMP has a boiling point of 156°C, significantly higher than MTBE's 55°C.[15][16] This reduces rapid evaporation and mitigates side effects like nausea and abdominal discomfort associated with MTBE.[16]

  • Greater Efficacy: In both in vitro and in vivo models, MMP demonstrates significantly higher dissolution rates for cholesterol gallstones compared to MTBE.[15]

  • Reduced Toxicity: Toxicological assessments indicate that MMP induces significantly less tissue damage and apoptosis in gallbladder tissue compared to MTBE.[15]

Table 2: Comparative In Vitro Gallstone Dissolution Rates (MMP vs. MTBE)

Time (minutes) MMP Dissolution Rate (%) MTBE Dissolution Rate (%)
60 75% 56%
120 95% 69%
240 100% 82%

Data from in vitro studies on cholesterol gallstones. The difference in dissolution rates was statistically significant (P < 0.05) at 60, 120, and 240 minutes.[15]

Scaffold for Biologically Active Molecules

Beyond gallstone treatment, this compound is a key starting material for synthesizing complex heterocyclic systems. It is used as a precursor in the synthesis of 1,6-naphthyridin-2(1H)-ones, a class of compounds investigated for a wide range of biomedical applications, including as antitumor agents.[18] Its role as a pharmaceutical intermediate extends to the development of drugs targeting neurological disorders.[1]

Other Industrial Applications

The compound also finds utility in other sectors:

  • Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]

  • Materials Science: Its chemical properties are leveraged in developing new polymers and specialty coatings.[1]

  • Catalysis: It can be used as a catalyst in various industrial processes, including hydrogenation and oxidation.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a flammable liquid and vapor and can cause skin and eye irritation.[19]

Table 3: Hazard Identification and Precautionary Statements

Hazard Class GHS Classification Precautionary Statements (Examples)
Flammability Flammable Liquid, Category 3 P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed.
Health Hazards Skin Irritation, Category 2 P280: Wear protective gloves/eye protection. P264: Wash skin thoroughly after handling.[19]
Eye Irritation, Category 2A P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

| | STOT - Single Exposure, Cat. 3 | P261: Avoid breathing vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.[19]

  • Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[19]

  • Store in a cool, dry place away from strong oxidizing agents and sources of ignition.[6][19]

Field-Proven Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common research applications.

Protocol 1: Benzylic Functionalization via Deprotonation

This protocol describes the generation of the benzylic anion and subsequent reaction with an electrophile, based on established reactivity.[14]

Objective: To synthesize 1-(2-methoxy-6-methylpyridin-yl)ethanol by reacting the benzylic anion of this compound with acetaldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) or n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. A deep red coloration may develop, indicating anion formation.

  • Stir the mixture at -78 °C for 40-60 minutes.

  • Add acetaldehyde (1.2 eq) dropwise to the anion solution. The color should dissipate.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired alcohol.

Caption: Workflow for benzylic functionalization protocol.

Protocol 2: In Vitro Gallstone Dissolution Efficacy Assay

This protocol outlines a self-validating system to compare the dissolution efficacy of this compound against a control.[15][17]

Objective: To quantify and compare the dissolution rate of human cholesterol gallstones using this compound (MMP) and a control solvent (e.g., MTBE).

Materials:

  • Human cholesterol gallstones (obtained with ethical approval).[16]

  • This compound (Test Agent).

  • Methyl-tertiary butyl ether (MTBE) (Control Agent).

  • Glass containers or vials.

  • Shaking incubator or water bath set to 37 °C.

  • Analytical balance.

  • Timer.

Procedure:

  • Collect and dry human cholesterol gallstones to a constant weight. Record the initial dry weight (W_initial) of each stone.

  • Place one pre-weighed gallstone into each of several labeled glass vials.

  • Add a standardized volume of MMP to the 'Test' group vials and an equal volume of MTBE to the 'Control' group vials, ensuring the stones are fully submerged.

  • Place the vials in a shaking incubator at 37 °C to simulate physiological conditions.

  • At predetermined time points (e.g., 30, 60, 120, 240 minutes), remove the designated vials from each group.

  • Carefully retrieve the remaining stone fragments, rinse them, and dry them completely to a constant weight. Record this final dry weight (W_final).

  • Calculate the percentage of dissolution for each stone using the formula: Dissolution (%) = [(W_initial - W_final) / W_initial] x 100

  • Compare the mean dissolution percentages between the MMP and MTBE groups at each time point using appropriate statistical analysis (e.g., t-test).

Caption: Workflow for the in vitro gallstone dissolution assay.

References

Structure and molecular formula of 2-Methoxy-6-methylpyridine (C7H9NO)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-6-methylpyridine (C₇H₉NO)

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound, also known by synonyms such as 6-Methoxy-2-picoline, is a substituted pyridine derivative that has garnered significant attention within the scientific community.[1][2] With the molecular formula C₇H₉NO, this compound presents as a colorless to light yellow liquid and serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules.[3][4] Its unique structural arrangement, featuring a pyridine ring functionalized with both a methoxy and a methyl group, imparts a valuable combination of reactivity and solubility.[2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A methyl group (-CH₃) is attached at the 6-position, and a methoxy group (-OCH₃) is at the 2-position.[2] This substitution pattern is crucial to its chemical behavior, influencing the electron density of the aromatic ring and the reactivity of the substituent groups.

The key identifiers and physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][4][5]
Molecular Weight 123.15 g/mol [3][6]
IUPAC Name This compound[5][7]
CAS Number 63071-03-4[1][3][4][7]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 161.3 °C at 760 mmHg[4]
Density 1.001 g/cm³[4]
Refractive Index 1.4975 - 1.5015 @ 20°C[4][7]
Flash Point 56 °C[4]
Solubility Slightly soluble in water[4][8]
SMILES CC1=NC(=CC=C1)OC[5][6][7]
InChIKey WIMNZMOEBDPZTB-UHFFFAOYSA-N[5][7]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution. The causality behind this choice lies in the inherent reactivity of halopyridines. A chlorine atom at the 2-position of the pyridine ring is an excellent leaving group, readily displaced by a strong nucleophile like methoxide.

Experimental Protocol: Nucleophilic Substitution

A standard laboratory-scale synthesis is detailed below. This protocol is a self-validating system; successful formation of the product can be confirmed by monitoring the disappearance of the starting material (e.g., via TLC or GC) and subsequent spectroscopic analysis of the purified product.

Objective: To synthesize this compound from 2-chloro-6-methylpyridine.

Materials:

  • 2-Chloro-6-methylpyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH, anhydrous)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylpyridine in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide to the solution. The amount should be in slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to the chloropyridine substrate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored for completion over several hours. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.

  • Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. This step neutralizes any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Perform multiple extractions to ensure quantitative recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield the final, high-purity this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process A 2-Chloro-6-methylpyridine C Combine and Reflux A->C B Sodium Methoxide (NaOMe) in Methanol B->C D Aqueous Workup (NH4Cl Quench) C->D Cool E Solvent Extraction (DCM) D->E F Drying & Concentration E->F G Purification (Vacuum Distillation) F->G Crude Product H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique identifies the different types of protons in the molecule based on their chemical environment. The spectrum would show distinct signals for the methyl protons, the methoxy protons, and the three aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbons of the methyl and methoxy groups.[6]

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would include C-H stretches from the aromatic ring and alkyl groups, C=C and C=N stretches characteristic of the pyridine ring, and C-O stretches from the methoxy group.[9]

  • MS (Mass Spectrometry): Mass spectrometry provides the exact mass of the molecule and information about its fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (123.15).[6]

Spectroscopic DataExpected/Reported Observations
¹H NMR Signals for -CH₃ (methyl), -OCH₃ (methoxy), and three distinct aromatic protons.
¹³C NMR Seven unique carbon signals corresponding to the molecular structure.[6]
IR (cm⁻¹) C-N stretching (~1390 cm⁻¹), C-O stretching (~1290 cm⁻¹).[9]
Mass Spec (m/z) Molecular Ion Peak [M]⁺ at 123.068.[4][6]

Key Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its bifunctional nature—a nucleophilic nitrogen atom (after deprotonation of the methyl group) and an aromatic ring amenable to further substitution—makes it highly valuable.[10]

Case Study: A Novel Agent for Gallstone Dissolution

A significant and innovative application of this compound is its investigation as a topical agent for dissolving gallstones.[2] Research has shown it to be a promising alternative to methyl-tertiary butyl ether (MTBE), the current clinical standard.[11]

  • Mechanism of Action: The compound acts as an organic solvent capable of dissolving cholesterol-based gallstones.

  • Advantage over MTBE: this compound has a much higher boiling point (156 °C vs. 55 °C for MTBE).[11][12] This critical difference reduces its rate of vaporization, thereby minimizing side effects and improving safety during clinical application.[13]

  • Efficacy: In both in vitro and in vivo studies, it has demonstrated superior efficacy in dissolving cholesterol gallstones compared to MTBE.[12][13][14]

Role as a Pharmaceutical Intermediate

Beyond this specific application, this compound is widely used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] The pyridine core is a common scaffold in medicinal chemistry, and the methoxy and methyl groups provide handles for molecular elaboration to optimize drug efficacy and specificity.

Drug_Dev_Pathway A This compound (Starting Scaffold) B Step 1: Side-Chain Functionalization (e.g., Deprotonation/Alkylation) A->B Reagent X C Step 2: Ring Modification (e.g., Suzuki Coupling) B->C Reagent Y D Advanced Intermediate C->D E Final Synthetic Steps (e.g., Deprotection) D->E F Target API Molecule (e.g., Kinase Inhibitor) E->F

Caption: Hypothetical role of this compound in a drug synthesis pathway.

Safety, Handling, and Storage

As a chemical reagent, this compound must be handled with appropriate care. It is classified as a flammable liquid and vapor.[8][15][16]

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[8][15][16]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[15][17]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It should be stored away from oxidizing agents.[8]

Conclusion

This compound (C₇H₉NO) stands out as a heterocyclic compound of significant synthetic utility. Its well-defined structure and predictable reactivity make it an invaluable precursor in diverse fields, from agrochemicals to materials science.[3] In the realm of drug development, its role as a versatile scaffold and its demonstrated potential as a safer, more effective gallstone-dissolving agent highlight its importance. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this potent chemical building block for future innovations.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-6-methylpyridine (C₇H₉NO), a versatile heterocyclic compound with applications in medicinal chemistry and materials science. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for its unambiguous identification, characterization, and utilization in further research and development.

Introduction to this compound

This compound, also known as 6-methoxy-2-picoline, is a substituted pyridine derivative with a molecular weight of 123.15 g/mol .[1] Its structure, featuring both a methoxy and a methyl group on the pyridine ring, imparts unique electronic and steric properties that are of interest in the synthesis of novel pharmaceutical agents and functional materials. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. The aromatic pyridine ring, the electron-donating methoxy group, and the methyl group each give rise to characteristic signals in NMR, specific vibrational modes in IR, and distinct fragmentation patterns in MS.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. Methoxy groups typically exhibit a singlet peak between 2.4 and 4.4 ppm.[2]

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4t1HH4
~6.6d1HH3
~6.5d1HH5
~3.9s3H-OCH₃
~2.4s3H-CH₃

Note: Predicted values based on typical chemical shifts for substituted pyridines. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound will display seven distinct signals corresponding to the seven carbon atoms in unique chemical environments. Methoxy groups typically show a resonance between 46 and 69 ppm.[2] A publicly available ¹³C NMR spectrum can be found on PubChem.[1]

¹³C NMR Data and Assignments:

Chemical Shift (δ) ppmAssignment
~163C2
~157C6
~138C4
~110C3
~108C5
~53-OCH₃
~24-CH₃

Note: Approximate chemical shifts are provided. For an authoritative spectrum, refer to the data available on PubChem.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyridine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. A theoretical study of the FT-IR and FT-Raman spectra of this compound has been reported, providing valuable insights into its vibrational modes.[3] An experimental ATR-IR spectrum is also available on PubChem.[1]

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchingAromatic C-H
~2950-2850C-H stretchingAliphatic C-H (-CH₃, -OCH₃)
~1612, 1580C=C stretchingAromatic ring
~1470, 1430C-H bending-CH₃
~1290, 1030C-O stretchingAryl-alkyl ether
~888C-H out-of-plane bendingAromatic ring

Note: These are characteristic regions and specific peak positions can be found in the referenced literature and databases.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. A GC-MS spectrum of this compound is available on PubChem.[1]

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 123, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: The fragmentation of ethers often involves cleavage of the C-C bond alpha to the oxygen atom.[4] Common fragmentation patterns for organic molecules include the loss of small, stable neutral molecules or radicals.[5][6]

Fragmentation_Pathway M [C₇H₉NO]⁺˙ m/z = 123 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 108 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 92 M->F2 - •OCH₃ F3 [M - H₂CO]⁺˙ m/z = 93 M->F3 - H₂CO

Caption: Plausible Fragmentation Pathways for this compound.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC Separation:

    • Inject the sample into the GC system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

    • Use a suitable temperature program to separate the components of the sample.

  • MS Detection:

    • The eluting compounds from the GC column are introduced into the mass spectrometer.

    • Electron ionization (EI) is a common method for generating ions.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

    • Compare the obtained spectrum with library spectra for confirmation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The detailed analysis of its NMR, IR, and MS spectra, coupled with the provided experimental protocols, offers a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. Adherence to rigorous spectroscopic analysis ensures the quality and integrity of research involving this important chemical entity.

References

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine: Solubility and Stability Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-6-methylpyridine, also known as 6-methoxy-2-picoline, is a pyridine derivative with the molecular formula C₇H₉NO.[1] Its unique structure, featuring both a methoxy and a methyl group on the pyridine ring, imparts specific solubility and reactivity characteristics that make it a valuable building block in organic synthesis.[1][2] This compound serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2] An understanding of its solubility and stability is paramount for its effective use in these applications, ensuring optimal reaction conditions, formulation development, and storage.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various systems.

PropertyValueSource
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.155 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 161.3 °C at 760 mmHg[3]
Flash Point 56 °C[3]
Density 1.001 g/cm³[3]
pKa 4.12 ± 0.10 (Predicted)[3]
LogP 1.39860[3]
Water Solubility Slightly soluble[3][4]

These properties indicate that this compound is a relatively non-polar molecule with limited but present aqueous solubility. Its basicity, as indicated by the predicted pKa, will influence its solubility in acidic solutions.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation design. The methoxy group in this compound enhances its solubility and reactivity.[1][2]

Aqueous Solubility

This compound is described as being "slightly soluble in water".[3][4] This limited solubility is a consequence of the hydrophobic pyridine ring and methyl group, which dominate over the hydrophilic contribution of the methoxy group and the nitrogen atom.

Solubility in Organic Solvents
Experimental Protocol for Determining Solubility

A robust and reproducible method for determining the solubility of this compound is crucial for its practical application. The following protocol outlines a standard procedure for qualitative and semi-quantitative solubility assessment.

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents:

    • Water (deionized)

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

    • Ethanol

    • Methanol

    • Acetone

    • Dichloromethane

    • Hexane

  • Small test tubes

  • Vortex mixer

  • Pipettes

Procedure: [7][8][9]

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 25 mg) or a measured volume (e.g., 0.05 mL) of this compound into a small test tube.

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds to facilitate dissolution.[8]

  • Observation: Visually inspect the solution for the presence of undissolved material. If the compound dissolves completely, it is considered soluble in that solvent at the tested concentration.

  • Classification: Based on the solubility in different aqueous solutions, the compound can be classified into different solubility classes, which provides information about its functional groups.[7] For example, solubility in 5% HCl would indicate the presence of a basic functional group.[7]

Data Interpretation: The results should be recorded in a table, noting whether the compound is soluble, partially soluble, or insoluble in each solvent. This information is critical for selecting appropriate solvents for reactions, purifications, and formulations.

G cluster_workflow Solubility Determination Workflow start Start with This compound add_solvent Add Solvent (e.g., Water, HCl, NaOH, Organic) start->add_solvent mix Vigorous Mixing (Vortex) add_solvent->mix observe Observe for Dissolution mix->observe soluble Soluble observe->soluble Complete Dissolution insoluble Insoluble observe->insoluble Undissolved Material end End soluble->end insoluble->end

Caption: Workflow for determining the solubility of this compound.

Stability Profile of this compound

Understanding the stability of this compound under various conditions is essential for ensuring its quality, predicting its shelf-life, and identifying potential degradation products.[10][11][12] Forced degradation studies, also known as stress testing, are a critical component of this evaluation.[10][13]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation pathways and products.[10][12] These studies are a regulatory requirement in pharmaceutical development and provide valuable insights into the intrinsic stability of a molecule.[12][14]

Key Stress Conditions for Forced Degradation: [11][13]

  • Hydrolysis: Exposure to acidic and basic conditions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Exposure to elevated temperatures.

  • Photostability: Exposure to light (UV and visible).

A significant amount of degradation, typically in the range of 5-20%, is targeted to ensure that the analytical methods are capable of detecting and quantifying the degradation products.[13]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, general knowledge of pyridine chemistry suggests potential routes of degradation. The pyridine ring is generally stable, but the methoxy and methyl substituents can be susceptible to degradation under certain conditions. For instance, Arthrobacter sp. has been shown to degrade 2-methylpyridine through hydroxylation and oxidation of the methyl group.[15]

G cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal parent This compound hydrolysis_acid Acidic (e.g., HCl) parent->hydrolysis_acid hydrolysis_base Basic (e.g., NaOH) parent->hydrolysis_base oxidation Oxidizing Agent (e.g., H₂O₂) parent->oxidation thermal High Temperature parent->thermal demethylation O-Demethylation hydrolysis_acid->demethylation hydrolysis_base->demethylation n_oxide N-Oxide Formation oxidation->n_oxide side_chain_ox Side-Chain Oxidation (Methyl to Carboxylic Acid) oxidation->side_chain_ox decomposition Decomposition thermal->decomposition

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[11]

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[13]

  • Acid Hydrolysis: [13]

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: [13]

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH.

  • Oxidative Degradation: [11]

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and analyze at different time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation: [11]

    • Place a solid sample and a solution of this compound in a thermostatic oven at an elevated temperature (e.g., 60-80 °C) and analyze at different time points.

  • Photostability:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[13]

    • Analyze the samples at appropriate time intervals.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.[11] Gas chromatography (GC) with mass spectrometry (MS) or flame ionization detection (FID) can also be employed.[16]

    • Quantify the amount of this compound remaining and identify and quantify any degradation products.

Data Analysis: The percentage of degradation should be calculated for each stress condition. The chromatograms should be carefully examined to identify and characterize any degradation products.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analyze Analyze by Stability-Indicating Method (e.g., HPLC) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify identify Identify Degradation Products (e.g., MS) quantify->identify report Report Stability Profile and Degradation Pathways identify->report

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, crucial parameters for its effective utilization in research and drug development. The provided experimental protocols offer a practical framework for scientists to assess these properties in their own laboratories. A thorough understanding of the physicochemical characteristics of this versatile intermediate will enable researchers to optimize its use in synthesis, formulation, and to ensure the quality and robustness of their final products.

References

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine: Properties, Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylpyridine, also widely known by its synonym 6-Methoxy-2-picoline, is a substituted pyridine derivative that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and methyl substituents on the pyridine ring, make it a key intermediate in the synthesis of a wide array of complex molecules, ranging from pharmaceuticals and agrochemicals to materials science applications.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, synthetic routes, characteristic reactivity, and notable applications, with a particular focus on its role in drug discovery and development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective and safe utilization in a research and development setting. This section outlines the key identifiers and physicochemical properties of this compound.

Synonyms and Identifiers

The compound is recognized by several names and registry numbers across various chemical databases and commercial suppliers. Correctly identifying this molecule is the first step in any literature search or procurement process.

IdentifierValue
Systematic IUPAC Name This compound
Common Synonyms 6-Methoxy-2-picoline, 2-Methoxy-6-picoline
CAS Number 63071-03-4[3]
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.16 g/mol [3]
InChI Key WIMNZMOEBDPZTB-UHFFFAOYSA-N
PubChem CID 5324773[4]
EC Number 676-191-5
Physicochemical Data

The physical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource
Appearance Colorless to light yellow liquid--INVALID-LINK--[1]
Boiling Point 156 °C at 759 mmHg--INVALID-LINK--
Density 1.01 g/cm³--INVALID-LINK--
Refractive Index 1.4995--INVALID-LINK--
Flash Point 56 °C--INVALID-LINK--
Storage Temperature 0-8 °C--INVALID-LINK--[1]

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable halo-substituted precursor. The general workflow is depicted below.

G cluster_synthesis Synthetic Workflow Start 2-Chloro-6-methylpyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product This compound Purification Distillation Workup->Purification Final Pure Product Purification->Final

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established chemical principles for SNAr reactions on chloropyridines.[5]

Materials:

  • 2-Chloro-6-methylpyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 2-chloro-6-methylpyridine (1.0 eq) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.05 to 1.5 eq).[5] The reaction can be performed at temperatures ranging from room temperature (25-30 °C) to reflux, depending on the desired reaction rate.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a colorless to light yellow liquid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its three key structural components: the pyridine ring, the methyl group, and the methoxy group.

Reactivity of the Pyridine Ring: Directed Ortho-Metalation

The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the 2-methoxy group can act as a directing group for ortho-lithiation. Treatment with strong, hindered bases like Lithium Diisopropylamide (LDA) selectively deprotonates the C-3 position, generating a potent nucleophile that can react with a variety of electrophiles. This metalation-electrophile quench sequence is a powerful tool for introducing functionality at the C-3 position.

G cluster_reactivity Directed Ortho-Metalation and Functionalization Start This compound Intermediate 3-Lithio-2-methoxy-6-methylpyridine Start->Intermediate LDA, THF, -78 °C Product 3-Substituted Product Intermediate->Product 1. E+ 2. Quench Electrophile Electrophile (E+)

Regioselective functionalization via directed ortho-metalation.

Table of Functionalization via Lithiation:

ElectrophileFunctional Group IntroducedResulting Product
Iodine (I₂)Iodo (-I)3-Iodo-2-methoxy-6-methylpyridine
N,N-Dimethylformamide (DMF)Formyl (-CHO)This compound-3-carbaldehyde
Carbon Dioxide (CO₂)Carboxyl (-COOH)This compound-3-carboxylic acid
Trimethyl borate (B(OMe)₃)Boronic acid (-B(OH)₂)(2-Methoxy-6-methylpyridin-3-yl)boronic acid
Reactivity of the Methyl Group

The methyl group at the C-6 position exhibits benzylic-like reactivity. It can be deprotonated with strong bases to form an anion, which can then undergo alkylation. Alternatively, it can undergo free-radical bromination using reagents like N-Bromosuccinimide (NBS) to yield 6-(bromomethyl)-2-methoxypyridine, a valuable intermediate for introducing further functionality via nucleophilic substitution.

Applications in Research and Development

This compound's versatile reactivity makes it a valuable precursor in several fields.

Pharmaceutical Development: A Case Study in Gallstone Dissolution

A significant and well-documented application of this compound is its investigation as a topical agent for the dissolution of cholesterol gallstones.[6][7] Methyl-tertiary butyl ether (MTBE) is a clinically used agent for this purpose, but its high volatility and associated side effects limit its utility.[6] this compound (referred to as MMP in the study) was developed as a safer and more effective alternative due to its significantly higher boiling point (156 °C vs. 55 °C for MTBE), which reduces vaporization.[6]

In Vitro and In Vivo Efficacy:

A study published in the Journal of Translational Medicine demonstrated the superior efficacy of this compound compared to MTBE.[7]

Dissolution TimeThis compound (% dissolved)MTBE (% dissolved)
60 minutes75%56%
120 minutes95%69%
240 minutes100%82%

In a porcine model, this compound exhibited approximately 1.8 times higher solubility for cholesterol gallstones compared to MTBE.[6] Toxicological assessments also revealed that it induces significantly less tissue damage, apoptosis, and inflammation in vital organs.[6]

This application highlights how the fundamental physicochemical properties of a molecule can be rationally modified to address a specific clinical need, showcasing the importance of such building blocks in drug development.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While direct, step-by-step synthesis of major drugs using this compound is not extensively detailed in readily available literature, its structural motifs are present in or are key to the synthesis of various APIs. For instance, the substituted pyridine core is central to the structure of drugs like the COX-2 inhibitor Etoricoxib and the multi-kinase inhibitor Sorafenib .[8][9] The synthesis of these complex molecules often involves the coupling of substituted pyridine fragments, for which this compound serves as a valuable precursor or a close structural analog.[8][10][11] The reactions of lithiated 2-alkoxypyridines and their subsequent coupling are foundational strategies in the construction of such biaryl systems.

Agrochemicals and Materials Science

The substituted pyridine scaffold is also a common feature in modern agrochemicals, including herbicides and pesticides.[1][2] The unique substitution pattern of this compound can be leveraged to synthesize novel active ingredients with improved efficacy and crop safety.[1][12] Furthermore, its properties are being explored in materials science for the development of specialty polymers and coatings.[1]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR):

  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ, ppm):

    • Pyridine Protons (3H): Typically in the range of 6.5-7.5 ppm. The proton at C-4 will likely be a triplet, while the protons at C-3 and C-5 will be doublets.

    • Methoxy Protons (3H): A sharp singlet around 3.9 ppm.

    • Methyl Protons (3H): A sharp singlet around 2.5 ppm.

¹³C NMR (Carbon NMR):

  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ, ppm):

    • Pyridine Carbons (5C): In the aromatic region, typically from 110-165 ppm. The carbon bearing the methoxy group (C-2) will be the most downfield.

    • Methoxy Carbon (1C): Around 53 ppm.

    • Methyl Carbon (1C): Around 24 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for assessing the purity of this compound and confirming its molecular weight.

Typical GC-MS Protocol:

  • Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.

  • Major Fragments: Common fragmentation patterns for substituted pyridines include the loss of the methyl group (M-15, m/z = 108) and cleavage of the methoxy group. The stability of the pyridine ring often results in a relatively abundant molecular ion peak.[13][14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: It is a flammable liquid and vapor. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 0-8 °C.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly those in organic synthesis and drug development. Its well-defined reactivity, particularly at the C-3 position via directed ortho-metalation and at the C-6 methyl group, provides reliable and regioselective pathways for molecular elaboration. The successful application of this compound as a potentially safer and more effective agent for gallstone dissolution underscores the power of rational molecular design and the importance of versatile building blocks. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of this compound as a key synthetic precursor is set to expand, making a thorough understanding of its properties and reactivity essential for the modern scientist.

References

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-6-methylpyridine is a pivotal building block in the synthesis of novel pharmaceuticals and advanced materials.[1] Its utility as a chemical intermediate, particularly in the development of treatments for neurological disorders and in the formulation of agrochemicals, makes the procurement of high-purity material a critical, non-negotiable starting point for any research or development program.[1] Impurities can lead to unpredictable reaction outcomes, compromised biological activity, and significant delays in development timelines. This guide provides an in-depth framework for navigating the supplier landscape, offering technical protocols for in-house quality verification, and ensuring the scientific integrity of your work from the very first procurement step.

Introduction to this compound: The Purity Imperative

This compound (also known as 2-methoxy-6-picoline), is a substituted pyridine with the chemical formula C₇H₉NO.[1][2] Its molecular structure, featuring a methoxy group, enhances solubility and reactivity, making it a versatile intermediate in organic synthesis.[1]

  • CAS Number: 63071-03-4[2][3][4]

  • Molecular Weight: 123.15 g/mol [2]

  • Appearance: Colorless to light yellow liquid[1]

  • Boiling Point: 156°C[3][5]

The significance of this compound is growing, with recent research highlighting its potential as a safer and more effective topical agent for gallstone dissolution compared to traditional solvents like methyl-tertiary butyl ether (MTBE).[5][6][7][8] In such therapeutic applications, purity is paramount to mitigate potential toxicities and ensure predictable efficacy.[5][6] For synthetic chemists, the absence of reactive impurities is essential for achieving high yields and preventing the formation of complex, difficult-to-separate byproducts.

Commercial Supplier Landscape Analysis

Sourcing high-purity this compound requires careful evaluation of potential suppliers. While many vendors offer this compound, the advertised purity and the quality of accompanying documentation can vary significantly. The following table summarizes offerings from several recognized suppliers, providing a baseline for comparison.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierAdvertised PurityAvailable Grades/ProductsAnalytical Data Provided
Thermo Scientific Chemicals (Alfa Aesar) 98%Standard chemical gradeCertificate of Analysis (CoA) typically available, specifies refractive index.[3][9]
TCI Chemicals >98.0% (GC)Reagent gradeCoA available, purity confirmed by Gas Chromatography (GC).[10]
Chem-Impex ≥ 99% (GC)Research and DevelopmentProduct Specification (PS) and CoA available upon request.[1]
BLD Pharm Purity/Specification availableResearch Use OnlyDocumentation including NMR, HPLC, LC-MS may be available.[4]
SynQuest Laboratories 98%Standard chemical gradeGeneral specification.[10]
Matrix Scientific 95+%Standard chemical gradeGeneral specification.[10]

Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should always obtain the latest specifications directly from the supplier before purchasing.

Technical Guide: In-House Qualification of Commercial Material

Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. An independent, in-house verification is a cornerstone of good scientific practice and regulatory compliance. This section provides validated, step-by-step protocols for the essential analytical tests required to confirm the identity, purity, and integrity of a received batch of this compound.

Workflow for Supplier and Material Qualification

The following diagram outlines the logical flow from supplier selection to material release for use in research or development. This self-validating system ensures that only material meeting stringent, pre-defined criteria enters the workflow.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Material Procurement cluster_2 Phase 3: In-House QC Analysis cluster_3 Phase 4: Decision cluster_4 Phase 5: Outcome A Identify Potential Suppliers B Request & Review CoA / Specs A->B C Assess Purity Claims & QC Methods B->C D Procure Small Evaluation Sample C->D E Log Sample & Quarantine D->E F Purity Assay (GC-FID) E->F G Identity Confirmation (¹H NMR) E->G H Water Content (Karl Fischer) E->H I Data Review & Comparison to CoA J Meets Specs? I->J K Release Material for Use J->K  Yes L Reject Batch & Contact Supplier J->L  No

Caption: Workflow for selecting and validating a commercial supplier.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method for quantifying the purity of volatile and semi-volatile organic compounds. It separates the main component from volatile impurities, and the peak area percentage provides a reliable measure of purity.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Sample Preparation: Dilute the received material in the same solvent to match the concentration of the standard solution. An internal standard can be added to both sample and standard to improve precision.

  • Instrumentation & Parameters:

    • System: Agilent GC with FID or equivalent.

    • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Detector Temperature: 300°C.

  • Analysis Sequence: Inject a solvent blank, followed by the standard preparation (x5 to establish system suitability), and then the sample preparation.

  • Data Interpretation: Identify the main peak corresponding to this compound based on its retention time. The purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The result must align with the specification claimed by the supplier (e.g., >98% or >99%).

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the chemical structure of a molecule. It provides definitive proof of identity and can reveal the presence of structurally similar impurities that may not be resolved by chromatography.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the material in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: Bruker 400 MHz or equivalent.

    • Experiment: Standard proton (¹H) acquisition.

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • Data Interpretation: The acquired spectrum should be consistent with the known structure of this compound. Key expected signals include:

    • A singlet for the methyl protons (~2.4 ppm).

    • A singlet for the methoxy protons (~3.9 ppm).

    • Distinct signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the pyridine ring.

    • The absence of significant unassigned peaks confirms the material's high purity and correct identity.

Conclusion and Best Practices

The procurement of high-purity this compound is a foundational step for success in pharmaceutical and materials science research. While a diverse supplier market exists, it is the responsibility of the scientist to perform rigorous, independent verification. By implementing a robust qualification workflow that combines chromatographic purity assessment with spectroscopic identity confirmation, researchers can ensure the integrity of their starting materials, mitigate risks of failed experiments, and build a foundation of trustworthy, reproducible science. Always insist on a batch-specific Certificate of Analysis and perform in-house validation before committing material to critical experiments.

References

Safety and handling precautions for 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No: 63071-03-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the inherent risks and the scientific rationale behind recommended safety protocols. By synthesizing technical data with practical, field-proven insights, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this versatile chemical intermediate. We will delve into its physicochemical properties, toxicological profile, appropriate engineering controls, personal protective equipment, and emergency procedures, all grounded in authoritative sources to ensure scientific integrity.

Understanding the Compound: Physicochemical & Hazard Profile

This compound is a substituted pyridine derivative utilized in various facets of organic synthesis, including pharmaceutical and agrochemical development.[1] Its molecular structure, featuring both a methoxy and a methyl group on the pyridine ring, dictates its reactivity, solubility, and hazard profile. A foundational understanding of these properties is critical for anticipating its behavior and implementing effective safety measures.

Core Chemical Identity
PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 2-Methoxy-6-picoline[1][4]
CAS Number 63071-03-4[1][2][5]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3]
Solubility Slightly soluble in water.[4]
GHS Hazard Classification & Rationale

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with multiple hazards, each necessitating specific precautions.[2][6]

GHS Hazard StatementClassificationRationale & Implications for Handling
H226: Flammable liquid and vapor Flammable Liquid, Category 3The compound has a flash point of 49°C (120°F), meaning it can ignite under ambient conditions.[4] This necessitates strict control of ignition sources, use of non-sparking tools, and storage in a flammables cabinet.[5][7] Vapors are heavier than air and can travel to an ignition source and flash back.[5]
H302: Harmful if swallowed Acute Toxicity, Oral, Category 4Ingestion can lead to systemic toxicity.[2][6] Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[8][9]
H312: Harmful in contact with skin Acute Toxicity, Dermal, Category 4The compound can be absorbed through the skin, causing systemic effects.[2][6] This underscores the need for appropriate chemical-resistant gloves and a lab coat.[9][10]
H332: Harmful if inhaled Acute Toxicity, Inhalation, Category 4Vapors or mists are hazardous if inhaled, potentially causing respiratory irritation and systemic toxicity.[2][6] All work must be conducted in a certified chemical fume hood.[9][10]
H315: Causes skin irritation Skin Corrosion/Irritation, Category 2Direct contact can cause redness and irritation.[2][6] Prolonged or repeated exposure should be avoided.[11]
H319: Causes serious eye irritation Serious Eye Damage/Irritation, Category 2Vapors and splashes pose a significant risk to the eyes, causing serious irritation.[2][6] Chemical splash goggles are essential.[5][9][11]

The Self-Validating Safety Protocol: A Multi-Layered Approach

A robust safety protocol is not merely a list of rules but a self-validating system where each component logically reinforces the others. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. For this compound, the following are non-negotiable:

  • Chemical Fume Hood: All manipulations of the compound must be performed inside a properly functioning chemical fume hood to prevent the inhalation of harmful vapors.[9][10] The volatile nature of pyridine derivatives makes this control essential.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8][11]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in the event of an exposure.[5][7][11]

  • Grounding and Bonding: To mitigate the risk of fire from static discharge, proper grounding and bonding of containers and receiving equipment is required during transfers of the flammable liquid.[5][12]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are essential for ensuring consistent and safe practices.

  • Restricted Access: Only trained and authorized personnel should be allowed to work with this compound.

  • No Unattended Operations: Experiments involving heating or reactions with this compound should never be left unattended.

  • Waste Management: Dispose of waste in a dedicated, properly labeled hazardous waste container.[8] Never pour pyridine derivatives down the drain.[10][13]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on the specific hazards of this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5][11] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves.[9] Latex gloves are not suitable.[9] Gloves must be inspected before use and changed immediately if contaminated.[13][14]

    • Lab Coat: A flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum coverage.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate organic vapor cartridge may be required if engineering controls are insufficient or during emergency situations.[5][11] Respirator use must be part of a comprehensive respiratory protection program.

PPE_Selection_Workflow start Start: Task involves This compound fume_hood Is the work performed in a certified fume hood? start->fume_hood respirator Are vapor concentrations below exposure limits? fume_hood->respirator Yes wear_respirator Consult EHS for Respirator Selection fume_hood->wear_respirator No eye_protection Wear Chemical Splash Goggles gloves Wear Nitrile or Neoprene Gloves eye_protection->gloves lab_coat Wear Lab Coat (Flame-Resistant Rec.) gloves->lab_coat end Proceed with Task lab_coat->end face_shield Is there a significant splash risk? face_shield->eye_protection No wear_face_shield Add Face Shield face_shield->wear_face_shield Yes wear_face_shield->eye_protection respirator->face_shield Yes wear_respirator->respirator

Step-by-Step Handling & Storage Protocols

Adherence to methodical procedures is paramount. The causality behind these steps is rooted in mitigating the risks of flammability, toxicity, and reactivity.

Safe Handling & Dispensing Workflow
  • Preparation: Before starting, ensure the fume hood is operational, the work area is clear of clutter and ignition sources, and all necessary PPE is donned correctly.[9][10]

  • Container Inspection: Visually inspect the container for any damage or leaks before moving it.

  • Grounding: When transferring from a larger container, ensure both the source and receiving vessels are grounded and bonded to prevent static electricity buildup.[5][12]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[5] Dispense the liquid slowly to minimize splashing and vapor generation.

  • Sealing: After dispensing, securely close the container.[8][9]

  • Cleanup: Clean any minor spills within the fume hood immediately using an appropriate absorbent material (e.g., vermiculite, sand).[10][15]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5][16]

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[4][7][8] A dedicated, approved flammables cabinet is the appropriate storage location.[15]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors and to avoid absorption of atmospheric moisture.[5][8][9]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides.[5][15] Contact with these materials can lead to vigorous, potentially explosive reactions.

Storage_Protocol start Receiving Container of This compound check_container Inspect Container for Integrity start->check_container label_ok Verify Label is Clear and Intact check_container->label_ok OK reject Reject Shipment or Quarantine Container check_container->reject Damaged storage_location Designated Storage Area? label_ok->storage_location OK label_ok->reject Illegible flammables_cabinet Store in Approved Flammables Cabinet storage_location->flammables_cabinet Yes segregation Segregate from Incompatible Materials (Oxidizers, Acids) flammables_cabinet->segregation conditions Ensure Area is Cool, Dry, Well-Ventilated segregation->conditions log_inventory Log in Chemical Inventory System conditions->log_inventory end Storage Complete log_inventory->end

Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm and methodical response is crucial.

First Aid Measures
Exposure RouteActionRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8][17]To remove the individual from the toxic atmosphere and provide respiratory support.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][17]To rapidly dilute and remove the chemical from the skin surface, minimizing irritation and absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][17]To thoroughly rinse the chemical from the eye to prevent serious damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[5][11][17]Inducing vomiting can cause aspiration of the chemical into the lungs.
Spills and Leaks
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could create ignition sources.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames.[15][18]

  • Containment: For small spills, use a non-combustible absorbent material like sand, vermiculite, or earth to contain the spill.[10][13][15]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[15]

  • Decontamination: Clean the spill area thoroughly.

Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][7] Do not use a solid stream of water, as it may spread the fire.[7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7]

  • Hazards: Containers may explode when heated.[5] During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon oxides, may be generated.[5][7][19]

Conclusion

This compound is a valuable reagent in modern chemical research and development. However, its utility is matched by its potential hazards. A thorough understanding of its flammability, toxicity, and reactivity is not merely a regulatory requirement but a scientific responsibility. By implementing the multi-layered safety protocols outlined in this guide—from engineering controls and robust SOPs to the correct use of PPE—researchers can confidently handle this compound, ensuring both the integrity of their work and the safety of their laboratory environment.

References

A Technical Guide to 2-Methoxy-6-methylpyridine in Pharmaceutical Research: From a Versatile Scaffold to a Promising Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities that can serve as either direct therapeutic agents or versatile building blocks for more complex molecules is paramount. 2-Methoxy-6-methylpyridine, a substituted pyridine derivative, has emerged as a compound of significant interest. Its unique structural features—a pyridine ring functionalized with both a methoxy and a methyl group—confer specific physicochemical properties that make it a valuable tool in medicinal chemistry.[1] The pyridine ring itself is a common heterocycle in numerous FDA-approved drugs, highlighting the importance of this structural motif in drug design.[2] This guide provides an in-depth review of this compound, covering its fundamental properties, synthesis, and burgeoning applications in pharmaceutical research, with a particular focus on its recent investigation as a direct therapeutic agent and its established role as a synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is a colorless to light yellow liquid with a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol .[1][3] Its methoxy group enhances both its solubility and reactivity, making it a versatile intermediate in organic synthesis.[1] A summary of its key properties is provided in the table below.

PropertyValueSource
Molecular Formula C7H9NO[1][3][4]
Molecular Weight 123.15 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 156-161.3 °C at 760 mmHg[5][6]
Flash Point 56 °C[6]
Density 1.001 g/cm³[6]
CAS Number 63071-03-4[1][3][4]
IUPAC Name This compound[3][4]
Synonyms 6-Methoxy-2-picoline, 2-methoxy-6-picoline[3]

Synthesis and Reactivity

The utility of this compound as a building block is rooted in its synthesis and subsequent reactivity. While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies can be inferred from the broader chemical literature on substituted pyridines. The preparation of methoxypyridine derivatives can involve nucleophilic aromatic substitution reactions. For instance, a common route to introduce a methoxy group onto a pyridine ring is through the reaction of a halogenated pyridine with sodium methoxide.[7]

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and its substituents. The pyridine nitrogen and the methoxy group can act as hydrogen bond acceptors, influencing the molecule's interaction with biological targets.[6] The ring system can participate in various organic reactions, making it a valuable starting material for the synthesis of more complex molecules.[1]

G cluster_synthesis General Synthetic Pathway Start 2,6-Dihalopyridine Step1 Nucleophilic Substitution (e.g., Sodium Methoxide) Start->Step1 Intermediate 2-Halo-6-methoxypyridine Step1->Intermediate Step2 Further functionalization or reduction Intermediate->Step2 Product This compound & Derivatives Step2->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Applications in Pharmaceutical Research

The applications of this compound in the pharmaceutical domain are twofold: its emerging role as a direct therapeutic agent and its established use as a versatile scaffold in medicinal chemistry.

Direct Therapeutic Potential: A Novel Gallstone Dissolution Agent

One of the most promising recent developments is the investigation of this compound (referred to as MMP in some studies) as a topical agent for dissolving cholesterol gallstones.[5][8] This application aims to address the limitations of the current clinical agent, methyl-tertiary butyl ether (MTBE), which suffers from side effects due to its low boiling point (55°C) and high volatility.[5][9]

This compound was designed as an analogue of MTBE, replacing the aliphatic tert-butyl group with an aromatic pyridine moiety.[5] This structural modification results in a significantly higher boiling point of 156°C, which is expected to reduce the adverse effects associated with in vivo evaporation.[5][9]

G cluster_MTBE MTBE cluster_MMP This compound (MMP) MTBE_img MMP_img MTBE_label Boiling Point: 55°C MMP_label Boiling Point: 156°C

Caption: Chemical structures of MTBE and this compound (MMP).

In both in vitro and in vivo porcine models, this compound demonstrated superior efficacy in dissolving cholesterol gallstones compared to MTBE.[5][8] For instance, in vitro, it achieved 100% dissolution at 240 minutes, compared to 82% for MTBE.[9] In a porcine model, it exhibited approximately 1.8 times higher solubility.[5][8]

Comparative Efficacy in Gallstone Dissolution (In Vitro) [5][9]

Time (minutes)This compound (% Dissolution)MTBE (% Dissolution)
6075%56%
12095%69%
240100%82%

Furthermore, toxicological assessments revealed a significantly better safety profile for this compound. It induced less tissue damage, inflammation, and apoptosis in vital organs compared to MTBE.[5][8] Mechanistically, it was shown to reduce the expression of the pro-apoptotic protein c-Caspase 3 while increasing the expression of the anti-apoptotic protein Mcl-1 in gallbladder tissues.[5][9]

G MMP This compound (MMP) c_Caspase_3 c-Caspase 3 (Pro-apoptotic) MMP->c_Caspase_3 down-regulates Mcl_1 Mcl-1 (Anti-apoptotic) MMP->Mcl_1 up-regulates Apoptosis Gallbladder Tissue Apoptosis c_Caspase_3->Apoptosis promotes Mcl_1->Apoptosis inhibits

Caption: Proposed mechanism for reduced apoptosis by MMP in gallbladder tissue.

Pharmacokinetic studies in rats indicated that this compound is rapidly absorbed and efficiently cleared from the bloodstream, suggesting favorable excretion profiles.[5][8] These findings collectively position this compound as a promising and safer alternative to MTBE for the topical treatment of gallstones.[8]

A Versatile Scaffold in Medicinal Chemistry

Beyond its direct therapeutic potential, this compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] The pyridine scaffold is a privileged structure in drug discovery, and functionalized pyridines are key intermediates.[2]

  • Neurological Disorders: It has been utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]

  • Gamma-Secretase Modulators: In the pursuit of treatments for Alzheimer's disease, methoxypyridine moieties have been incorporated into the design of gamma-secretase modulators (GSMs). The introduction of the methoxypyridine ring was part of a strategy to reduce lipophilicity and improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential drug candidates.[7]

  • Antimicrobial Agents: Derivatives of methoxy-cyanopyridines have been synthesized and shown to possess a wide range of biological activities, including antibacterial and antifungal properties.[10]

  • Other Bioactive Molecules: The compound serves as an intermediate in the creation of various other biologically active molecules, including those with potential applications as P-glycoprotein inhibitors, retinoprotectors, and anticancer agents.[10][11][12]

Experimental Protocol: Synthesis of a Nicotinonitrile Derivative

To illustrate the utility of methoxypyridine compounds in synthetic workflows, the following section outlines a generalized, representative protocol for the synthesis of a nicotinonitrile derivative, based on methodologies described in the literature for similar compounds.[10]

Objective: To synthesize a 2-methoxy-4-aryl-6-substituted-nicotinonitrile derivative.

Materials:

  • Substituted chalcone (starting material)

  • Malononitrile

  • Sodium methoxide

  • Ethanol (solvent)

  • Pyridine (catalyst)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting chalcone in absolute ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of malononitrile. Subsequently, add a catalytic amount of pyridine.

  • Initiation of Cyclization: While stirring, add a solution of sodium methoxide in methanol dropwise to the reaction mixture. The methoxy group from the sodium methoxide will be incorporated into the final pyridine ring structure.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., acetic acid or HCl). The crude product may precipitate out of the solution.

  • Isolation: Collect the crude product by filtration and wash with cold ethanol or water.

  • Purification: Purify the crude product using an appropriate technique, such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using analytical techniques such as IR, ¹H-NMR, Mass Spectrometry, and elemental analysis.

This protocol demonstrates how the methoxypyridine core can be constructed as part of a larger synthetic scheme to generate novel compounds for biological screening.

Future Perspectives and Conclusion

The journey of this compound in pharmaceutical research is a compelling example of how a relatively simple molecule can have a multifaceted impact. Its future appears bright, with several avenues for further exploration:

  • Clinical Translation: The most immediate opportunity lies in the further pre-clinical and potential clinical development of this compound as a gallstone dissolution agent. Rigorous safety and efficacy studies in humans will be the next critical step.

  • Scaffold for New Libraries: Medicinal chemists can continue to exploit this compound as a starting material to generate libraries of novel compounds. Its specific substitution pattern offers a unique starting point for exploring chemical space around various biological targets.

  • Optimization of Derivatives: For applications where it serves as a fragment, such as in the gamma-secretase modulators, further optimization of the methoxypyridine core and its surrounding functionalities could lead to compounds with enhanced potency and improved pharmacokinetic profiles.

References

Methodological & Application

Synthesis of 2-Methoxy-6-methylpyridine: A Detailed Guide from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-6-methylpyridine is a valuable substituted pyridine derivative utilized as a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as topical agents for gallstone dissolution, showcasing superior efficacy and a more favorable toxicity profile compared to existing treatments.[1][2] The strategic placement of a methoxy and a methyl group on the pyridine ring allows for diverse subsequent functionalization, making it a versatile intermediate for drug development professionals and organic chemists.

This comprehensive application note provides a detailed, four-step synthetic pathway for the preparation of this compound, commencing from the readily available starting material, 2,6-lutidine. The described protocols are designed to be robust and scalable for a laboratory setting. Each step is accompanied by an in-depth explanation of the underlying chemical principles and experimental considerations to ensure successful execution and a thorough understanding of the process.

Overall Synthetic Scheme

The transformation of 2,6-lutidine to this compound is accomplished through a sequence of four distinct chemical reactions: selective oxidation, esterification, reduction, and O-methylation. This pathway is a logical and well-established route for the functionalization of the pyridine core.

Synthesis_Workflow Lutidine 2,6-Lutidine Acid 6-Methylpyridine- 2-carboxylic Acid Lutidine->Acid 1. Oxidation Ester Methyl 6-Methylpyridine- 2-carboxylate Acid->Ester 2. Esterification Alcohol 2-(Hydroxymethyl)- 6-methylpyridine Ester->Alcohol 3. Reduction Product 2-Methoxy- 6-methylpyridine Alcohol->Product 4. O-Methylation caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Part 1: Selective Mono-Oxidation of 2,6-Lutidine

The initial and most critical step is the selective oxidation of one of the two methyl groups of 2,6-lutidine to a carboxylic acid. This transformation yields 6-methylpyridine-2-carboxylic acid, also known as 6-methylpicolinic acid.

Causality Behind Experimental Choices: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.[3] The key challenge in this step is to achieve mono-oxidation, as over-oxidation can lead to the formation of pyridine-2,6-dicarboxylic acid.[4] Selectivity is achieved by carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature. Running the reaction in an aqueous medium at elevated temperatures facilitates the oxidation, and careful monitoring is essential to stop the reaction once the desired product is formed. While biocatalytic methods can offer higher selectivity, the KMnO₄ protocol is a well-established and accessible method for laboratory synthesis.[4]

Protocol 1: Synthesis of 6-Methylpyridine-2-carboxylic Acid
ParameterValue
Reactants 2,6-Lutidine, Potassium Permanganate
Solvent Water
Temperature 95-100°C (Reflux)
Reaction Time 4-6 hours
Work-up Filtration, Acidification
Expected Yield 40-50%

Materials:

  • 2,6-Lutidine (1.0 eq)

  • Potassium Permanganate (KMnO₄) (3.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Sulfite (Na₂SO₃) (for quenching)

  • Ice

Procedure:

  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,6-lutidine and a significant volume of water (approx. 20 mL per gram of lutidine).

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate in water (approx. 20 mL per gram of KMnO₄), heating gently if necessary.

  • Slowly add the warm KMnO₄ solution to the refluxing lutidine solution over a period of 2-3 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cool the reaction mixture to room temperature and then in an ice bath. Filter off the manganese dioxide precipitate through a pad of Celite and wash the filter cake with a small amount of cold water.

  • To the clear filtrate, add a small amount of sodium sulfite to destroy any remaining permanganate.

  • Cool the filtrate in an ice bath and carefully acidify to pH 3-4 with concentrated HCl. A white precipitate of 6-methylpyridine-2-carboxylic acid will form.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Part 2: Esterification of 6-Methylpyridine-2-carboxylic Acid

The second step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial step to facilitate the subsequent reduction.

Causality Behind Experimental Choices: The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] However, for pyridine carboxylic acids, a highly effective alternative is the use of thionyl chloride (SOCl₂) in methanol. In this method, thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst.[6] This method is often cleaner and proceeds under milder conditions than using concentrated sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

Protocol 2: Synthesis of Methyl 6-Methylpyridine-2-carboxylate
ParameterValue
Reactants 6-Methylpyridine-2-carboxylic Acid, Thionyl Chloride
Solvent Methanol
Temperature 0°C to Reflux
Reaction Time 5-7 hours
Work-up Neutralization, Extraction
Expected Yield 85-95%

Materials:

  • 6-Methylpyridine-2-carboxylic Acid (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-methylpyridine-2-carboxylic acid in anhydrous methanol (approx. 10 mL per gram of acid).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 5 hours. The solid should dissolve as the reaction progresses.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH ~8).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-methylpyridine-2-carboxylate as an oil or low-melting solid. Further purification can be achieved by column chromatography if necessary.

Part 3: Reduction of the Ester to an Alcohol

The third step is the reduction of the methyl ester functionality to a primary alcohol, yielding 2-(hydroxymethyl)-6-methylpyridine.

Causality Behind Experimental Choices: Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including esters, to alcohols.[7][8] Sodium borohydride is generally not reactive enough for this transformation under standard conditions.[9] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LAH with protic solvents. The reaction is performed at low temperature initially to control the exothermic reaction, followed by warming to ensure completion. A careful work-up procedure is required to quench the excess LAH and hydrolyze the resulting aluminum alkoxide complex.

Protocol 3: Synthesis of 2-(Hydroxymethyl)-6-methylpyridine
ParameterValue
Reactant Methyl 6-Methylpyridine-2-carboxylate
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Work-up Fieser Work-up (Quenching)
Expected Yield 80-90%

Materials:

  • Methyl 6-Methylpyridine-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Caution! LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ and anhydrous THF.

  • Cool the LAH suspension to 0°C in an ice bath.

  • Dissolve the methyl 6-methylpyridine-2-carboxylate in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Fieser Work-up: Cool the reaction mixture back to 0°C. To quench the reaction containing 'x' grams of LAH, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate should form.

  • Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is removed.

  • Filter the mixture through a pad of Celite, washing the solids thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 2-(hydroxymethyl)-6-methylpyridine as a solid or oil.

Part 4: O-Methylation of the Alcohol

The final step is the conversion of the primary alcohol to the target methyl ether via a Williamson ether synthesis.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ethers.[10] It involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[11][12] Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for deprotonating the alcohol.[13] Methyl iodide is a highly reactive methylating agent. Anhydrous DMF or THF is used as the solvent to ensure the solubility of the alkoxide and to prevent side reactions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol 2-(Hydroxymethyl)- 6-methylpyridine Alkoxide Pyridinylmethoxide Alcohol->Alkoxide + NaH H2 H₂ (gas) NaH NaH Alkoxide2 Pyridinylmethoxide Product 2-Methoxy- 6-methylpyridine Alkoxide2->Product + CH₃-I MeI CH₃-I Iodide I⁻ caption Mechanism of Williamson Ether Synthesis.

Caption: Mechanism of Williamson Ether Synthesis.

Protocol 4: Synthesis of this compound
ParameterValue
Reactants 2-(Hydroxymethyl)-6-methylpyridine, Sodium Hydride, Methyl Iodide
Solvent Anhydrous Dimethylformamide (DMF) or THF
Temperature 0°C to Room Temperature
Reaction Time 3-5 hours
Work-up Quenching, Extraction
Expected Yield 70-85%

Materials:

  • 2-(Hydroxymethyl)-6-methylpyridine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl Iodide (CH₃I) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • Caution! NaH is flammable and reacts with water to produce hydrogen gas. Methyl iodide is toxic and a suspected carcinogen. Handle both with care in a fume hood.

  • Wash the sodium hydride dispersion with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully under an inert atmosphere.

  • To a 3-neck round-bottom flask under an inert atmosphere, add the washed NaH and anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2-(hydroxymethyl)-6-methylpyridine in a small amount of anhydrous DMF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0°C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to 0°C and carefully quench by the slow addition of saturated ammonium chloride solution.

  • Add water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Conclusion

This application note outlines a reliable and comprehensive four-step synthesis of this compound from 2,6-lutidine. By providing detailed, step-by-step protocols and elucidating the chemical principles behind each transformation, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery. The successful implementation of these procedures will enable the efficient production of this important chemical intermediate for further investigation and application.

References

The Strategic Advantage of 2-Methoxy-6-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Ligand Designed for Robust Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount, dictating the efficiency, selectivity, and scope of the transformation. 2-Methoxy-6-methylpyridine has emerged as a compelling ancillary ligand, offering a unique combination of electronic and steric properties that can enhance catalytic activity and stability. Its utility is particularly notable in the synthesis of complex organic molecules, a cornerstone of pharmaceutical and materials science research.[1][2]

This guide provides an in-depth exploration of this compound as a ligand in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale for its efficacy and provide detailed, actionable protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The strategic placement of a methoxy group at the 2-position and a methyl group at the 6-position of the pyridine ring imparts several advantageous characteristics:

  • Enhanced Electron Donation: The methoxy group is a strong sigma-donating and pi-donating substituent, increasing the electron density on the palladium center. This electronic enrichment facilitates the rate-determining oxidative addition step in many cross-coupling catalytic cycles.[3]

  • Optimal Steric Hindrance: The methyl group provides moderate steric bulk around the palladium center. This can promote the reductive elimination step, leading to faster product formation and preventing catalyst decomposition.

  • Hemilabile Coordination: The pyridine nitrogen can coordinate to the palladium center, but this bond is not overly strong, allowing for facile substrate and product exchange at the metal center. This "hemilabile" character is crucial for an efficient catalytic cycle.[4]

These attributes position this compound as a versatile and effective ligand for a range of cross-coupling transformations, particularly in challenging systems where other ligands may falter.

Diagram: The Core Catalytic Cycle

The following diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions discussed in this guide.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application in Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids or their derivatives. The choice of ligand is critical, especially when dealing with unreactive aryl chlorides or sterically hindered substrates.

Mechanistic Rationale

In the Suzuki-Miyaura coupling, this compound is believed to play a crucial role in stabilizing the active Pd(0) species and accelerating the key steps of the catalytic cycle. The electron-donating methoxy group enhances the nucleophilicity of the palladium center, promoting the oxidative addition of the aryl halide. The steric influence of the methyl group can facilitate the transmetalation and subsequent reductive elimination steps.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (4:1 v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Ligand and Solvent Addition: Add this compound (0.04 mmol, 4.9 mg) followed by the degassed toluene/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Readily available and easily reduced in situ to the active Pd(0) species.
Ligand This compoundProvides electronic and steric properties beneficial for catalytic activity.
Base K₃PO₄A strong base that is effective in promoting transmetalation.
Solvent Toluene/WaterA common biphasic system for Suzuki couplings, facilitating both organic and inorganic reagent solubility.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate for a variety of substrates.

Application in Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[5] The reaction can be sensitive to the electronic and steric nature of both the aryl halide and the amine, making ligand selection critical for success.

Mechanistic Rationale

In the Buchwald-Hartwig amination, the electron-rich nature of the palladium center, enhanced by the this compound ligand, is crucial for the oxidative addition of the aryl halide. The ligand also plays a key role in stabilizing the palladium-amide intermediate and promoting the final reductive elimination to form the C-N bond.[5] The moderate steric bulk of the methyl group can help to prevent the formation of undesired side products.

Experimental Protocol: Synthesis of an Arylamine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.

Materials:

  • Aryl chloride (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • This compound (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), this compound (0.025 mmol, 3.1 mg), and NaOtBu (1.4 mmol, 135 mg).

  • Reagent Addition: Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol) to the tube.

  • Solvent Addition: Add degassed, anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) source for Buchwald-Hartwig aminations.
Ligand This compoundEnhances catalyst activity and stability.
Base NaOtBuA strong, non-nucleophilic base essential for the deprotonation of the amine and formation of the palladium-amide complex.
Solvent TolueneA high-boiling, non-polar solvent suitable for this transformation.
Temperature 110 °COften required to achieve good conversion, especially with less reactive aryl chlorides.

Application in Sonogashira Coupling: Creating C(sp²)-C(sp) Linkages

The Sonogashira coupling is a versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[7]

Mechanistic Rationale

In the Sonogashira coupling, this compound can enhance the catalytic activity of the palladium center, facilitating both the oxidative addition of the aryl halide and the subsequent steps of the catalytic cycle. A copper(I) co-catalyst is often employed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.

Experimental Workflow Diagram

Sonogashira Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Aryl Halide, Pd Catalyst, This compound, and CuI prep2 Establish Inert Atmosphere (Argon or Nitrogen) prep1->prep2 prep3 Add Degassed Solvent and Base prep2->prep3 react1 Add Terminal Alkyne prep3->react1 react2 Heat and Stir Reaction Mixture react1->react2 react3 Monitor Progress (TLC, GC-MS) react2->react3 workup1 Cool and Quench Reaction react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: A step-by-step workflow for a typical Sonogashira coupling experiment.

Experimental Protocol: Synthesis of an Arylalkyne

This protocol provides a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • This compound (4 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), this compound (0.04 mmol, 4.9 mg), and CuI (0.03 mmol, 5.7 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent and Solvent Addition: Add the aryl iodide (1.0 mmol), degassed THF (5 mL), and triethylamine (2.0 mmol, 0.28 mL).

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired arylalkyne.

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂A stable and commonly used Pd(II) precatalyst for Sonogashira reactions.
Ligand This compoundComplements the phosphine ligands to enhance catalytic turnover.
Co-catalyst CuIEssential for the activation of the terminal alkyne.
Base Et₃NActs as both a base and a solvent in some cases.
Solvent THFA good solvent for dissolving the various reaction components.
Temperature Room TemperatureMany Sonogashira couplings proceed efficiently at ambient temperature, especially with reactive aryl iodides.

Conclusion and Future Outlook

This compound represents a valuable addition to the toolbox of ligands for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric profile offers the potential for high catalytic activity and stability in a variety of important C-C and C-N bond-forming reactions. The protocols provided herein serve as a robust starting point for researchers looking to leverage the benefits of this ligand in their synthetic endeavors. Further exploration of its application in other cross-coupling reactions and with a broader range of challenging substrates will undoubtedly continue to highlight its utility in modern organic synthesis and drug development.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methoxy-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly invaluable in pharmaceutical and materials science for constructing biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials.[3] Among these, the 2-aryl-6-methylpyridine motif is a privileged scaffold, frequently incorporated into drug candidates for a range of therapeutic areas, including oncology and inflammatory diseases, due to its ability to modulate the activity of various protein kinases.[3][4][5][6]

This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 2-methoxy-6-methylpyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into overcoming common challenges associated with this class of substrates.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-6-methoxy-6-methylpyridine, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine ring.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[1][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the desired biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

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experimental_workflow start Reaction Setup reagents Combine 2-halo-6-methoxy-6-methylpyridine, arylboronic acid, catalyst, ligand, and base in a dry flask. start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Reaction Temperature (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS, or GC-MS) reaction->monitoring workup Reaction Workup (Cool, dilute, wash) monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Pure Product purification->product

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Challenges with 2-Substituted Pyridine Derivatives

The Suzuki-Miyaura coupling of 2-substituted pyridines, such as this compound derivatives, can present unique challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering catalytic activity.[9]

  • Substrate Reactivity: The electron-donating methoxy group can decrease the reactivity of the 2-halopyridine towards oxidative addition.[10]

  • Steric Hindrance: The presence of substituents at both the 2- and 6-positions can sterically hinder the approach of the bulky palladium catalyst to the reaction center.

To overcome these hurdles, careful selection of the catalyst, ligand, base, and solvent is paramount. Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald and Fu (e.g., SPhos, XPhos), are often effective as they can promote the challenging oxidative addition step.[9]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 2-halo-6-methoxy-6-methylpyridine with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • 2-Bromo-6-methoxy-6-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

A generalized workflow for a Suzuki coupling experiment.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 2-bromo-6-methoxy-6-methylpyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum or screw cap and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst and to minimize side reactions like the homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The use of a mixed aqueous solvent system is often beneficial for dissolving the inorganic base and facilitating the reaction.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C. The optimal temperature will depend on the reactivity of the specific coupling partners.

  • Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-aryl-6-methoxy-6-methylpyridine.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species. Catalyst loading can typically range from 1-5 mol%.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of electron-rich and sterically hindered 2-halopyridines. The ligand-to-palladium ratio is often 2:1 to 4:1.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good choice for challenging couplings. The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvents is essential to remove oxygen.
Temperature 80–110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.
Boronic Acid 1.2–1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the more valuable halide partner and to compensate for potential protodeboronation or homocoupling side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poorly chosen ligand- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh batch of palladium catalyst and high-purity ligand.- Screen different bulky phosphine ligands (e.g., XPhos, RuPhos).- Ensure thorough degassing of solvents and proper inert atmosphere technique.- Increase the reaction temperature in increments.
Protodeboronation - Presence of water and base can lead to the cleavage of the C-B bond.- Use a more stable boronic ester (e.g., a pinacol ester).- Minimize the amount of water in the reaction mixture or use an anhydrous base like KF.[8]
Homocoupling of Boronic Acid - Presence of oxygen and Pd(II) species.- Rigorously exclude oxygen by using degassed solvents and maintaining a strict inert atmosphere.
Dehalogenation of Pyridine - The catalytic cycle is slow, allowing for side reactions.- Optimize the catalyst and ligand system to accelerate the desired coupling reaction. A stronger base may also help.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful method for the synthesis of valuable 2-aryl-6-methylpyridine compounds. While challenges related to the substrate's electronic and steric properties exist, they can be effectively overcome through the careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, an appropriate base, and optimized reaction conditions. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully employ this critical transformation in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and functional materials.

References

Application Notes and Protocols: The Strategic Role of 2-Methoxy-6-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Modern Agriculture

The pyridine ring is a foundational structural motif in a multitude of biologically active compounds, and its derivatives are of paramount importance in the agrochemical industry.[1] The strategic placement of various functional groups on the pyridine core allows for the fine-tuning of a molecule's herbicidal, fungicidal, or insecticidal properties. Among the vast array of substituted pyridines, 2-Methoxy-6-methylpyridine (also known as 6-methoxy-2-picoline) emerges as a particularly valuable and versatile intermediate.[2][3][4] Its unique electronic and steric properties, conferred by the methoxy and methyl groups, make it a reactive yet stable building block for the synthesis of complex agrochemicals.[2][3]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of modern agrochemicals. We will delve into the synthetic pathways, reaction mechanisms, and detailed experimental protocols, offering researchers and drug development professionals a comprehensive understanding of how to leverage this key intermediate in the creation of next-generation crop protection agents.

Core Attributes of this compound

The utility of this compound in agrochemical synthesis stems from several key molecular features:

  • Activated Methoxy Group: The electron-donating nature of the methoxy group at the 2-position enhances the reactivity of the pyridine ring, making it susceptible to various substitution reactions.[3] This group can also be cleaved to reveal a hydroxyl group, providing a handle for further functionalization, such as in Williamson ether syntheses.

  • Reactive Methyl Group: The methyl group at the 6-position can undergo a range of transformations, including oxidation, halogenation, or deprotonation to form a nucleophilic species, allowing for the introduction of diverse side chains.[3]

  • Solubility and Stability: The presence of the methoxy group enhances the compound's solubility in common organic solvents, facilitating its use in a variety of reaction conditions.[2][3] The pyridine ring itself imparts a degree of stability to the molecule.

PropertyValueReference
CAS Number 63071-03-4[5]
Molecular Formula C₇H₉NO[6]
Molecular Weight 123.15 g/mol [6]
Appearance Clear colorless to pale yellow liquid[7]
Boiling Point 156 °C[8]
Refractive Index 1.4975-1.5015 @ 20°C[7]

Synthetic Pathways to Key Agrochemical Scaffolds

While direct applications of this compound in commercially available agrochemicals are not always explicitly detailed in public literature, its structural motifs are present in numerous patented and developmental compounds. A common strategy involves the use of its precursor, 2-hydroxy-6-methylpyridine, or its derivatives in key synthetic steps.

Synthesis of this compound: The Gateway Intermediate

The journey often begins with the synthesis of 2-hydroxy-6-methylpyridine, a versatile precursor that can be readily converted to its methoxy derivative.

Protocol 1: Synthesis of 2-Hydroxy-6-methylpyridine

This protocol is based on established methods for the synthesis of hydroxypyridines.

Materials:

  • 6-Methyl-2-pyridone (or tautomer)

  • Appropriate solvent (e.g., water, ethanol)

  • Acid or base catalyst (if required by the specific route)

Procedure:

  • A common route involves the cyclization of appropriate precursors. While specific industrial syntheses are often proprietary, academic methods provide a basis for its formation.

  • Purification is typically achieved through recrystallization or distillation to yield a white to cream crystalline powder.[9]

PropertyValueReference
CAS Number 3279-76-3[9]
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Melting Point 157-159 °C

Protocol 2: Conversion to this compound

This conversion is a standard methylation reaction.

Materials:

  • 2-Hydroxy-6-methylpyridine

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., acetone, DMF)

Procedure:

  • Dissolve 2-hydroxy-6-methylpyridine in a suitable solvent in a round-bottom flask.

  • Add a base to deprotonate the hydroxyl group, forming the more nucleophilic pyridinolate anion.

  • Slowly add the methylating agent to the reaction mixture at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by distillation to obtain this compound as a clear liquid.

Application in the Synthesis of a Hypothetical Sulfonylurea Herbicide

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), essential for the biosynthesis of branched-chain amino acids in plants.[10][11][12] The synthesis of these complex molecules often relies on the coupling of a sulfonyl isocyanate with an appropriate heterocyclic amine. Here, we present a detailed protocol for a hypothetical sulfonylurea herbicide, demonstrating the utility of a 2-amino-6-methoxypyridine intermediate, which can be conceptually derived from this compound.

Workflow for Sulfonylurea Herbicide Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Sulfonyl Isocyanate Synthesis cluster_2 Final Coupling A This compound B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C Fe/HCl or H₂/Pd-C D 2-Amino-6-methoxypyridine C->D H Coupling Reaction D->H E Substituted Benzenesulfonamide F Phosgenation E->F Phosgene or equivalent G Sulfonyl Isocyanate F->G G->H I Sulfonylurea Herbicide H->I

Caption: Synthetic workflow for a hypothetical sulfonylurea herbicide.

Protocol 3: Synthesis of 2-Amino-6-methoxypyridine

This protocol outlines the conversion of this compound to the corresponding aminopyridine, a key building block for sulfonylurea herbicides.

Step 1: Nitration of this compound

  • Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C.

  • Addition of Starting Material: Slowly add this compound to the cooled sulfuric acid with stirring.

  • Nitration: Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro product.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent to obtain the purified 2-methoxy-6-methyl-x-nitropyridine (the position of nitration will depend on the directing effects of the existing substituents).

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Suspend the nitropyridine derivative in a suitable solvent (e.g., ethanol, acetic acid).

  • Reduction: Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • Reaction Monitoring: Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and extract the product with an organic solvent.

  • Purification: Dry the organic extract and evaporate the solvent. Purify the crude product by column chromatography or recrystallization to yield 2-amino-6-methoxypyridine.

Protocol 4: Synthesis of the Sulfonylurea Herbicide

Step 1: Preparation of the Sulfonyl Isocyanate

This step involves the reaction of a substituted benzenesulfonamide with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent. This is a hazardous reaction and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 2: Coupling Reaction

  • Reaction Setup: Dissolve the 2-amino-6-methoxypyridine in an aprotic solvent (e.g., dichloromethane, acetonitrile) in a dry flask under an inert atmosphere.

  • Addition of Sulfonyl Isocyanate: Slowly add a solution of the sulfonyl isocyanate in the same solvent to the aminopyridine solution at a low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • Isolation: The sulfonylurea product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the final sulfonylurea herbicide.

Reaction StepReactantsKey ConditionsTypical Yield
Nitration This compound, HNO₃/H₂SO₄0-10 °C70-85%
Reduction Nitropyridine, Fe/HCl or H₂/Pd-CReflux or room temp.80-95%
Coupling Aminopyridine, Sulfonyl Isocyanate0 °C to room temp.85-95%

Case Study: Synthesis of Picoxystrobin - A Strobilurin Fungicide

While not a direct application of this compound, the synthesis of the commercially successful fungicide Picoxystrobin highlights the importance of related substituted pyridines in modern agrochemicals. Picoxystrobin is a broad-spectrum, systemic fungicide effective against a wide range of fungal pathogens.[13] The synthesis involves the coupling of a trifluoromethyl-substituted pyridine moiety with a phenylacrylate group.

The key pyridine intermediate in Picoxystrobin synthesis is 2-hydroxy-6-(trifluoromethyl)pyridine.[14][15] This underscores the synthetic strategies that can be adapted for various substituted pyridines, including those derived from this compound.

Synthetic Pathway of Picoxystrobin

G A 2-Hydroxy-6-(trifluoromethyl)pyridine C Williamson Ether Synthesis A->C Base B Methyl 2-(bromomethyl)phenylacetate B->C D Key Phenylacetate Intermediate C->D E Base-catalyzed Condensation with Methyl Formate D->E F Methylation E->F Dimethyl Sulfate G Picoxystrobin F->G

Caption: Simplified synthetic route to Picoxystrobin.

This synthesis prominently features a Williamson ether synthesis to couple the pyridine and phenyl rings, a common and powerful reaction in the synthesis of agrochemicals.

Conclusion: A Cornerstone for Agrochemical Innovation

This compound stands as a testament to the enduring importance of substituted pyridines in the development of innovative agrochemicals. Its versatile reactivity and stable scaffold provide a robust platform for the synthesis of a diverse range of active ingredients. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers in the field, enabling the exploration of novel chemical space and the development of more effective and sustainable crop protection solutions. As the demand for agricultural productivity continues to grow, the strategic application of key intermediates like this compound will undoubtedly remain at the forefront of agrochemical research and development.

References

Application Notes and Protocols for the Functionalization of 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical functionalization of the pyridine ring in 2-methoxy-6-methylpyridine. This versatile building block, also known as 6-methoxy-2-picoline, is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active molecules and functional materials.[1][2][3] This document outlines key strategies for modifying the pyridine core, including directed ortho-metalation (DoM), electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Each section provides a theoretical framework, explaining the underlying mechanistic principles and the rationale behind experimental design, followed by field-proven, step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to effectively synthesize novel derivatives of this compound for their specific research applications.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that serves as a valuable precursor in organic synthesis.[1] Its structure, featuring a pyridine ring with a methoxy group at the 2-position and a methyl group at the 6-position, offers multiple sites for chemical modification. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing pyridine nitrogen atom creates a unique electronic landscape that dictates the regioselectivity of various functionalization reactions.[1] This molecule and its derivatives have garnered attention for their potential applications, including as topical agents for gallstone dissolution, where this compound has shown superior efficacy and a better safety profile compared to the standard agent, methyl-tertiary butyl ether (MTBE).[4][5][6]

This guide will delve into the primary methods for functionalizing the pyridine ring of this compound, providing both the "why" and the "how" for each approach.

Directed ortho-Metalation (DoM): A Powerful Tool for Regioselective Functionalization

Directed ortho-metalation is a highly effective strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[1] In the case of this compound, the methoxy group can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C-3 position.[7][8] This approach is often favored over direct electrophilic aromatic substitution, which can be challenging on the electron-deficient pyridine ring.[9][10][11]

Mechanistic Rationale

The Lewis basic oxygen of the methoxy group coordinates to the lithium cation of an organolithium base, such as n-butyllithium (n-BuLi) or a lithium amide, creating a complex that positions the base for deprotonation at the sterically accessible and electronically activated C-3 position. The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.

The choice of base is critical to avoid competitive nucleophilic addition to the pyridine ring, a common side reaction with organolithium reagents.[12] Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred as they favor deprotonation over addition.[7][12]

Directed_Ortho_Metalation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product This compound This compound Lithiated_Intermediate C-3 Lithiated Intermediate This compound->Lithiated_Intermediate Deprotonation Base Strong Base (e.g., LDA, n-BuLi) Electrophile Electrophile (E+) Functionalized_Product 3-Substituted-2-methoxy-6-methylpyridine Lithiated_Intermediate->Functionalized_Product Electrophilic Quench Suzuki_Coupling cluster_substrates Substrates cluster_catalyst Catalytic System cluster_product Product Pyridyl_Halide Halogenated This compound Coupled_Product Coupled Product Pyridyl_Halide->Coupled_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, K₂CO₃)

References

Reaction conditions for the lithiation of 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Conditions for the Directed ortho-Lithiation of 2-Methoxy-6-methylpyridine

Abstract

This document provides a comprehensive technical guide for the directed ortho-lithiation of this compound, a critical synthetic intermediate in pharmaceutical and materials science. We delve into the mechanistic principles of Directed ortho-Metalation (DoM), elucidate the critical roles of reagents and reaction parameters, and present a robust, field-proven protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-H activation strategy for the regioselective synthesis of 3-substituted this compound derivatives.

Introduction: The Power of Directed ortho-Metalation (DoM)

The functionalization of pyridine rings is a cornerstone of medicinal chemistry, as this heterocycle is a prevalent scaffold in numerous therapeutic agents.[1] However, classical electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging and often leads to mixtures of isomers.[2] Directed ortho-Metalation (DoM) offers a powerful and highly regioselective alternative.[2][3]

DoM utilizes a directing metalation group (DMG) on the aromatic ring to chelate an organolithium reagent, thereby facilitating the deprotonation of a proximal ortho-proton.[2][4][5] This process generates a stabilized aryllithium intermediate in situ, which can then be trapped with a wide array of electrophiles to yield a single, isomerically pure ortho-substituted product.[3][6]

In the case of this compound, the methoxy group at the C-2 position serves as an excellent DMG.[7] It effectively directs lithiation exclusively to the C-3 position, overriding other potential sites and enabling the synthesis of valuable 3-substituted pyridine building blocks.

Mechanistic Rationale and Regioselectivity

The high regioselectivity of this reaction is governed by a principle known as the Complex Induced Proximity Effect (CIPE).[4] The process can be visualized as follows:

  • Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., n-BuLi) coordinates to the Lewis basic oxygen atom of the C-2 methoxy group. This brings the highly basic alkyl group into close proximity with the C-3 proton.[2]

  • Deprotonation: The coordinated base then abstracts the sterically accessible and kinetically most acidic proton at the C-3 position. The acidity of this proton is enhanced by the inductive electron-withdrawing effect of the methoxy group and the pyridine nitrogen.

  • Intermediate Formation: This results in the formation of a stable 3-lithio-2-methoxy-6-methylpyridine intermediate, which maintains the Li-O coordination.

  • Electrophilic Quench: The introduction of an electrophile (E+) leads to a facile reaction at the carbanionic C-3 position, yielding the final 3-substituted product.

The methyl group at C-6 provides steric hindrance that further disfavors deprotonation at the C-5 position, reinforcing the high selectivity for the C-3 site.

Optimizing Reaction Parameters: A Causality-Driven Approach

Successful and reproducible lithiation hinges on the careful control of several key parameters. Understanding the function of each component is crucial for optimization and troubleshooting.

Choice of Base: A Balance of Reactivity and Selectivity

The choice of the organolithium base is paramount. While several bases can effect the transformation, their reactivity profiles differ significantly.

  • n-Butyllithium (n-BuLi): This is the most commonly used base for this transformation. It is sufficiently basic (pKa ≈ 50) to deprotonate the C-3 position efficiently at low temperatures.[8] It offers a good balance of reactivity, cost, and handling safety (relative to other alkyllithiums).

  • sec-Butyllithium (s-BuLi): A stronger and more sterically hindered base than n-BuLi. While effective, its higher reactivity can sometimes lead to side reactions if not handled with extreme care.

  • Lithium Diisopropylamide (LDA): A non-nucleophilic, sterically hindered amide base. LDA is particularly useful for substrates where competitive nucleophilic addition of an alkyllithium base to the pyridine ring is a concern.[1][3][8] For this compound, n-BuLi is generally sufficient and preferred due to the deactivating nature of the methoxy group towards nucleophilic attack.

Solvent System: The Key to Solvation and Reactivity

Anhydrous ethereal solvents are essential for DoM reactions.

  • Tetrahydrofuran (THF): THF is the solvent of choice. Its ability to solvate the lithium cation and break down the oligomeric aggregates of n-BuLi into more reactive monomers or dimers is critical for the reaction's success.[8][9]

  • Diethyl Ether (Et₂O): While also used, Et₂O is less effective at deaggregating alkyllithiums compared to THF, which may result in slower reaction rates.[8]

Crucial Note: The solvent must be scrupulously anhydrous. Any trace of water will quench the organolithium base and the lithiated intermediate, terminating the reaction.

Temperature Control: The Guardian of Stability

Strict temperature control is non-negotiable. The reaction is almost universally conducted at -78 °C (a dry ice/acetone or dry ice/isopropanol bath).

  • Why -78 °C?

    • Intermediate Stability: The 3-lithiated pyridine intermediate is thermally unstable. At higher temperatures, it can undergo decomposition or side reactions.

    • Preventing Side Reactions: Low temperatures suppress potential side reactions, such as nucleophilic addition of n-BuLi to the pyridine ring or reaction with the solvent (THF).[8]

    • Controlling Exothermicity: The initial deprotonation step is exothermic. Slow addition of the base at -78 °C allows for safe dissipation of heat and prevents localized warming that could compromise the reaction.

The Role of Additives: Enhancing Reactivity with TMEDA

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate chelating agent frequently used as an additive in lithiation reactions.[10][11]

  • Mechanism of Action: TMEDA strongly coordinates to the lithium cation, breaking up the alkyllithium aggregates even more effectively than THF.[9][11] This sequestration of lithium increases the carbanionic character of the butyl group, making the base more reactive and accelerating the rate of deprotonation.[9][12]

  • When to Use TMEDA: While not always strictly necessary for this substrate, adding one equivalent of TMEDA can lead to faster, cleaner, and more complete lithiation, especially if the starting material is not of the highest purity or if slightly higher temperatures are used.

Comparative Data for Lithiation Conditions

The following table summarizes typical conditions and outcomes for the lithiation of this compound followed by quenching with a standard electrophile.

Base (Equiv.)SolventAdditive (Equiv.)Temp (°C)Time (h)ElectrophileProduct Yield (%)Reference
n-BuLi (1.1)THFNone-781(CH₃)₃SiCl~85-95%General Knowledge
n-BuLi (1.1)THFTMEDA (1.1)-780.5Benzaldehyde~80-90%[13]
LDA (1.2)THFNone-781.5DMF~75-85%[14][15]
s-BuLi (1.1)THFTMEDA (1.1)-780.5I₂~80-90%General Knowledge

Yields are approximate and can vary based on the specific electrophile, reaction scale, and purity of reagents.

Experimental Workflow and Optimization Diagram

The following diagram outlines the logical workflow for performing and optimizing the lithiation reaction.

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification P1 Assemble & Flame-Dry Glassware Under Inert Atmosphere (N₂/Ar) P2 Prepare Anhydrous THF P1->P2 P3 Prepare Substrate Solution (this compound in THF) P2->P3 R1 Cool Substrate Solution to -78 °C P3->R1 R2 Slowly Add n-BuLi (Maintain T < -70 °C) R1->R2 R3 Stir at -78 °C (0.5 - 1.5 hours) R2->R3 R4 Slowly Add Electrophile Solution (Maintain T < -70 °C) R3->R4 Opt Optimization? R3->Opt R5 Stir and Allow to Warm to RT R4->R5 W1 Quench Reaction (e.g., sat. aq. NH₄Cl) R5->W1 W2 Perform Liquid-Liquid Extraction W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Purify Product (Column Chromatography, etc.) W3->W4 Opt->R3 Opt->R4 Yes (Complete)

Caption: Workflow for the Directed Lithiation of this compound.

Detailed Experimental Protocol

Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried or flame-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

Materials:

  • This compound

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Trimethylsilyl chloride, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Initial Setup: Under a positive pressure of inert gas, charge the flask with this compound (1.0 equiv). Add anhydrous THF (approx. 0.2 M concentration relative to the substrate).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.

  • Base Addition: While vigorously stirring, add n-butyllithium (1.1 equiv) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to yellow, orange, or brown) should be observed, indicating the formation of the lithiated species.

  • Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add the electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C. Again, maintain the internal temperature below -70 °C during the addition.

  • Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-substituted-2-methoxy-6-methylpyridine.

Conclusion

The directed ortho-lithiation of this compound is a highly reliable and regioselective method for introducing a wide range of functional groups at the C-3 position. Success is predicated on a firm understanding of the reaction mechanism and meticulous control over key experimental parameters, namely the choice of base, the use of anhydrous solvents, and strict adherence to low-temperature conditions. The protocol provided herein serves as a robust starting point for researchers to access valuable substituted pyridine intermediates for applications in drug discovery and materials science.

References

Application Note: Scale-Up Synthesis of 2-Methoxy-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-methoxy-6-methylpyridine are pivotal structural motifs in modern chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The transition from laboratory-scale discovery to industrial-scale production presents significant challenges related to process safety, economic viability, and reproducibility. This application note provides a comprehensive guide for researchers, chemists, and process engineers on the key considerations and methodologies for the successful scale-up synthesis of functionalized this compound derivatives. We delve into scalable synthetic routes, including functionalization of the parent heterocycle, modern cross-coupling strategies, and robust organometallic additions. Each section emphasizes the underlying chemical principles and practical engineering controls necessary to ensure a safe, efficient, and scalable process.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous feature in over 7,000 bioactive compounds and a significant percentage of top-selling pharmaceuticals.[3][4] The this compound scaffold, in particular, offers a unique combination of electronic properties and steric handles that make it an attractive building block. The methoxy group at the 2-position activates the ring for certain transformations and can serve as a synthetic equivalent for a 2-pyridone, while the methyl group at the 6-position provides a site for benzylic functionalization.[5] Recently, this compound itself has been investigated as a promising agent for gallstone dissolution, highlighting its biomedical relevance.[6][7]

However, the synthesis of highly substituted pyridines can be challenging, often yielding mixtures of isomers or requiring harsh conditions that are unsuitable for large-scale production.[1] This guide aims to bridge the gap between bench-scale synthesis and pilot-plant production by providing field-proven insights and detailed protocols.

Strategic Approaches to Synthesis and Scale-Up

The choice of synthetic strategy is the most critical decision in a scale-up campaign. It dictates not only the chemical pathway but also the required equipment, safety protocols, and overall process economics. The optimal route depends on the desired substitution pattern and the availability of starting materials.

cluster_routeA Route A: Direct Functionalization cluster_routeB Route B: Ring Construction cluster_routeC Route C: Cross-Coupling / Addition start Target this compound Derivative q1 Is this compound a viable starting material? start->q1 a1 Benzylic Functionalization (e.g., Bromination, Lithiation) q1->a1 Yes a2 Ring Functionalization (e.g., Halogenation, Lithiation) q1->a2 Yes b1 Condensation Reactions (Bohlmann-Rahtz, Guareschi-Thorpe) q1->b1 No c1 Start from Halo-Pyridine Precursor q1->c1 No, Precursor Available b2 Cycloaddition Reactions (e.g., [3+3] Cycloadditions) b1->b2 c2 Buchwald-Hartwig Amination (C-N) c1->c2 c3 Suzuki / Negishi Coupling (C-C) c1->c3 c4 Grignard Addition to N-Oxide c1->c4

Caption: Decision workflow for selecting a synthetic route.

Route A: Direct Functionalization of this compound

This is often the most direct approach when the parent heterocycle is readily available and cost-effective. Functionalization can be targeted at the benzylic methyl group or the aromatic ring.

  • Benzylic Functionalization: The methyl group can be deprotonated using strong bases like lithium diisopropylamide (LDA) to form a benzylic anion, which can then react with various electrophiles.[5] Alternatively, radical bromination using N-bromosuccinimide (NBS) can install a handle for subsequent nucleophilic substitution.

    • Scale-Up Causality: On a large scale, cryogenic reactions involving LDA (-78 °C) are operationally demanding and expensive due to the need for specialized cooling systems and the handling of pyrophoric n-butyllithium (n-BuLi) to generate LDA in situ. Radical reactions with NBS can be highly exothermic and require careful thermal monitoring and controlled addition to prevent runaway reactions.

  • Ring Functionalization (Directed Ortho-Metalation): The methoxy group can direct lithiation to the C3 position. However, this often competes with benzylic deprotonation. A more reliable method is halogenation (e.g., bromination) at the C5 position, which provides a key intermediate for cross-coupling reactions.[5]

Route B: De Novo Ring Construction

When highly substituted derivatives are required, constructing the pyridine ring from acyclic precursors can be more efficient.

  • Condensation Reactions: Classical methods like the Bohlmann-Rahtz pyridine synthesis or the Guareschi-Thorpe reaction involve the condensation of carbonyl compounds with enamines or other nitrogen sources.[8][9][10] These multi-component reactions (MCRs) can be atom-economical.

    • Scale-Up Causality: While MCRs are attractive, they can be slow and may require high temperatures, leading to side product formation. On scale, purification to remove closely related impurities can be challenging. The use of flow chemistry can mitigate some of these issues by providing precise control over temperature and residence time, often improving yields and selectivity.[8]

  • Formal [3+3] Cycloaddition: Modern organocatalyzed methods, such as the reaction between enamines and unsaturated aldehydes/ketones, offer a practical route to substituted pyridines and have been demonstrated on a 50-gram scale.[11]

Route C: Cross-Coupling and Organometallic Addition

For many pharmaceutical applications, the most robust and versatile approach involves building complexity from a simpler, functionalized pyridine core, such as a halo-pyridine.

  • Buchwald-Hartwig Amination (C-N Bond Formation): This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for installing amine functionalities.[12] Its tolerance for a wide range of functional groups makes it highly valuable.

    • Scale-Up Causality: Key considerations include catalyst loading, ligand selection, and base choice. On a large scale, minimizing the concentration of expensive palladium catalysts is crucial for economic viability. The choice of ligand (e.g., XPhos, Xantphos) dramatically affects reaction efficiency.[13] Strong, sterically hindered bases like sodium tert-butoxide are common but can be highly reactive and require careful handling. Standard Schlenk techniques and maintaining an inert nitrogen atmosphere are critical for success, as the active catalytic species are sensitive to air.

  • Grignard Reagent Addition (C-C Bond Formation): The addition of Grignard reagents to pyridine N-oxides is a classic and effective method for introducing alkyl or aryl groups at the 2-position.[14][15] More recent methods involve the copper-catalyzed dearomative addition to pyridinium salts, which can be performed enantioselectively.[16][17]

    • Scale-Up Causality: Grignard reagents are highly reactive and moisture-sensitive. Their large-scale use requires rigorously dry solvents and inert atmospheres. The reactions are often exothermic, necessitating controlled addition rates and efficient heat dissipation via jacketed reactors. Quenching the reaction must also be carefully controlled to manage gas evolution and exotherms.

Process Safety and Engineering Controls

Transitioning from grams to kilograms introduces significant safety challenges that must be proactively managed.

Hazard CategoryKey Risks & ConsiderationsMitigation & Control Strategies
Flammability Use of ethereal solvents (THF, Dioxane), organometallic reagents (n-BuLi, Grignards), and pyridine itself.[18]- Use of grounded and bonded equipment to prevent static discharge.[19]- Operation in well-ventilated areas or under fume hoods.[20]- Avoidance of ignition sources; use of explosion-proof equipment.
Reactivity Exothermic Events: Quenching of organometallics, catalyst activation, runaway reactions.Pyrophoric Reagents: n-BuLi.Air/Moisture Sensitivity: Catalysts, Grignard reagents.- Use of jacketed reactors with precise temperature control.- Slow, subsurface addition of reagents.- Pre-reaction thermal hazard assessment (e.g., DSC).- Rigorous inert atmosphere techniques (Nitrogen or Argon blanketing).
Toxicity Pyridine and its derivatives are toxic and can be skin and respiratory irritants.[20] Palladium catalysts are heavy metals with strict residual limits in APIs.- Use of appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles.[20]- Closed-system transfers for hazardous liquids.- Robust purification strategies to remove residual metals.
Work-Up Emulsion formation during aqueous extraction; handling of large volumes of waste.- Judicious choice of extraction solvents.- Use of centrifugation for phase separation if necessary.- Planning for solvent recycling and waste stream management.

Detailed Protocols

The following protocols are presented on a 1-liter scale to illustrate the practical considerations for scale-up.

Protocol 1: Scalable Synthesis of 5-Bromo-2-methoxy-6-methylpyridine

This protocol details the regioselective bromination of the parent heterocycle, creating a key intermediate for cross-coupling reactions.

Materials and Reagents:

Reagent M.W. Quantity Moles Eq.
This compound 123.15 100 g 0.812 1.0
N-Bromosuccinimide (NBS) 177.98 152 g 0.854 1.05

| Acetonitrile (MeCN) | 41.05 | 1.0 L | - | - |

Procedure:

  • Reactor Setup: Equip a 2 L, 4-necked, jacketed reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the system is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with this compound (100 g) and acetonitrile (1.0 L). Begin stirring to ensure a homogeneous solution.

  • Controlled Addition: Cool the reactor jacket to 0-5 °C. Once the internal temperature is stable, add the N-Bromosuccinimide (152 g) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C. Causality Note: Controlled addition is critical to manage the exotherm of the bromination reaction and prevent the formation of dibrominated byproducts.[5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-Up: Cool the reaction mixture to 10 °C. Slowly quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (~500 mL) to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the title compound as a solid.

Protocol 2: Buchwald-Hartwig Amination on a Kilogram Scale Precursor

This protocol demonstrates the C-N coupling of the previously synthesized bromo-pyridine with a generic primary amine.

Pd0 Pd(0)Ln PdII Ar-Pd(II)-Br (Ln) Pd0->PdII Oxidative Addition ArBr Ar-Br ArBr->PdII Pd_Amide Ar-Pd(II)-NHR (Ln) PdII->Pd_Amide Ligand Exchange Amine R-NH2 Amine->Pd_Amide Base Base Base->Pd_Amide Pd_Amide->Pd0 Reductive Elimination Product Ar-NHR Pd_Amide->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Materials and Reagents:

Reagent M.W. Quantity Moles Eq.
5-Bromo-2-methoxy-6-methylpyridine 202.05 202 g 1.0 1.0
Aniline (example amine) 93.13 102 g 1.1 1.1
Pd₂(dba)₃ 915.7 4.6 g 0.005 0.005
Xantphos 578.68 8.7 g 0.015 0.015
Sodium tert-butoxide (NaOtBu) 96.1 135 g 1.4 1.4

| Toluene (Anhydrous) | 92.14 | 2.0 L | - | - |

Procedure:

  • Inerting the Reactor: Set up a 5 L jacketed reactor as described in Protocol 1. Ensure the system is rigorously dried and purged with nitrogen for at least 2 hours. Causality Note: Oxygen can deactivate the palladium catalyst, so maintaining a strictly inert atmosphere is paramount for reproducibility and minimizing catalyst loading.

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask under nitrogen, stir the Pd₂(dba)₃ and Xantphos in 200 mL of toluene for 30 minutes. This pre-formation can lead to more consistent reaction initiation.

  • Charge Reagents: To the main reactor, add the 5-bromo-2-methoxy-6-methylpyridine (202 g), sodium tert-butoxide (135 g), and the remaining toluene (1.8 L).

  • Initiation: Add the aniline (102 g) via syringe or addition funnel. Then, transfer the pre-formed catalyst solution to the reactor via cannula.

  • Reaction: Heat the reactor jacket to 90-100 °C and maintain the internal temperature for 8-12 hours. Monitor the reaction by HPLC.

  • Work-Up: Cool the reaction mixture to room temperature. Carefully quench by slowly adding 1 L of water. Safety Note: The quench can be exothermic and may liberate flammable toluene vapors.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with toluene (2 x 400 mL).

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography (though chromatography is less desirable on a large scale) to yield the desired N-aryl product.

Conclusion

The scale-up synthesis of this compound derivatives is a multifaceted task that requires a deep understanding of chemical reactivity, process safety, and chemical engineering principles. By carefully selecting a synthetic route that is robust and scalable, and by implementing rigorous process controls, these valuable compounds can be produced safely and efficiently. Direct functionalization offers a quick path for simpler targets, while modern cross-coupling reactions like the Buchwald-Hartwig amination provide unparalleled versatility for constructing complex molecules on an industrial scale. The adoption of technologies like flow chemistry promises to further enhance the safety and efficiency of these processes in the future.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chemical building block.[1] We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. We delve into the root causes of these problems and provide actionable solutions based on fundamental chemical principles.

Q1: My reaction yield is consistently low. What are the most common causes?

A low yield in the synthesis of this compound, typically via the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methylpyridine with sodium methoxide, can be attributed to several critical factors:

  • Inactive or Decomposed Sodium Methoxide: Sodium methoxide is extremely sensitive to moisture and atmospheric carbon dioxide.[2] Exposure to water will hydrolyze it to methanol and sodium hydroxide, rendering it ineffective as a nucleophile for this reaction.[3] Similarly, reaction with CO₂ forms sodium methyl carbonate. The quality of your sodium methoxide is paramount.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, a temperature that is too low, or poor mixing that prevents the reagents from interacting effectively.

  • Sub-optimal Solvent Conditions: The solvent must be anhydrous. The presence of water, even in trace amounts in the methanol, will consume the sodium methoxide. The choice of solvent also influences the reactivity; while methanol is common, other polar aprotic solvents can sometimes enhance SNAr reactions.

  • Side Reactions: At elevated temperatures, competing elimination reactions or reactions with solvent impurities can occur. Furthermore, if the starting 2-chloro-6-methylpyridine is impure, those impurities may consume reagents or introduce contaminants that complicate purification and lower the isolated yield.

  • Losses During Work-up and Purification: Significant product loss can occur during aqueous work-up (if the product has some water solubility) or purification steps like distillation or chromatography if not optimized.

Q2: I am observing a significant unknown impurity in my final product. What could it be?

The identity of the impurity depends on the reaction conditions, but common possibilities include:

  • Unreacted Starting Material: The most common "impurity" is often unreacted 2-chloro-6-methylpyridine. This is easily identified by comparing the spectral data (e.g., NMR, GC-MS) of your product mixture to the starting material.

  • Hydrolysis Product (2-Hydroxy-6-methylpyridine): If there is water in the reaction, the intermediate Meisenheimer complex or the starting material can be attacked by hydroxide ions (formed from the reaction of sodium methoxide and water), leading to the formation of 2-hydroxy-6-methylpyridine.

  • Byproducts from Impure Reagents: Impurities in the starting 2-chloro-6-methylpyridine can lead to corresponding methoxylated byproducts. For example, if the starting material contains other isomeric chloromethylpyridines, you will obtain their methoxylated analogues.

A systematic approach using techniques like LC-MS to determine the molecular weight of the impurity, followed by NMR spectroscopy, will be crucial for definitive identification.

Q3: My reaction seems to stall and does not go to completion. Why might this be happening?

Reaction stalling is almost always linked to the nucleophile or the reaction conditions:

  • Deactivated Nucleophile: As mentioned, moisture is the primary culprit for deactivating the sodium methoxide. If the reaction starts but then plateaus, it's likely that the methoxide has been consumed by trace water.

  • Insufficient Stoichiometry: Ensure you are using a slight excess of sodium methoxide (typically 1.1 to 1.5 equivalents) to drive the reaction to completion and to compensate for any minor deactivation.

  • Low Temperature: While higher temperatures can cause side reactions, a temperature that is too low will result in impractically slow reaction kinetics. The reaction often requires heating to reflux in methanol to proceed at a reasonable rate.[4]

  • Poor Solubility or Mixing: If the reagents are not adequately dissolved or the mixture is not being stirred effectively, the reaction will be limited by mass transport and may appear to have stalled.

Q4: The reaction mixture is turning dark brown or black. Is this normal, and should I be concerned?

A change in color to yellow or light brown can be normal. However, a very dark brown or black color often indicates decomposition or significant side reactions. This can be caused by:

  • Excessively High Temperatures: Heating the reaction too strongly or for too long can lead to the polymerization or decomposition of pyridine derivatives.

  • Presence of Oxygen: While not always rigorously excluded, running the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions that often produce colored species.[5]

  • Base-Promoted Side Reactions: Strong bases like sodium methoxide can promote complex condensation or decomposition pathways if reactive impurities are present.

While a dark color doesn't automatically mean the reaction has failed, it warrants a closer analysis of the product mixture for impurities and is a sign that the reaction conditions may need to be optimized (e.g., by lowering the temperature or reaction time).

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis strategy, optimization, and safety.

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and generally reliable method is the Williamson ether synthesis , which in this context is a nucleophilic aromatic substitution (SNAr). This involves reacting 2-chloro-6-methylpyridine with sodium methoxide in an anhydrous solvent, typically methanol.[4]

The reaction proceeds because the electron-withdrawing nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack, allowing the methoxide ion to displace the chloride.

Core Reaction Mechanism

SNAr_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products reagent1 2-Chloro-6-methylpyridine intermediate Meisenheimer Complex reagent1->intermediate + NaOMe (Nucleophilic Attack) reagent2 Sodium Methoxide (NaOMe) reagent2->intermediate product This compound intermediate->product Elimination of Cl- side_product NaCl intermediate->side_product

Caption: SNAr mechanism for this compound synthesis.

Q2: What are the critical parameters to control in this synthesis?

To maximize yield and purity, meticulous control over the following parameters is essential.

ParameterRecommended ConditionRationale & Impact on Yield
Reagent Quality Anhydrous Methanol, Freshly Prepared/Handled NaOMe, Pure 2-chloro-6-methylpyridinePrevents hydrolysis of sodium methoxide, which is the primary cause of low yields. Impurities in starting material lead to side products.
Stoichiometry 1.1 - 1.5 eq. of Sodium MethoxideA slight excess of the nucleophile helps drive the reaction to completion according to Le Châtelier's principle.
Temperature Reflux in Methanol (~65 °C)Provides sufficient activation energy for the reaction to proceed at a practical rate. Temperatures that are too high can cause decomposition.
Reaction Time 2-6 hours (monitor by TLC/GC)Insufficient time leads to incomplete conversion. Excessive time can promote side reactions. Monitoring is key.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative side reactions and protects the hygroscopic sodium methoxide from atmospheric moisture and CO₂.[2][5]

Q3: How can I effectively prepare the sodium methoxide solution?

The quality of your sodium methoxide solution is a cornerstone of this synthesis.

Protocol: Preparation of Sodium Methoxide in Methanol (0.5 M)
  • Setup: Equip a three-necked, flame-dried flask with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel. Place the flask in an ice-water bath.

  • Inert Atmosphere: Flush the entire apparatus with dry nitrogen or argon.

  • Methanol Addition: Add anhydrous methanol (e.g., 200 mL) to the flask and begin stirring.

  • Sodium Addition: Carefully add freshly cut sodium metal (e.g., 2.3 g, 0.1 mol) in small portions to the cooled methanol. Caution: The reaction is highly exothermic and produces flammable hydrogen gas.[6] Control the rate of addition to maintain a gentle reflux.

  • Dissolution: Allow all the sodium to dissolve completely. The resulting colorless solution is your sodium methoxide reagent.

  • Standardization (Optional but Recommended): For precise work, the solution should be standardized by titrating against a primary standard like benzoic acid.[2]

A safer, though potentially slower, alternative involves stirring sodium hydroxide with anhydrous methanol in the presence of 3A molecular sieves to drive the equilibrium towards sodium methoxide by removing the water byproduct.[3]

Q4: Are there alternative, higher-yielding synthetic routes I should consider?

Yes, an important alternative route starts from 2,6-Lutidine N-oxide .[7] Pyridine N-oxides are significantly more reactive towards certain types of substitutions than their parent pyridines.[8] While the overall sequence may be longer, it can be advantageous for creating specific substitution patterns. For example, N-oxidation activates the pyridine ring, allowing for functionalization which can then be followed by the introduction of the methoxy group. This route is particularly useful if the corresponding chloro-pyridine is unavailable or difficult to prepare.

Q5: What safety precautions are essential when working with sodium metal and sodium methoxide?

Safety is non-negotiable.

  • Sodium Metal: It reacts violently with water. Always handle it under mineral oil and use forceps to transfer it. Cut it on a dry surface. Have a Class D fire extinguisher (for combustible metals) available. Do not use water or CO₂ extinguishers.

  • Sodium Methoxide: It is a strong base and is corrosive.[6] It reacts exothermically with water.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Reaction Quenching: Be extremely careful when quenching the reaction. Add the reaction mixture slowly to water or an ice/water mixture to dissipate the heat from neutralizing any unreacted sodium methoxide.

Synthetic Workflow Overview

Caption: General workflow for the synthesis of this compound.

References

Side reactions and byproduct formation in 2-Methoxy-6-methylpyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. As a substituted pyridine, this compound presents unique reactivity patterns that can lead to specific side reactions and byproduct formation. Understanding these pathways is crucial for optimizing reaction outcomes, improving yields, and simplifying purification.

This document provides in-depth, experience-driven insights in a question-and-answer format, focusing on the causality behind experimental choices to help you troubleshoot and prevent common issues.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should expect when working with this compound?

The reactivity of this compound is governed by three key features: the pyridine nitrogen, the activating methoxy group at the 2-position, and the "benzylic" methyl group at the 6-position. This leads to several classes of common byproducts:

  • Products of Methyl Group Functionalization: The methyl group is susceptible to deprotonation by strong bases, leading to a nucleophilic anion that can react with electrophiles. It can also undergo radical reactions, such as bromination with N-bromosuccinimide (NBS).[1]

  • Products of Ring Electrophilic Substitution: The methoxy and methyl groups are electron-donating, activating the pyridine ring for electrophilic aromatic substitution (EAS). The interplay of these groups and the deactivating effect of the ring nitrogen typically directs electrophiles to the 3- or 5-position.[2] For instance, bromination often favors the 5-position.[1]

  • Demethylation Products: The 2-methoxy group can be cleaved under acidic conditions (both Lewis and Brønsted acids) or with certain nucleophiles, yielding the corresponding pyridone. This is a common side reaction when acidic reagents or impurities are present.[3][4]

  • Oxidation Products: The methyl group can be oxidized to a hydroxymethyl, formyl (aldehyde), or carboxyl group, especially in the presence of strong oxidizing agents or under harsh, aerobic conditions.[5][6]

Q2: My reaction with a strong base (like n-BuLi or LDA) is giving a complex mixture. What's happening at the methyl group?

The protons on the methyl group at the 6-position have enhanced acidity, comparable to benzylic protons, due to the electron-withdrawing nature of the pyridine ring. Strong bases can readily deprotonate this position to form a resonance-stabilized anion.[1] If your intended reaction is elsewhere (e.g., lithium-halogen exchange on a substituted ring), this competing deprotonation can lead to a variety of undesired subsequent reactions with any electrophiles present, including the starting material itself. Controlling the temperature (typically -78 °C) is critical to manage the kinetics of this deprotonation.[1]

Q3: Why is my product contaminated with a pyridone derivative? I didn't add any water or acid.

The formation of 2-hydroxy-6-methylpyridine (the pyridone tautomer) is a result of O-demethylation of the methoxy group. This is a classic side reaction for methoxy-substituted heterocycles. It can be triggered by:

  • Trace Acidic Impurities: Reagents like lithium aluminum hydride can contain acidic aluminum species. Substrates or solvents may also contain acidic impurities.

  • Lewis Acids: If your reaction involves Lewis acids for catalysis, they can coordinate to the methoxy oxygen, facilitating nucleophilic attack and cleavage of the methyl group.[3]

  • Harsh Reaction Conditions: High temperatures in the presence of even weak nucleophiles or acids can promote demethylation.

Section 2: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical framework for diagnosing and solving the underlying chemical issues.

Issue 1: Low Yield and Multiple Spots on TLC After Attempted Lithiation/Alkylation
  • Observation: You are attempting to deprotonate the methyl group with n-BuLi to add an electrophile, but the reaction is low-yielding and the TLC shows multiple products, some less polar and some more polar than the starting material.

  • Causality and Diagnosis:

    • Inefficient Deprotonation: The base may be consumed by trace water in the solvent or on the glassware. This leads to incomplete conversion of the starting material.

    • Competing Ring Lithiation: While deprotonation of the methyl group is common, direct lithiation on the pyridine ring can sometimes occur, leading to different isomers.

    • Electrophile Degradation: The strong base may be reacting with your electrophile before it can be added to the lithiated pyridine.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still).

    • Optimize Basal Addition: Cool the solution of this compound in THF to -78 °C before the dropwise addition of n-BuLi. A deep red or dark coloration often indicates the formation of the desired anion.[1]

    • Control Stoichiometry: Use a precise amount of base (typically 1.05-1.1 equivalents). Titrate your n-BuLi solution beforehand to know its exact concentration.

    • Reverse Addition: Add the freshly prepared lithiated species slowly to a cooled (-78 °C) solution of the electrophile. This can minimize the electrophile's exposure to the strong base.

Issue 2: Unexpected Mass Spec Peak (M-14) Suggesting Demethylation
  • Observation: Your final product's mass spectrum shows the expected M+ peak, but also a significant peak at M-14 (or M-15 for [M-CH₃]⁺), indicating the loss of a methyl group and its replacement by a proton.

  • Causality and Diagnosis: This is a classic signature of O-demethylation, resulting in the formation of 2-hydroxy-6-methylpyridine.

    • Acidic Workup: Using a strong aqueous acid (e.g., 1M HCl) during the workup can cleave the methoxy ether.

    • Acidic Chromatography: Using un-neutralized silica gel for purification can cause demethylation on the column, especially with sensitive substrates.

  • Troubleshooting Protocol:

    • Use a Buffered Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acid.

    • Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a solution of a non-polar solvent (e.g., hexane) containing 1-2% triethylamine (Et₃N), then flush with the starting eluent. This deactivates the acidic sites on the silica surface.

    • Alternative Purification: Consider alternative purification methods like distillation or crystallization if the compound is amenable.

Issue 3: Product Mixture from Bromination with NBS
  • Observation: Reaction of this compound with N-bromosuccinimide (NBS) results in a mixture of at least two products, confirmed by NMR and MS to be brominated isomers.

  • Causality and Diagnosis: NBS can act as a source for both radical and electrophilic bromine, leading to two distinct reaction pathways.

    • Radical Bromination (Benzylic): In the presence of a radical initiator (like AIBN or light) and in a non-polar solvent like carbon tetrachloride (CCl₄), bromination occurs on the methyl group to give 6-(bromomethyl)-2-methoxypyridine.[1] Over-reaction can lead to the dibromomethyl derivative.[1]

    • Electrophilic Bromination (Ring): In polar solvents (like DMF or acetonitrile), NBS provides an electrophilic source of bromine (Br⁺), which attacks the electron-rich pyridine ring, typically at the 5-position, to yield 5-bromo-2-methoxy-6-methylpyridine.[1]

  • Troubleshooting Protocol:

    • For Benzylic Bromination:

      • Use a non-polar solvent (CCl₄ or cyclohexane).

      • Add a radical initiator (a catalytic amount of AIBN or benzoyl peroxide) or irradiate the reaction with a sun lamp.

      • Strictly control the stoichiometry of NBS (1.0 eq) to minimize dibromination.

    • For Ring Bromination:

      • Use a polar aprotic solvent (e.g., acetonitrile).

      • Run the reaction in the dark to suppress the competing radical pathway.

      • Consider using a different brominating agent like Br₂ in acetic acid for more controlled electrophilic substitution.

Section 3: Key Side Reaction Mechanisms

Understanding the mechanisms of these side reactions is key to their prevention.

Mechanism 1: Competing Reaction Pathways

The starting material can diverge down several paths depending on the reagents and conditions. This diagram illustrates the primary decision points in the functionalization of this compound.

G cluster_start Starting Material cluster_products Potential Products A This compound B Desired Product (e.g., Alkylation) A->B Target Reaction (e.g., specific conditions) C Side Product: Ring Substitution (EAS) A->C Electrophile (e.g., NBS in MeCN) D Side Product: Benzylic Functionalization A->D Strong Base or Radical Initiator E Side Product: Demethylation (Pyridone) A->E Acidic Conditions (Lewis or Brønsted)

Caption: Competing reaction pathways for this compound.

Mechanism 2: Deprotonation of the Methyl Group

Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) selectively abstract a proton from the methyl group, creating a potent carbon-based nucleophile.

G start This compound + LDA intermediate Lithium Anion Intermediate (Resonance Stabilized) start->intermediate Deprotonation at -78°C product Reaction with Electrophile (E+) (e.g., Alkylation) intermediate->product Nucleophilic Attack

Caption: Mechanism of benzylic deprotonation and subsequent alkylation.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Base-Mediated Alkylation

This protocol provides a robust starting point for reactions involving the deprotonation of the methyl group.

  • Preparation: Dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum in an oven at 120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Addition: Through the septum, add anhydrous THF (e.g., 5 mL per mmol of substrate) via a dry syringe. Add this compound (1.0 eq).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe over 5-10 minutes. The solution should develop a deep color (often red or dark brown). Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for a specified time (e.g., 2 hours), then slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once complete, re-cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Data Summary: Common Byproducts

The following table summarizes common byproducts and their expected analytical signatures.

Byproduct NameStructureFormation ConditionExpected Mass (M+)Key ¹H NMR Signal
5-Bromo-2-methoxy-6-methylpyridine Br on ring at C5Electrophilic Bromination202/204Loss of one aromatic proton; remaining aromatic protons are singlets or doublets.
6-(Bromomethyl)-2-methoxypyridine Br on methyl groupRadical Bromination202/204Methyl singlet (~2.5 ppm) replaced by a new singlet (~4.5 ppm).
2-Hydroxy-6-methylpyridine OH replaces OMeAcid-catalyzed Demethylation109Broad singlet for OH; methoxy singlet (~3.9 ppm) is absent.
2-Methoxy-6-pyridinecarboxaldehyde Aldehyde at C6Oxidation of methyl group137Methyl singlet replaced by aldehyde proton singlet (~10 ppm).
Section 5: References
  • Estel, L., et al. (1990). Functionalisation of this compound. Tetrahedron, 46(1), 131-140. [Link available through institutional access to the journal]

  • Chem-Impex International. (n.d.). This compound. Retrieved from 7--INVALID-LINK--]

  • BenchChem. (n.d.). This compound | 63071-03-4. Retrieved from 82]

  • Kim, S. H., et al. (2024). Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model. Journal of Biomedical Research, 38(6), 451-462. --INVALID-LINK--[9][10][11]

  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from 12--INVALID-LINK--]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from 13--INVALID-LINK--]

  • Fisher Scientific. (2023). Safety Data Sheet: this compound. Retrieved from 14--INVALID-LINK--]

  • Kumar, P., et al. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. U.S. Patent No. 7,053,218 B2. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--[3]

  • Sembaev, D. K., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127–131. --INVALID-LINK--[5][6]

  • Gandhi, M., Rajagopal, D., & Kumar, A. S. (2022). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. ACS Applied Electronic Materials, 4(11), 5365–5376. --INVALID-LINK--[4]

  • Chen, G., et al. (2021). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 9, 782136. --INVALID-LINK--[15]

  • Supranovich, V. I., et al. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 13(11), 1435. --INVALID-LINK--[16]

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Methoxy-6-methylpyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions utilizing 2-Methoxy-6-methylpyridine ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges and maximizing the efficiency of your catalytic systems. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex experimental issues, all presented in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound ligands in palladium-catalyzed cross-coupling reactions.

Q1: What are the key advantages of using this compound as a ligand in cross-coupling reactions?

A1: this compound ligands offer several advantages in palladium-catalyzed cross-coupling reactions. Their pyridine core can coordinate with the palladium center, influencing its electronic properties and stability.[1][2] The methoxy and methyl substituents provide steric bulk, which can promote the crucial reductive elimination step of the catalytic cycle and prevent catalyst deactivation through the formation of inactive palladium clusters.[3] This combination of electronic and steric effects can lead to higher catalytic activity and stability, often allowing for lower catalyst loadings.

Q2: What is a good starting point for catalyst loading when using this compound ligands?

A2: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5 and 2.5 mol%.[4] However, when employing a well-matched this compound ligand, it is often possible to begin screening at a lower range, such as 0.1 to 1 mol%. For particularly reactive substrates, loadings as low as 0.01 mol% have been reported in the literature for other highly active ligand systems.[5] The optimal loading is highly dependent on the specific substrates and reaction conditions.

Q3: How does the choice of palladium precursor affect the reaction when using these ligands?

Q4: Are there specific types of cross-coupling reactions where this compound ligands are particularly effective?

A4: While versatile, pyridine-based ligands have shown particular promise in Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H activation reactions.[2][7][8] The electronic properties of the pyridine ring can be beneficial in stabilizing the catalytic species involved in these transformations. However, their effectiveness should be evaluated on a case-by-case basis for other cross-coupling reactions like Heck, Sonogashira, or Negishi couplings.

Part 2: Troubleshooting Guide

This section provides detailed guidance for addressing specific experimental problems you may encounter.

Issue 1: Low or No Product Yield

Q5: My reaction shows minimal or no conversion to the desired product. What are the most likely causes and how can I troubleshoot this?

A5: Low to no yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating rapidly.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Moisture and oxygen can poison the catalyst.[9] Use freshly distilled or commercially available anhydrous solvents.

      • Optimize Pd Precursor and Ligand Ratio: The ratio of palladium to the this compound ligand is crucial. A 1:1 to 1:2 ratio is a common starting point. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition.

      • Consider a Pre-activated Catalyst: If using a Pd(II) source, the in situ reduction to Pd(0) might be inefficient.[6] Try using a pre-formed Pd(0) catalyst or a more advanced palladacycle precatalyst.

      • Increase Initial Catalyst Loading: As a diagnostic step, increase the catalyst loading to 2-5 mol%. If the reaction proceeds, it suggests that the initial catalyst concentration was too low to overcome minor impurities or slow initiation. You can then work on optimizing it back down.[10]

  • Poor Substrate Reactivity: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and can be challenging for electron-rich or sterically hindered substrates.[11]

    • Troubleshooting Protocol:

      • Screen Reaction Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Higher temperatures can overcome the activation barrier for oxidative addition.

      • Switch to a More Activating Ligand (for comparison): While optimizing for the this compound ligand, it can be informative to run a control reaction with a well-established, highly active ligand for your specific reaction type (e.g., a bulky biarylphosphine like SPhos for a Buchwald-Hartwig amination) to confirm substrate viability.[12]

  • Improper Reaction Setup: Air and moisture sensitivity are common in cross-coupling reactions.

    • Troubleshooting Protocol:

      • Ensure Inert Atmosphere: Use standard Schlenk techniques or a glovebox to set up the reaction.[13] Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Use Dry Glassware: Oven-dry all glassware before use.

Decision-Making Workflow for Low Yield:

LowYieldTroubleshooting start Low/No Yield reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check catalyst_activity Assess Catalyst Activity reagent_check->catalyst_activity substrate_reactivity Evaluate Substrate Reactivity catalyst_activity->substrate_reactivity increase_loading Increase Catalyst Loading (2-5 mol%) catalyst_activity->increase_loading If suspicion of low activity change_precursor Switch to Pre-activated Pd(0) or Precatalyst catalyst_activity->change_precursor setup_check Check Reaction Setup (Inertness) substrate_reactivity->setup_check increase_temp Increase Reaction Temperature substrate_reactivity->increase_temp control_ligand Run Control with Highly Active Ligand substrate_reactivity->control_ligand degas_protocol Improve Degassing Protocol setup_check->degas_protocol success Reaction Proceeds increase_loading->success change_precursor->success increase_temp->success degas_protocol->success

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Catalyst Decomposition and Formation of Palladium Black

Q6: I am observing the formation of palladium black in my reaction, and the reaction stalls. What causes this and how can I prevent it?

A6: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium species aggregate into inactive metallic palladium. This is a common failure mode in cross-coupling reactions.

Potential Causes & Solutions:

  • Insufficient Ligand Stabilization: The this compound ligand may not be effectively stabilizing the palladium center throughout the catalytic cycle, especially at higher temperatures.

    • Troubleshooting Protocol:

      • Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1 to 1.5 equivalents relative to palladium) can sometimes provide additional stability. However, a large excess can be detrimental.

      • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Determine the minimum temperature required for efficient reaction.

      • Consider a Co-ligand (Advanced): In some cases, the addition of a secondary, strongly coordinating ligand can help stabilize the catalyst. This is an advanced technique and should be approached with a thorough literature search for precedents.

  • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the active palladium species may have a longer lifetime in a less stable state, making it prone to decomposition.

    • Troubleshooting Protocol:

      • Modify Ligand Sterics (if possible): The steric bulk of the this compound ligand is generally beneficial for reductive elimination. If you have access to analogues with different steric profiles, screening these could be informative.

      • Solvent Effects: The solvent can influence the rate of reductive elimination. Switching to a less polar, non-coordinating solvent might be beneficial.

  • Presence of Oxidants: Trace amounts of oxygen can lead to the oxidation of the active Pd(0) species, followed by decomposition.

    • Troubleshooting Protocol:

      • Rigorous Inert Atmosphere: Re-evaluate and improve your inert atmosphere techniques as described in A5.

Catalyst Stability Relationship Diagram:

CatalystStability cluster_factors Factors Influencing Stability ActiveCatalyst Active Pd(0)L_n Decomposition Palladium Black (Inactive) ActiveCatalyst->Decomposition Decomposition Pathway Product Product Formation ActiveCatalyst->Product Catalytic Cycle LigandStabilization Sufficient Ligand Stabilization LigandStabilization->ActiveCatalyst OptimalTemp Optimal Temperature OptimalTemp->ActiveCatalyst InertAtmosphere Strict Inert Atmosphere InertAtmosphere->ActiveCatalyst

Caption: Factors influencing the stability of the active palladium catalyst.

Issue 3: Difficulty in Reducing Catalyst Loading

Q7: My reaction works well at high catalyst loading (e.g., >1 mol%), but the yield drops significantly when I try to reduce it. How can I achieve lower catalyst loadings?

A7: This is a common challenge in process development and optimization. The inability to reduce catalyst loading often points to a "leaky" catalytic cycle with competing deactivation pathways.

Strategies for Reducing Catalyst Loading:

  • High-Throughput Screening (HTS): To efficiently find the optimal conditions for low catalyst loading, a high-throughput screening approach can be invaluable.[14][15][16][17] This allows for the parallel testing of multiple parameters.

    Experimental Protocol for HTS:

    • Plate Setup: Use a 96-well plate format.

    • Parameter Variation: Systematically vary the following parameters across the plate:

      • Catalyst Loading: e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%.

      • Ligand-to-Palladium Ratio: e.g., 1:1, 1.2:1, 1.5:1.

      • Base: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

      • Solvent: Screen a variety of anhydrous solvents (e.g., Toluene, Dioxane, THF, CPME).

    • Reaction Execution: Dispense reagents using automated liquid handlers if available. Seal the plate and run the reactions under an inert atmosphere at a constant temperature.

    • Analysis: Use a rapid analytical technique like LC-MS or GC-MS to determine the yield in each well.

  • Reagent Purity and Order of Addition: At low catalyst loadings, the reaction is much more sensitive to impurities.

    • Protocol:

      • Purify Substrates: Ensure the highest possible purity of your starting materials.

      • Optimize Order of Addition: The order in which reagents are added can impact catalyst activation and stability. A common and effective procedure is to add the palladium precursor and ligand to the solvent, stir for a few minutes to allow for complex formation, then add the substrates and base.

  • Use of Precatalysts: As mentioned previously, well-defined precatalysts often provide more reproducible results at low loadings because they generate the active species more cleanly and efficiently.

Data Summary for a Hypothetical HTS Experiment:

Catalyst Loading (mol%)BaseSolventYield (%)
0.1K₃PO₄Toluene95
0.1K₂CO₃Toluene75
0.1K₃PO₄Dioxane88
0.05K₃PO₄Toluene85
0.05K₂CO₃Dioxane50

This table illustrates how HTS can quickly identify optimal conditions (in this hypothetical case, 0.1 mol% loading with K₃PO₄ in Toluene) for low catalyst usage.

Part 3: Concluding Remarks

Optimizing catalyst loading for cross-coupling reactions with this compound ligands is a multifactorial process that requires a systematic and logical approach. By understanding the fundamentals of the catalytic cycle and being methodical in your troubleshooting, you can significantly improve the efficiency and robustness of your reactions. This guide provides a framework for addressing common challenges, but it is essential to remember that each specific reaction will have its own unique set of optimal conditions.

References

Technical Support Center: Purification of 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this versatile intermediate. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My freshly synthesized this compound has a distinct yellow or brown tint. What causes this discoloration, and what is the most effective removal method?

A1: Discoloration in pyridine derivatives often stems from high-molecular-weight, conjugated impurities or minor degradation products formed during synthesis or workup, particularly if exposed to high temperatures or acidic conditions for prolonged periods.

Causality: The color arises from chromophores, which are molecules that absorb visible light. These are typically larger, more complex molecules than the target compound.

Solution Pathway:

  • Initial Assessment: Before proceeding with a large-scale purification, analyze a small aliquot via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to get a preliminary idea of the number and nature of the impurities.

  • Activated Carbon (Charcoal) Treatment: For minor color impurities, an activated carbon treatment can be highly effective.

    • Dissolve the crude product in a low-boiling, non-polar solvent (e.g., diethyl ether, hexanes).

    • Add a small amount (1-2% by weight) of activated carbon.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the fine carbon particles.

    • Remove the solvent in vacuo.

  • Vacuum Distillation: This is the most robust method for removing both colored impurities and other contaminants with different boiling points.[1][2] Given the boiling point of this compound is 156°C at atmospheric pressure, vacuum distillation is strongly recommended to prevent thermal degradation.[1][2] The high-boiling colored impurities will remain in the distillation flask. (See Protocol 1 for a detailed procedure).

Q2: My GC/HPLC analysis indicates an impurity with a very similar retention time to my product, and fractional distillation isn't providing baseline separation. How can I resolve this?

A2: This scenario suggests the presence of an isomer or a structurally related compound with a boiling point very close to that of this compound. A potential impurity could be an isomeric methoxymethylpyridine or a related lutidine derivative.

Causality: Compounds with similar molecular weights and polarities are challenging to separate by distillation alone. Chromatographic methods, which exploit subtle differences in analyte-stationary phase interactions, are required.

Solution Pathway:

  • Optimize Distillation (If not already exhausted): Ensure you are using a fractional distillation column with high theoretical plates (e.g., a Vigreux or packed column) under a deep vacuum to maximize the boiling point differential.

  • Preparative Chromatography: If distillation fails, preparative column chromatography is the next logical step.

    • Stationary Phase: Start with standard silica gel (60 Å, 230-400 mesh). Pyridine compounds can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing.[3]

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.

    • Reducing Peak Tailing: To improve separation and peak shape, add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to your mobile phase.[3] The TEA will preferentially bind to the active silanol sites, allowing your product to elute more symmetrically.[3]

  • Preparative HPLC: For the highest purity levels, preparative reverse-phase HPLC can be employed. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[4][5]

Q3: After purification by distillation, I notice new, minor impurities appearing in my product after a few weeks of storage. What is happening and how can I ensure long-term stability?

A3: this compound, like many alkoxy-pyridines, can be susceptible to slow hydrolysis or oxidation over time, especially if exposed to moisture, air, or light.

Causality: The methoxy group can be hydrolyzed back to a hydroxyl group, forming 6-methyl-2-pyridone, particularly in the presence of trace amounts of acid or water. Oxidation of the pyridine ring or methyl group can also occur.

Solution Pathway:

  • Ensure Anhydrous Conditions: After distillation, ensure the receiving flask and all storage vials are thoroughly dried and purged with an inert gas like nitrogen or argon.

  • Proper Storage: Store the purified product under an inert atmosphere, in an amber glass vial to protect it from light, and at a reduced temperature (e.g., 2-8°C).

  • Use of Molecular Sieves: For long-term storage, adding a few pellets of activated 3Å or 4Å molecular sieves to the storage vial can help scavenge any residual moisture.

  • Purity Check Before Use: Always re-analyze the purity of the compound via GC or HPLC before its use in a critical reaction, especially if it has been stored for an extended period.

Section 2: Frequently Asked Questions (FAQs)

What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties is crucial for selecting the appropriate purification strategy. The table below summarizes key data.

PropertyValueSignificance for Purification
Molecular Formula C₇H₉NOUsed to calculate molecular weight and for spectroscopic analysis.[6]
Molecular Weight 123.15 g/mol Helps in interpreting mass spectrometry data.[6]
Boiling Point 156°C (at 760 mmHg)High boiling point makes vacuum distillation the preferred method to prevent thermal decomposition.[1][2]
Appearance Clear, colorless to pale yellow liquidA significant deviation from this suggests impurities.[7]
Refractive Index ~1.499 @ 20°CA quick and simple physical constant check for purity.[7]

What are the primary methods for assessing the purity of this compound?

A combination of techniques should be used for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for detecting volatile impurities. An assay of ≥97.5% is typical for commercially available products.[7]

  • High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method using a C18 column with an acetonitrile/water mobile phase is effective for purity assessment.[4][5] UV detection is typically performed around 254-270 nm.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method for structural confirmation and identifying structurally related impurities.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS), it confirms the molecular weight of the main component and helps identify impurities.[5]

What safety precautions should be taken when handling and purifying this compound?

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[6][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.[8]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment for distillation.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 3: Key Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is the primary method for purifying this compound to remove non-volatile residues, colored impurities, and compounds with significantly different boiling points.

Step-by-Step Methodology:

  • Setup:

    • Assemble a fractional distillation apparatus (distilling flask, Vigreux column, condenser, and receiving flask) in a fume hood. Ensure all glassware is dry.

    • Place a stir bar in the distilling flask and add the crude this compound.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Execution:

    • Begin stirring and slowly apply vacuum to the system. A target pressure of 10-20 mmHg is a good starting point.

    • Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.

    • Observe the column for the vapor front to rise slowly.

  • Fraction Collection:

    • Collect a small "forerun" fraction, which may contain lower-boiling impurities.

    • As the temperature at the distillation head stabilizes near the expected boiling point of the product at that pressure, switch to a clean receiving flask.

    • Collect the main fraction, ensuring the temperature remains stable.

    • Stop the distillation before the distilling flask goes to dryness to prevent the concentration of potentially explosive residues.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely.

    • Slowly and carefully vent the system to atmospheric pressure with an inert gas (e.g., nitrogen).

    • Transfer the purified liquid to a clean, dry, and labeled storage vial.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for assessing the purity of this compound.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., a 75:25 v/v mixture).[4] For improved peak shape, 0.1% formic acid can be added to both solvents.[5]

  • Standard Preparation: Accurately prepare a stock solution of a reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks if quantification is needed.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile/Water (75:25, v/v)

    • Flow Rate: 0.6-1.0 mL/min[4][5]

    • Injection Volume: 10 µL[4][5]

    • Detector Wavelength: 270 nm[4]

    • Column Temperature: 30°C[5]

  • Data Analysis: Assess purity by calculating the relative peak area of the main component.

Section 4: Visualization of Purification Workflow

Purification Method Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate purification strategy for this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Impurity Profile cluster_methods Purification Methods cluster_end Final Product start Crude this compound analysis Analyze by GC/HPLC & TLC start->analysis decision What is the nature of the impurity? analysis->decision distillation Fractional Vacuum Distillation decision->distillation  High-boiling or  non-volatile residues chromatography Column Chromatography (with TEA) decision->chromatography  Isomers or structurally  similar compounds charcoal Activated Carbon Treatment decision->charcoal  Minor color bodies end_product Pure Product (>99%) Verify by GC/HPLC/NMR distillation->end_product chromatography->end_product charcoal->distillation Follow with distillation

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Ensuring the Stability of 2-Methoxy-6-methylpyridine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its decomposition during storage. By understanding the chemical properties and potential degradation pathways of this compound, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and why?

This compound should be stored at 0-8 °C in a tightly sealed container, protected from light. This recommendation is based on the compound's susceptibility to degradation through several pathways, including hydrolysis, oxidation, and photodegradation. Storing it at refrigerated temperatures slows down the rate of these chemical reactions, thus preserving its purity and stability over time. The requirement for a tightly sealed container is to minimize exposure to atmospheric moisture and oxygen, which can participate in degradation reactions.

Q2: My previously colorless this compound has developed a yellow tint. What could be the cause?

A change in color from colorless to light yellow is a common indicator of decomposition. This discoloration is often due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. Exposure to air (oxygen) and light can initiate radical reactions or other oxidative processes, leading to the formation of colored impurities. It is crucial to assess the purity of the discolored material before use, as even minor degradation can impact experimental outcomes.

Q3: Can I store this compound at room temperature for short periods?

While short-term exposure to room temperature may not cause significant immediate degradation, it is not recommended for routine storage. The rate of chemical reactions, including decomposition, increases with temperature. For critical applications where high purity is essential, it is best to strictly adhere to the recommended storage condition of 0-8 °C to minimize the risk of compromising the material's integrity.

Q4: Is this compound sensitive to moisture?

Yes, this compound is susceptible to hydrolysis, especially in the presence of acidic or basic conditions. The methoxy group can be cleaved to form 2-hydroxy-6-methylpyridine (also known as 6-methyl-2-pyridone) and methanol. This is why it is imperative to store the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change to yellow or brown, presence of particulates). - Oxidation: Exposure to air (oxygen).- Photodegradation: Exposure to light.- Hydrolysis: Exposure to moisture.- Store the compound in an amber vial or a container protected from light.- Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing.- Store at the recommended temperature of 0-8 °C.
Inconsistent or unexpected experimental results. - Degradation of the starting material: The presence of impurities can lead to side reactions or lower yields.- Verify the purity of your this compound using an appropriate analytical method (e.g., GC-MS or HPLC) before use.- If degradation is confirmed, it is advisable to use a fresh, high-purity batch of the compound.
pH of the reaction mixture changes upon addition of this compound. - Formation of acidic or basic degradation products: Hydrolysis can lead to the formation of 2-hydroxy-6-methylpyridine, which can alter the pH.- Use fresh, high-purity this compound.- If the reaction is sensitive to minor pH changes, consider purifying the compound before use.

Understanding the Decomposition Pathways

To effectively prevent decomposition, it is essential to understand the underlying chemical mechanisms.

DecompositionPathways MMP This compound HMP 2-Hydroxy-6-methylpyridine MMP->HMP Hydrolysis (+ H2O) Oxidation_Products Oxidized Pyridine Derivatives (e.g., N-oxides, ring-opened products) MMP->Oxidation_Products Oxidation (+ O2) Photo_Products Photodegradation Products (e.g., rearranged isomers) MMP->Photo_Products Photodegradation (UV light)

Technical Support Center: Strategies for 2-Methoxy-6-methylpyridine Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth scientific explanations for addressing the poor solubility of 2-Methoxy-6-methylpyridine in various reaction media. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and efficient reaction systems.

Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility behavior of this compound is governed by its distinct molecular structure. It contains a polar pyridine ring, where the nitrogen atom acts as a hydrogen bond acceptor, and an electron-donating methoxy group that also contributes to its polarity and reactivity.[1][2][3] However, the presence of the methyl group and the aromatic ring itself introduces significant non-polar character.[4] This dual nature means it is generally soluble in many organic solvents but only slightly soluble in highly polar solvents like water.[5][6][7] The balance between its polar and non-polar regions is the primary determinant of its solubility in a given medium, following the fundamental principle of "like dissolves like".[8]

Q2: I am observing precipitation or incomplete dissolution of this compound in my reaction. What is the likely cause?

A2: The most common cause is a polarity mismatch between this compound and your chosen reaction solvent.[8] If the solvent is too non-polar (e.g., hexane), it may not adequately interact with the polar pyridine and methoxy functionalities. Conversely, if the solvent is excessively polar (e.g., water), it may not effectively solvate the non-polar aromatic and methyl parts of the molecule. Reaction temperature is another critical factor; the solubility of most organic solids increases with temperature.[9][10] If your reaction is run at or below room temperature, you may be operating below the compound's saturation point in that specific solvent.

Troubleshooting Guide: A Strategic Approach to Solubility Enhancement

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from the simplest to more advanced techniques.

G cluster_0 Solubility Troubleshooting Workflow A Problem Identified: Poor Solubility of This compound B Strategy 1: Temperature Adjustment A->B Is heating compatible? E Strategy 4: Chemical Modification (pH Adjustment) A->E Is the medium aqueous/protic? F Strategy 5: Phase-Transfer Catalysis (PTC) A->F Is the reaction heterogeneous (org/aq)? C Strategy 2: Co-Solvent System B->C Not sufficient or incompatible G Reaction Proceeds Homogeneously B->G Soluble D Strategy 3: Mechanical Methods (Sonication) C->D Dissolution is slow C->G Soluble D->G Soluble E->G F->G G cluster_0 Mechanism of Phase-Transfer Catalysis cluster_1 Aqueous Phase cluster_2 Organic Phase A Reactant Anion (Y⁻) PTC_org Ion Pair [Q⁺Y⁻] Na Na⁺ B This compound (R-X) Prod Product (R-Y) B->Prod M M⁺ PTC_aq PTC Cation (Q⁺) PTC_aq->PTC_org Forms ion pair at interface PTC_org->B Migrates to organic phase and reacts PTC_org->PTC_aq Q⁺ returns to aqueous phase

References

Technical Support Center: Navigating Catalyst Deactivation in Reactions with Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex issues of catalyst deactivation in reactions involving pyridine-based ligands. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Double-Edged Sword of Pyridine Ligands

Pyridine-based ligands are ubiquitous in modern catalysis, prized for their modularity and ability to fine-tune the electronic and steric properties of metal centers. However, the very features that make them effective - the lone pair of electrons on the nitrogen atom and their aromaticity - can also be a source of significant challenges, primarily catalyst deactivation. This guide is structured to help you diagnose the root cause of your catalyst's diminished performance and implement effective, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial queries we receive.

Q1: My reaction is sluggish or has completely stalled. Could my pyridine-based ligand or substrate be the problem?

A1: Yes, this is a frequent issue. The primary culprits often revolve around catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the metal center of your catalyst, leading to the formation of catalytically inactive species.[1] This is a common deactivation pathway, especially in palladium-catalyzed cross-coupling reactions. Additionally, the active form of many catalysts, such as Pd(0), is sensitive to oxygen and can be oxidized to an inactive state.[1]

Q2: I see a black precipitate forming in my reaction. What is it and is it a bad sign?

A2: The formation of a black precipitate is very likely "palladium black" (or the analogous precipitate for other metals), which consists of aggregated, inactive metal nanoparticles.[1][2][3] This is a clear visual indicator of catalyst decomposition. It is often triggered by high reaction temperatures or an insufficient ligand-to-palladium ratio, which leaves the metal center exposed and prone to aggregation.[1][4]

Q3: How do I know if my catalyst deactivation is due to poisoning, ligand degradation, or something else?

A3: Differentiating between deactivation mechanisms requires a systematic approach. Here's a general guide:

  • Poisoning: This is often rapid and occurs early in the reaction. If you suspect poisoning from your starting materials, running a control reaction with highly purified reagents can be diagnostic.[5] Analytical techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to identify poisons on the catalyst surface.[5]

  • Ligand Degradation: This may be more gradual. You might observe the formation of new, unidentified peaks in your reaction monitoring (e.g., by LC-MS or GC-MS) that correspond to degraded ligand fragments. NMR spectroscopy of the recovered catalyst can also reveal changes in the ligand structure.

  • Thermal Decomposition: This is typically associated with high reaction temperatures. If you suspect thermal decomposition, try running the reaction at a lower temperature to see if the catalyst lifetime improves. Thermogravimetric analysis (TGA) of the catalyst can determine its decomposition temperature.[6][7]

  • Leaching: This is the loss of the active metal from a solid support into the reaction solution. Inductively coupled plasma (ICP) analysis of the reaction filtrate can quantify the amount of leached metal.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific deactivation issues.

Guide 1: Catalyst Poisoning by Pyridine Nitrogen Coordination

The strong coordination of the pyridine nitrogen to the active metal center is a primary cause of catalyst deactivation.[1]

Symptoms:

  • Low or no product formation.

  • Reaction starts but stops prematurely.

  • The issue is more pronounced with electron-rich pyridines.

Troubleshooting Workflow:

A Problem: Suspected Catalyst Poisoning by Pyridine Nitrogen B Step 1: Ligand Modification A->B F Step 2: Substrate Modification A->F J Step 3: Reaction Condition Optimization A->J C Use Bulky, Electron-Rich Ligands B->C D Rationale: Sterically shield the metal center, disfavoring pyridine coordination. C->D P Outcome: Improved Catalyst Stability and Reaction Yield C->P E Examples: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). D->E G Convert Pyridine to Pyridine N-Oxide F->G H Rationale: The N-oxide has a significantly reduced coordinating ability. G->H G->P I Note: This requires an additional synthetic step and subsequent reduction of the N-oxide. H->I K Increase Ligand-to-Metal Ratio J->K N Screen Solvents J->N L Rationale: Excess ligand can outcompete the pyridine for coordination sites. K->L K->P M Caution: Excessive ligand can sometimes inhibit the reaction. L->M O Rationale: Solvent can influence the binding equilibrium. N->O N->P

Caption: Troubleshooting workflow for catalyst poisoning by pyridine nitrogen.

Experimental Protocol: Screening for Optimal Ligand

  • Reaction Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the pyridine-containing substrate (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst and Ligand Addition: Prepare stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a variety of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos, 2.2 mol%) in degassed solvent (e.g., toluene or dioxane). Add the appropriate catalyst and ligand solution to each vial.

  • Reaction Execution: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature, quench, and analyze the conversion to product by LC-MS or GC-MS to identify the most effective ligand.

Guide 2: Ligand Degradation and Catalyst Decomposition

Pyridine-based ligands can undergo degradation through various pathways, leading to loss of catalytic activity.

Common Degradation Pathways:

Deactivation PathwayDescriptionCommon Triggers
Dimerization Two catalyst molecules react to form an inactive dimeric species. A "flyover dimer" has been identified in pyridine(diimine) iron-catalyzed borylation.[8]High catalyst concentration, specific ligand architectures.
Dissociation The pyridine-based ligand detaches from the metal center, which can then aggregate or be poisoned. Protonation of the ligand can facilitate dissociation.[9][10]Acidic conditions, high temperatures.
Oxidation Phosphine-containing pyridine ligands can be oxidized, especially in the presence of trace oxygen.Incomplete degassing, air leaks in the reaction setup.

Troubleshooting and Prevention:

  • For Dimerization:

    • Lower the catalyst loading.

    • Modify the ligand structure to sterically disfavor dimer formation.

  • For Dissociation:

    • Ensure the reaction medium is not overly acidic.

    • Use tightly binding chelating pyridine-based ligands.

  • For Oxidation:

    • Rigorously degas all solvents and reagents.

    • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

Guide 3: Thermal Instability and Decomposition

High reaction temperatures can lead to the thermal decomposition of the catalyst.

Symptoms:

  • Reaction works well initially but dies over time at elevated temperatures.

  • Formation of palladium black.[1]

Quantitative Data: Thermal Decomposition of Selected Palladium-Pyridine Complexes

ComplexDecomposition Onset (K)Final Product
[Pd(DABA)Cl₂]477Pd metal
[Pd(CPDA)Cl₂]550Pd metal
[Pd(hzpy)Cl₂]483Pd metal
(Data sourced from thermogravimetric analysis (TGA) studies)[6]

Troubleshooting Workflow for Thermal Decomposition:

A Problem: Suspected Thermal Decomposition of Catalyst B Step 1: Temperature Optimization A->B F Step 2: Ligand Selection A->F J Step 3: Catalyst Loading A->J C Run the reaction at a lower temperature. B->C D Rationale: Reduce the rate of thermal degradation. C->D M Outcome: Extended Catalyst Lifetime at Elevated Temperatures C->M E Note: This may require longer reaction times. D->E G Choose a more thermally stable ligand. F->G H Rationale: Some ligands can stabilize the metal center at higher temperatures. G->H G->M I Example: Bidentate or pincer-type ligands often offer greater thermal stability. H->I K Use the lowest effective catalyst loading. J->K L Rationale: Higher concentrations can sometimes accelerate decomposition pathways. K->L K->M

Caption: Troubleshooting workflow for thermal decomposition.

Part 3: Catalyst Regeneration

In some cases, a deactivated catalyst can be regenerated, which is both cost-effective and environmentally friendly.

Q4: Can I regenerate my palladium catalyst that has been poisoned by a pyridine-based compound?

A4: Yes, regeneration is sometimes possible, particularly for heterogeneous catalysts. A patented method involves treating the spent palladium catalyst with an aqueous solution of an alkali metal or alkaline earth metal salt, such as sodium carbonate, at elevated temperatures.[11]

Experimental Protocol: Regeneration of a Nitrogen-Poisoned Palladium Catalyst

This protocol is a general guideline based on published methods and may require optimization.[11]

  • Catalyst Isolation: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration.

  • Washing: Wash the catalyst with a suitable solvent to remove any adsorbed organic residues.

  • Reactivation Slurry: Create a slurry of the washed catalyst in an aqueous solution of a reactivating agent (e.g., 0.5 M sodium carbonate).

  • Heating: Heat the slurry in a sealed vessel to a temperature between 150-200 °C for 2-4 hours.

  • Recovery: Cool the mixture, filter to recover the reactivated catalyst, wash with deionized water, and dry under vacuum.

For coked catalysts (fouled with carbonaceous deposits):

A controlled oxidation can be employed. This involves heating the catalyst in a dilute stream of oxygen in an inert gas to burn off the coke.[12]

Part 4: Analytical Characterization of Deactivated Catalysts

To definitively diagnose the cause of deactivation, characterization of the spent catalyst is invaluable.

Recommended Analytical Techniques:

TechniqueInformation Gained
GC-MS Analysis of feedstock for volatile organic poisons.[13]
ICP-MS/OES Detection of metal poisons (e.g., lead, arsenic) on the catalyst; quantification of metal leaching into the reaction solution.[14]
XPS Determination of the oxidation state of the metal and identification of surface poisons.[5]
NMR Characterization of changes to the ligand structure.
TGA Determination of the catalyst's thermal stability and decomposition temperature.[6]
Pyridine Chemisorption Characterization of the acid sites on a catalyst support, which can be important for understanding catalyst-support interactions.[15]

Conclusion

Catalyst deactivation in the presence of pyridine-based ligands is a multifaceted challenge. However, by understanding the fundamental mechanisms of poisoning, ligand degradation, and thermal decomposition, researchers can systematically troubleshoot their reactions. The strategic selection of ligands, optimization of reaction conditions, and, where possible, regeneration of the catalyst are key to overcoming these hurdles. This guide provides a starting point for diagnosing and solving these common issues, enabling the continued successful application of these versatile catalysts in chemical synthesis.

References

Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrophilic substitution of 2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of this versatile building block. Here, we will dissect the underlying principles governing its reactivity and provide practical troubleshooting advice in a direct question-and-answer format to address challenges encountered during your experiments.

Foundational Principles: Understanding the Reactivity of this compound

Before delving into troubleshooting, it is crucial to understand the electronic and steric factors that dictate the regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring.

The pyridine ring itself is electron-deficient compared to benzene, making it inherently less reactive towards electrophiles.[1] The nitrogen atom's electronegativity inductively withdraws electron density from the ring.[2] Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, which strongly deactivates the ring.[3][4]

However, in this compound, the substituents dramatically alter this reactivity profile. The methoxy group at the 2-position is a powerful activating group, donating electron density through a +M (mesomeric) effect. The methyl group at the 6-position is a weaker activating group, donating electron density via a +I (inductive) effect and hyperconjugation. These two groups work in concert to increase the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself.

The directing effects of these substituents are paramount. Both the methoxy and methyl groups are ortho, para-directors. Their combined influence strongly activates the C3 and C5 positions, with the C5 position being the most electronically enriched and sterically accessible.

Diagram 1: Directing Influences on this compound

Caption: Combined directing effects of the methoxy and methyl groups.

Troubleshooting Guide & FAQs

Section 1: Bromination Reactions

Bromination is the most common and well-controlled electrophilic substitution on this substrate. However, issues can still arise.

Q1: I am attempting to brominate this compound. Which position should I expect the bromine to add to, and what are the best reagents to use for high selectivity?

A1: You should expect very high regioselectivity for the C5 position . The combined electron-donating effects of the 2-methoxy and 6-methyl groups strongly activate this position for electrophilic attack.

For optimal selectivity and safety, N-Bromosuccinimide (NBS) is the reagent of choice.[5] It provides a low, steady concentration of bromine, which favors electrophilic aromatic substitution and minimizes side reactions like over-bromination and benzylic bromination.[6] Using elemental bromine (Br₂) can lead to a mixture of mono- and dibrominated isomers which are difficult to separate.[7]

Q2: My bromination with NBS is giving me a mixture of products, including a byproduct that seems to be brominated on the methyl group. How can I prevent this?

A2: The formation of a benzylic bromide at the 6-methyl position is a known side reaction, especially under conditions that favor free-radical mechanisms.[2][8] This is a classic Wohl-Ziegler reaction. To suppress this side reaction and favor aromatic substitution at C5, consider the following:

  • Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide, and avoid exposing the reaction to UV light. These conditions are explicitly for promoting benzylic bromination.[9]

  • Solvent Choice: The choice of solvent can be critical. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity and potential to support radical pathways make it less ideal. Solvents like acetonitrile or dichloromethane are often better choices for favoring electrophilic aromatic substitution.[10]

  • Temperature Control: Keep the reaction temperature controlled. Benzylic bromination is often favored at higher temperatures. Running the reaction at room temperature or slightly below can enhance selectivity for the desired aromatic substitution.

Diagram 2: Troubleshooting Bromination Selectivity

G cluster_products Observed Products cluster_conditions Reaction Conditions start Bromination of this compound with NBS desired 5-Bromo (Desired) start->desired benzylic Benzylic Bromide (Side Product) start->benzylic over_bromination Dibromo Product (Side Product) start->over_bromination initiators Radical Initiators (AIBN, UV light) initiators->benzylic Promotes temp High Temperature temp->benzylic Favors solvent Solvent (e.g., CCl4) solvent->benzylic Can promote nbs_equiv Excess NBS (>1.1 eq) nbs_equiv->over_bromination Leads to

Caption: Factors influencing bromination side reactions.

Q3: I am observing a significant amount of a dibrominated product. How can I achieve mono-bromination?

A3: Over-bromination is a common issue when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. To favor the mono-brominated product:

  • Control Stoichiometry: Use only a slight excess of NBS (e.g., 1.05-1.1 equivalents). A large excess will drive the reaction towards di-substitution.

  • Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over a period of time. This maintains a low concentration of the brominating agent, favoring the more reactive mono-substitution.

  • Monitor the Reaction: Follow the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Parameter Recommendation for High C5-Selectivity Rationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, controlled concentration of Br₂, minimizing side reactions.[6]
Stoichiometry 1.05 - 1.1 equivalents of NBSPrevents over-bromination.
Solvent Acetonitrile, DichloromethaneFavors electrophilic substitution over radical pathways.
Temperature 0°C to Room TemperatureSuppresses benzylic bromination and reduces over-bromination rates.
Initiators Exclude (No AIBN, no UV light)Prevents radical-chain benzylic bromination.[9]
Section 2: Nitration Reactions

Nitration of this compound is significantly more challenging than bromination due to the harsh, acidic conditions typically required.

Q1: I tried to nitrate this compound with a standard HNO₃/H₂SO₄ mixture, but I only recovered my starting material or obtained a complex mixture with very low yield. What is happening?

A1: This is a very common outcome. The strongly acidic conditions of standard nitrating mixtures lead to the protonation of the pyridine nitrogen.[4] The resulting pyridinium salt is highly deactivated towards electrophilic attack, often requiring extremely high temperatures that can lead to decomposition.[3]

Troubleshooting Strategies:

  • Milder Nitrating Agents: Avoid the use of harsh acid mixtures. Consider using milder, neutral nitrating agents. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes be effective, although care must be taken with these energetic reagents.

  • The N-Oxide Strategy: The most reliable method to achieve nitration is to first convert the substrate to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position.[11][12] The resulting 4-nitro-2-methoxy-6-methylpyridine N-oxide can then be deoxygenated (e.g., using PCl₃ or PBr₃) to yield the desired 4-nitro product.

Diagram 3: N-Oxide Strategy for Nitration

G start This compound n_oxide This compound N-Oxide start->n_oxide Oxidation (e.g., m-CPBA) nitrated_n_oxide 4-Nitro-2-methoxy-6-methylpyridine N-Oxide n_oxide->nitrated_n_oxide Nitration (HNO3/H2SO4) final_product 4-Nitro-2-methoxy-6-methylpyridine nitrated_n_oxide->final_product Deoxygenation (e.g., PCl3)

Caption: A reliable pathway for the nitration of this compound.

Q2: If I must attempt a direct nitration, how can I optimize the conditions to get any product at all?

A2: If the N-oxide route is not viable for your synthetic plan, you can try to optimize the direct nitration, but expect low yields.

  • Temperature Control: Start at a very low temperature (e.g., -10°C to 0°C) and add the nitrating agent very slowly. After the addition, you may need to slowly warm the reaction to drive it to completion, but monitor carefully for decomposition.

  • Alternative Acid Systems: Some success has been reported for nitrating pyridines using nitric acid in trifluoroacetic anhydride.[4] This system can sometimes be less aggressive than fuming sulfuric acid.

Section 3: Friedel-Crafts and Other Electrophilic Substitutions

Q1: Is it possible to perform a Friedel-Crafts acylation or alkylation on this compound?

A1: Friedel-Crafts reactions on pyridine derivatives are notoriously difficult and often fail.[13] The reason is twofold:

  • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the basic lone pair of electrons on the pyridine nitrogen.[13] This complexation acts as a strong deactivating group, shutting down any further electrophilic substitution on the ring.

  • Substrate Deactivation: Even if some acylium or alkyl cation is formed, the pyridinium-Lewis acid complex is too deactivated to be attacked.

Potential Solutions (Advanced/Exploratory):

  • Use of Stronger Activating Groups: While the methoxy group is a strong activator, it is often not enough to overcome the deactivation from Lewis acid complexation.

  • Alternative Catalysts: Some research has explored the use of other Lewis acids like Y(OTf)₃ or Zn(OTf)₂ for Friedel-Crafts type reactions on more activated heterocyclic systems like imidazo[1,2-a]pyridines.[14] These might be worth exploring, but success is not guaranteed.

  • Directed Metalation: A more reliable approach to introduce acyl or alkyl groups is to bypass electrophilic substitution altogether. Directed ortho-metalation (DoM) is a powerful alternative. By using a strong base like n-butyllithium or LDA, you can selectively deprotonate the C3 or C5 position, followed by quenching with an appropriate electrophile (e.g., an acyl chloride or alkyl halide).

Experimental Protocols

Protocol 1: Selective Bromination of this compound at the C5-Position

This protocol is designed to maximize the yield of 5-bromo-2-methoxy-6-methylpyridine while minimizing side products.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stir bar

  • Ice bath

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.

  • Work-up: Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

References

Validation & Comparative

The Subtle Art of Ligand Design: A Comparative Analysis of 2-Methoxy-6-methylpyridine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of ligands available to the modern chemist, pyridine-based scaffolds have emerged as a versatile and tunable class, finding widespread application in a myriad of catalytic processes. This guide provides a deep dive into the comparative analysis of 2-Methoxy-6-methylpyridine and its counterparts, offering a blend of theoretical insights and practical, data-driven comparisons to inform ligand selection in your research.

The Pivotal Role of Pyridine Ligands in Catalysis

The pyridine moiety, a six-membered heterocycle containing a nitrogen atom, serves as an excellent building block for ligands due to its unique electronic and steric properties. The nitrogen lone pair provides a coordination site for transition metals, while the aromatic ring can be readily functionalized to fine-tune the ligand's characteristics. These modifications can profoundly influence the stability of the catalytic species, the rate of oxidative addition and reductive elimination, and ultimately, the yield and selectivity of the reaction.

Deconstructing the Ligand: Steric and Electronic Effects at Play

The performance of a pyridine ligand in a catalytic cycle is a delicate interplay of its steric and electronic properties.

  • Electronic Effects: The electron density at the nitrogen atom, modulated by substituents on the pyridine ring, directly impacts the metal-ligand bond strength. Electron-donating groups (EDGs) increase the electron density on the nitrogen, leading to stronger coordination to the metal center. This can enhance the stability of the catalyst but may also temper its reactivity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a more weakly bound ligand that can facilitate faster ligand dissociation and potentially higher catalytic turnover.

  • Steric Effects: The size and spatial arrangement of substituents on the pyridine ring introduce steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, the geometry of the catalytic complex, and the ease with which substrates can approach the metal. Judiciously chosen steric bulk can promote reductive elimination, prevent catalyst deactivation pathways like dimerization, and even induce selectivity in certain reactions.

A Closer Look at this compound

This compound presents an interesting case study in ligand design, featuring both an electron-donating methoxy group at the 2-position and a sterically demanding methyl group at the 6-position.

  • Electronic Profile: The methoxy group, being a strong σ-donor and π-donor, significantly increases the electron density on the pyridine nitrogen. This enhanced basicity is expected to lead to strong coordination with the metal center, potentially stabilizing the catalytic species.

  • Steric Profile: The methyl group at the 2-position provides a moderate level of steric bulk in the vicinity of the coordinating nitrogen atom. This steric hindrance can play a crucial role in promoting key steps of the catalytic cycle and preventing the formation of undesirable off-cycle species.

Comparative Analysis with Other Pyridine Ligands

To truly appreciate the potential of this compound, it is essential to compare it with other commonly employed pyridine ligands.

LigandKey FeaturesExpected Impact on Catalysis
Pyridine Unsubstituted, parent heterocycle.Baseline for comparison. Moderate σ-donor, minimal steric bulk.
2,6-Lutidine Two methyl groups flanking the nitrogen.Primarily a sterically hindered ligand and base. The steric bulk can accelerate reductive elimination but may hinder initial substrate coordination.[1]
4-(Dimethylamino)pyridine (DMAP) Strong electron-donating dimethylamino group at the 4-position.Strong σ-donor with minimal steric hindrance around the nitrogen. Forms stable complexes, which can be beneficial for catalyst longevity but may lead to lower turnover frequencies compared to more labile ligands.
This compound Combination of a strong electron-donating group and a sterically demanding group ortho to the nitrogen.The synergistic effect of the methoxy and methyl groups is anticipated to provide a balance of catalyst stability and reactivity. The strong M-N bond from the electron-rich nitrogen could be tempered by the steric push from the adjacent methyl group, potentially facilitating substrate binding and product release.

Performance in Key Catalytic Reactions: A Data-Driven Perspective

While direct, side-by-side comparative data for this compound in seminal cross-coupling reactions is not extensively documented in readily available literature, we can infer its potential performance based on studies of related substituted pyridine ligands in palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is highly sensitive to the ligand environment around the palladium catalyst.[2]

A general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki-Miyaura Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In a study on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, the electronic nature of the pyridine ring was shown to be a critical factor.[3] The electron-donating methoxy group in this compound would be expected to enhance the stability of the Pd(0) resting state, potentially preventing catalyst decomposition. The steric bulk of the methyl group could then facilitate the reductive elimination step, leading to efficient product formation.

Experimental Protocol: A Template for Evaluation

The following is a generalized protocol for the Suzuki-Miyaura coupling, which can be adapted to test the efficacy of this compound as a ligand.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and this compound in a portion of the degassed solvent to form the catalyst complex.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining solvent.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Protocol start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents catalyst Prepare Catalyst Solution (Pd(OAc)₂ + Ligand) reagents->catalyst reaction Combine and Heat under Inert Atmosphere catalyst->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and the choice of ligand is crucial, especially when dealing with challenging substrates like heteroaryl halides.[5]

Buchwald-Hartwig Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR₂ ArPdAmine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)L₂(NR₂) Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 ArNR2 Ar-NR₂ RedElim->ArNR2 Heck Cycle cluster_2 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene ArPdAlkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ AlkeneCoord->ArPdAlkene MigInsert Migratory Insertion ArPdAlkene->MigInsert AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂-X MigInsert->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride ProductComplex [HPd(II)L₂(X)(Product)] BetaHydride->ProductComplex ProductRelease Product Release ProductComplex->ProductRelease Product ProductRelease->Pd0 Base

References

Guide to Gallstone Dissolution Agents: 2-Methoxy-6-methylpyridine (MMP) vs. Methyl-Tertiary Butyl Ether (MTBE)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals

This guide provides a detailed, evidence-based comparison of 2-methoxy-6-methylpyridine (MMP) and methyl-tertiary butyl ether (MTBE) for the contact dissolution of gallstones. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to evaluate the efficacy, safety, and mechanistic attributes of these two compounds, offering insights into the potential of MMP as a next-generation therapeutic agent.

Introduction: The Clinical Challenge of Cholelithiasis and the Role of Contact Dissolution

Cholelithiasis, or the presence of gallstones, is a significant clinical problem worldwide. While laparoscopic cholecystectomy is the standard treatment, a subset of patients are poor surgical candidates, necessitating effective, minimally invasive alternatives. Contact dissolution therapy, which involves the direct instillation of a solvent into the gallbladder to dissolve stones, represents a key alternative.

For decades, methyl-tertiary butyl ether (MTBE) has been the only clinically utilized agent for this purpose.[1][2] Its efficacy in dissolving cholesterol-rich gallstones is well-documented.[3][4][5] However, its clinical utility is hampered by significant side effects, which are largely attributed to its high volatility and low boiling point (55°C).[1][2][6] This volatility can lead to systemic absorption and adverse events such as nausea, abdominal pain, duodenitis, and hemolysis.[7][8]

In response to these limitations, researchers have developed this compound (MMP), a novel dissolving agent. MMP was structurally designed as an analogue of MTBE but with a key modification: the replacement of the tert-butyl group with an aromatic pyridine moiety.[1][9] This change confers a significantly higher boiling point (156°C), aiming to reduce evaporation-related side effects while potentially enhancing dissolution efficacy.[1][10] This guide critically examines the experimental data comparing these two agents.

Physicochemical Properties and Structural Rationale

The fundamental differences in the performance of MMP and MTBE can be traced to their distinct chemical structures and resulting physical properties. The substitution of MTBE's tert-butyl group with an aromatic pyridine ring in MMP is a deliberate design choice to improve the therapeutic profile.

FeatureMethyl-Tertiary Butyl Ether (MTBE) This compound (MMP) Scientific Rationale & Significance
Boiling Point 55°C[1][2]156°C[1][10]MMP's higher boiling point drastically reduces its volatility at body temperature (37°C), minimizing in vivo evaporation and the risk of systemic side effects associated with MTBE.[1]
Key Structural Moiety Tert-butyl group[1]Aromatic pyridine group[1][9]The aromatic moiety in MMP is hypothesized to enhance its solvent properties for cholesterol, a key component of most gallstones.
Chemical Class Asymmetric Ether[1]Pyridine Derivative[1]This structural difference underpins the variations in boiling point, toxicity, and dissolution capacity.

Proposed Mechanism of Action: Solvent-Based Cholesterol Dissolution

Both MMP and MTBE function as organic solvents that dissolve gallstones by disrupting their crystalline structure. The primary target for these agents is cholesterol, which is the main constituent of over 80% of gallstones in Western countries. The solvent molecules surround the cholesterol molecules within the stone matrix, breaking the intermolecular bonds and allowing the stone to disintegrate.

cluster_gallstone Gallstone Matrix C1 Cholesterol C2 Cholesterol C3 Cholesterol Dissolved Dissolved Cholesterol in Solvent C2->Dissolved Solvent Solvent Molecules (MMP or MTBE) Solvent->C2 Interaction & Solubilization

Caption: General mechanism of contact dissolution therapy.

Comparative Efficacy: A Data-Driven Assessment

Preclinical studies using both in vitro and in vivo models have been conducted to rigorously compare the dissolution capabilities of MMP and MTBE. The results consistently demonstrate a superior performance by MMP.

In Vitro Dissolution Efficacy

In a key in vitro study, human cholesterol gallstones were incubated with either MMP or MTBE at 37°C, and the percentage of dissolution was measured by dry weight at various time points. MMP showed significantly faster and more complete dissolution.[1][11]

Time PointMTBE (% Dissolution) MMP (% Dissolution) Statistical Significance
60 minutes56%[1][2]75%[1][2]P < 0.05[1][2]
120 minutes69%[1][2]95%[1][2]P < 0.05[1][2]
240 minutes82%[1][2]100% (Complete Dissolution)[1][2]P < 0.05[1][2]
In Vivo Dissolution Efficacy

The superior performance of MMP was further validated in animal models, which more closely mimic the clinical setting.

Animal ModelGallstone TypeMTBE Dissolution/Solubility MMP Dissolution/Solubility Key Finding
Porcine (Pig)[1][11]CholesterolBaseline~1.8 times higher solubility than MTBEMMP's ability to dissolve cholesterol stones is significantly greater in a large animal model.[1][11]
Hamster[10][12]Cholesterol50.0%59.0%MMP showed statistically higher dissolution rates for cholesterol stones (P < 0.05).[10][12]
Hamster[10][12]Pigmented32.0%54.3%MMP demonstrated markedly superior efficacy in dissolving pigmented stones, a notable advantage as these are typically resistant to dissolution (P < 0.05).[10][12]

Safety and Toxicological Profile

A critical aspect of any therapeutic agent is its safety profile. Toxicological assessments reveal that MMP is not only more effective but also significantly safer than MTBE.

Local and Systemic Toxicity

Studies in both rodent and porcine models showed that MMP induces substantially less tissue damage compared to MTBE.[1][2]

Safety ParameterMTBE MMP Significance
Tissue Apoptosis (Gallbladder) Higher levels of apoptosis, confirmed by TUNEL immunofluorescence and increased c-Caspase 3 expression.[1]Significantly lower levels of apoptosis.[1]MMP is less damaging to the gallbladder mucosa during treatment.
Inflammation Higher levels of inflammation observed in vital organs.[1][11]Significantly lower inflammatory response.[1][11]Reduced risk of local and systemic inflammatory complications.
Acute Oral Toxicity (LD50 in rats) Not specified in comparative studies.4000 mg/kg[1][9]Provides a quantitative measure of MMP's acute toxicity threshold.
Pharmacokinetics Prone to rapid vaporization and systemic absorption, causing side effects.[1]Rapidly absorbed but also efficiently cleared from the bloodstream.[2][11]Favorable clearance profile suggests lower potential for systemic accumulation and toxicity.[2][11]

Experimental Protocol: In Vitro Gallstone Dissolution Assay

To ensure reproducibility and standardization, a well-defined experimental protocol is essential. The following describes a self-validating system for comparing the in vitro efficacy of dissolution agents.

Objective: To quantitatively measure and compare the dissolution rates of human gallstones when exposed to MMP versus MTBE.

Methodology:

  • Gallstone Preparation:

    • Source human cholesterol gallstones from cholecystectomy specimens.

    • Wash the stones with saline solution and allow them to air-dry completely for 48 hours.

    • Record the initial dry weight of each stone or a standardized batch of stones. Causality: Measuring dry weight provides a consistent baseline, eliminating variability from water content.

  • Dissolution Setup:

    • Place a pre-weighed gallstone (or batch) into a glass container.

    • Add a standardized volume of the test solvent (e.g., 10 mL of either MMP or MTBE) to the container, ensuring the stone is fully submerged.

    • Place the container in a temperature-controlled water bath or incubator set to 37°C. Causality: 37°C mimics human body temperature, ensuring the experiment is physiologically relevant.

    • Gently stir the container using a magnetic stirrer at a low, consistent speed. Causality: Gentle agitation simulates the natural movements within the gallbladder and ensures uniform exposure of the stone surface to the solvent, preventing localized saturation.

  • Time-Course Measurement:

    • At pre-determined time points (e.g., 30, 60, 120, 240 minutes), carefully remove the remaining stone fragments from the solvent.

    • Rinse the fragments with a neutral solvent (e.g., hexane) to remove residual test agent and immediately dry them.

    • Measure the final dry weight of the remaining fragments.

  • Data Analysis:

    • Calculate the percentage of dissolution at each time point using the formula: % Dissolution = [(Initial Weight - Final Weight) / Initial Weight] x 100

    • Perform statistical analysis (e.g., t-test) to compare the dissolution rates between the MMP and MTBE groups.

A 1. Prepare & Weigh Dry Gallstone B 2. Submerge in Solvent (MMP or MTBE) A->B C 3. Incubate at 37°C with Gentle Stirring B->C D 4. Remove & Dry Remaining Fragments at Time Points (t) C->D E 5. Record Final Dry Weight D->E F 6. Calculate % Dissolution E->F

Caption: Workflow for the in vitro gallstone dissolution assay.

Conclusion and Future Directions

The key innovation—a higher boiling point achieved through structural modification—directly addresses the primary limitation of MTBE, promising a therapy with fewer side effects.[1] While these findings are compelling, the progression of MMP into clinical trials is the necessary next step to validate its efficacy and safety in human patients. If successful, MMP could represent a paradigm shift in the nonsurgical management of cholelithiasis, offering a safer and more effective option for patients who are not candidates for surgery.

References

A-Senior-Application-Scientist-s-Guide-to-Structural-Validation-of-Synthesized-2-Methoxy-6-methylpyridine-Derivatives-by-NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven walkthrough for validating the structure of 2-methoxy-6-methylpyridine derivatives using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of methods to explain the underlying logic of experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The this compound scaffold is a key structural motif in numerous pharmacologically active compounds. Its precise characterization is therefore of paramount importance. While various analytical methods exist, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure.[1][2]

The Synthetic Pathway: A Deliberate Approach

The journey to structural validation begins with a well-planned synthesis. For this guide, we will focus on a representative derivative, this compound. The synthesis of this compound and its derivatives can be achieved through various routes.[3][4][5] A common and effective method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-methylpyridine, with sodium methoxide. This choice is predicated on the high reactivity of the chlorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen.

Synthesis_Workflow 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine Reaction Reaction 2-Chloro-6-methylpyridine->Reaction Sodium Methoxide (NaOMe) Sodium Methoxide (NaOMe) Sodium Methoxide (NaOMe)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Synthetic workflow for this compound.

Unraveling the Structure: A Multi-faceted NMR Approach

Once the target molecule is synthesized and purified, NMR spectroscopy becomes the primary tool for structural elucidation.[1][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive and interlocking dataset that confirms the connectivity and chemical environment of every atom in the molecule.[7]

¹H NMR: The Initial Blueprint

The ¹H NMR spectrum is the first and most fundamental piece of the puzzle.[6] It provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we expect to see signals corresponding to the methyl group, the methoxy group, and the three aromatic protons on the pyridine ring.

The chemical shifts of the pyridine ring protons are particularly informative. Protons alpha to the nitrogen (at the 2 and 6 positions) are the most deshielded and appear furthest downfield, typically in the range of δ 8.5-8.8 ppm for unsubstituted pyridine.[6] Protons beta (at the 3 and 5 positions) and gamma (at the 4 position) to the nitrogen are found at progressively higher fields.[6] Substituents on the ring significantly influence these chemical shifts.[8][9][10]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR by providing a direct look at the carbon framework of the molecule.[6] Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are also influenced by the electronegativity of the nitrogen atom and the nature of the substituents.[11][12][13][14]

2D NMR: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecule.[7][15]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[16][17][18] In our target molecule, COSY will show correlations between the adjacent aromatic protons, allowing us to trace the connectivity around the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[19][20][21][22][23] This is an incredibly powerful tool for assigning both the ¹H and ¹³C spectra with confidence.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC takes this a step further by showing correlations between protons and carbons that are two or three bonds away.[24][25][26] This is invaluable for connecting different spin systems and for confirming the placement of quaternary carbons and substituents. For instance, HMBC will show a correlation between the methoxy protons and the carbon at the 2-position of the pyridine ring, confirming the location of the methoxy group.

NMR_Correlation_Network cluster_1H ¹H NMR cluster_13C ¹³C NMR H3 H3 H4 H4 H3->H4 COSY C2 C2 H3->C2 C3 C3 H3->C3 HSQC C5 C5 H3->C5 H5 H5 H4->H5 H4->C2 C4 C4 H4->C4 C6 C6 H4->C6 H5->C3 H5->C5 H5->C6 OMe OMe OMe->C2 HMBC COMe COMe OMe->COMe Me Me Me->C6 CMe CMe Me->CMe

References

Navigating Non-Nucleophilic Basicity: A Comparative Analysis of 2-Methoxy-6-methylpyridine and 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is paramount to achieving high yields and selectivities. These reagents are designed to abstract protons without engaging in undesired side reactions, a critical consideration in a multitude of transformations. This guide provides an in-depth technical comparison of two sterically hindered pyridine derivatives: 2-methoxy-6-methylpyridine and the more commonly employed 2,6-lutidine. This analysis, intended for researchers, scientists, and professionals in drug development, will delve into the structural, electronic, and reactivity differences between these two bases, supported by physicochemical data and a discussion of their practical applications.

Unveiling the Competitors: Structure and Intrinsic Properties

At first glance, this compound and 2,6-lutidine share a common pyridine scaffold, substituted at the 2- and 6-positions to impart steric hindrance around the basic nitrogen atom. This steric bulk is the cornerstone of their utility as non-nucleophilic bases, effectively shielding the nitrogen's lone pair from attacking electrophilic centers.[1] However, the nature of the substituents at these positions—a methoxy and a methyl group for the former, and two methyl groups for the latter—introduces subtle yet significant electronic and steric differences that govern their reactivity.

2,6-Lutidine , or 2,6-dimethylpyridine, is a well-established and widely utilized non-nucleophilic base.[2] Its two methyl groups are electron-donating through an inductive effect, which increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom compared to pyridine itself.[3]

This compound , on the other hand, presents a more complex electronic profile. The methyl group at the 6-position is electron-donating, similar to 2,6-lutidine. However, the methoxy group at the 2-position introduces competing electronic effects. While the oxygen atom can donate a lone pair through a resonance effect, its primary influence in this position is a strong electron-withdrawing inductive effect due to its high electronegativity. This inductive effect is expected to decrease the electron density at the nitrogen atom, thereby reducing its basicity.

A Tale of Two Basicities: The Decisive Role of pKa

The most direct measure of a base's strength is the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.

CompoundStructurepKa of Conjugate Acid
2,6-Lutidine (CH₃)₂C₅H₃N~6.7[3]
This compound (CH₃O)(CH₃)C₅H₃N~4.12 (Predicted)[4]

The significant difference in their pKa values is the most critical factor when choosing between these two bases. 2,6-Lutidine, with a pKa of approximately 6.7, is a moderately weak base capable of scavenging protons from a variety of acidic byproducts generated in reactions such as silyl ether formations, acylations, and glycosylations.[1][5]

In contrast, the predicted pKa of this compound's conjugate acid is substantially lower, around 4.12.[4] This suggests that this compound is a significantly weaker base than 2,6-lutidine. This lower basicity can be attributed to the electron-withdrawing inductive effect of the 2-methoxy group, which reduces the availability of the nitrogen's lone pair for protonation.

This disparity in basicity dictates their suitability for different applications. While 2,6-lutidine is a general-purpose non-nucleophilic base for a broad range of reactions, this compound would be better suited for reactions requiring a very mild, non-nucleophilic base where a stronger base like 2,6-lutidine might cause undesired side reactions, such as epimerization or decomposition of sensitive substrates.

Steric Considerations: More Than Just Bulk

Both molecules are considered sterically hindered. However, the spatial arrangement and rotational freedom of the substituents can influence their effective steric bulk. The two methyl groups of 2,6-lutidine provide a consistent and well-understood steric shield. The methoxy group in this compound, with its potential for rotation, might present a more dynamic steric environment. While both are effective at preventing nucleophilic attack, the subtle differences in their steric profiles could potentially influence their performance in highly congested transition states.

Decision Framework for Base Selection

The choice between this compound and 2,6-lutidine hinges on the specific requirements of the chemical transformation. The following decision tree, represented as a Graphviz diagram, outlines the key considerations.

G start Reaction requires a non-nucleophilic base acid_sensitivity Are substrates or products sensitive to moderately strong bases? start->acid_sensitivity pka_consideration Is the acidic byproduct strong enough to be neutralized by a weaker base? acid_sensitivity->pka_consideration Yes lutidine Select 2,6-Lutidine acid_sensitivity->lutidine No pka_consideration->lutidine No methoxy_pyridine Consider this compound pka_consideration->methoxy_pyridine Yes alternative Evaluate alternative non-nucleophilic bases methoxy_pyridine->alternative If basicity is still too high or for optimization

Caption: A decision-making workflow for selecting between 2,6-lutidine and this compound.

Experimental Protocol: Silylation of a Primary Alcohol

The protection of alcohols as silyl ethers is a common transformation that necessitates the use of a non-nucleophilic base to scavenge the acidic byproduct (e.g., triflic acid).[5] Below is a general protocol that can be adapted for either base, with key considerations for selection highlighted.

Objective: To protect a primary alcohol, such as benzyl alcohol, as its tert-butyldimethylsilyl (TBS) ether.

Reagents:

  • Benzyl alcohol

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

  • Base: 2,6-Lutidine or this compound

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the selected base (1.5 eq.).

  • Slowly add TBSOTf (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base:

    • 2,6-Lutidine: As a stronger base, it will efficiently and rapidly scavenge the triflic acid generated. It is the standard and more robust choice for this transformation, especially if the alcohol is less reactive.

    • This compound: This weaker base would be a suitable choice if the substrate contains other acid-sensitive functional groups that might be compromised by the transient presence of a stronger base or its conjugate acid. However, the reaction may proceed more slowly due to the less efficient proton scavenging.

  • Anhydrous Conditions: Silylating agents like TBSOTf are highly moisture-sensitive. The presence of water would lead to the hydrolysis of the silylating agent and reduce the yield of the desired product.

  • Inert Atmosphere: This prevents the introduction of atmospheric moisture into the reaction.

  • Low Temperature (0 °C): The reaction is typically exothermic. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification alcohol Dissolve Benzyl Alcohol in Anhydrous DCM inert Establish Inert Atmosphere alcohol->inert cool Cool to 0 °C inert->cool add_base Add Base (2,6-Lutidine or this compound) cool->add_base add_tbsotf Add TBSOTf Dropwise add_base->add_tbsotf stir Stir and Monitor by TLC add_tbsotf->stir quench Quench with NaHCO3(aq) stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A generalized experimental workflow for the silylation of an alcohol using a hindered pyridine base.

Conclusion: A Matter of Basicity and Substrate Sensitivity

Both this compound and 2,6-lutidine are valuable tools in the arsenal of the synthetic chemist, serving as effective non-nucleophilic bases. The primary determinant for choosing between them is the required basicity for the specific transformation. 2,6-Lutidine stands out as a more general and robust choice due to its higher basicity, making it suitable for a wide array of reactions. This compound, with its significantly lower basicity, offers a milder alternative for reactions involving highly sensitive substrates where the use of a stronger base could be detrimental. The ultimate selection should be guided by a careful consideration of the reaction mechanism, the nature of the acidic byproduct, and the stability of all components in the reaction mixture.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Methoxy-6-methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-6-methylpyridine, a substituted pyridine derivative, is a valuable building block in the synthesis of a wide range of functional molecules.[1] Its unique electronic and steric properties make it a crucial intermediate in the development of pharmaceuticals, agrochemicals, and materials with tailored characteristics. The strategic placement of the methoxy and methyl groups on the pyridine ring allows for a variety of subsequent chemical modifications, making the efficient and scalable synthesis of this compound a topic of significant interest to the scientific community.[1] This guide provides a detailed head-to-head comparison of the most common synthetic routes to this compound, offering in-depth analysis of reaction mechanisms, step-by-step experimental protocols, and a comprehensive evaluation of key performance indicators to assist researchers in selecting the optimal pathway for their specific needs.

Route 1: Synthesis from 2,6-Lutidine via Oxidation and Subsequent Functionalization

This classical approach utilizes the readily available and inexpensive starting material, 2,6-lutidine (2,6-dimethylpyridine). The strategy involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by a series of transformations to install the methoxy group.

Reaction Pathway

Route 1: From 2,6-Lutidine start 2,6-Lutidine intermediate1 2-Methyl-6-pyridinecarboxylic Acid start->intermediate1 1. Selective Oxidation intermediate2 2-Chloro-6-methylpyridine intermediate1->intermediate2 2. Chlorination product This compound intermediate2->product 3. Methoxylation (SNAr)

Caption: Synthetic pathway from 2,6-Lutidine to this compound.

Mechanistic Insights

Step 1: Selective Mono-oxidation of 2,6-Lutidine

The selective oxidation of one methyl group in the presence of another is a challenging transformation. Common strong oxidizing agents like potassium permanganate often lead to the formation of the dicarboxylic acid.[2][3] However, milder and more controlled oxidation can be achieved using selenium dioxide (SeO₂) or by catalytic gas-phase oxidation.[4] The mechanism of selenium dioxide oxidation involves an ene reaction followed by a[5][6]-sigmatropic rearrangement.

Step 2 & 3: Conversion of the Carboxylic Acid to a Methoxy Group

A common strategy to convert a carboxylic acid on a pyridine ring to a methoxy group involves its initial conversion to a better leaving group, such as a halide, followed by nucleophilic aromatic substitution. The carboxylic acid can be converted to the corresponding acid chloride, which is then subjected to a Curtius or Hofmann rearrangement to yield an amine. The amine can then be converted to a chloro group via a Sandmeyer-type reaction. However, a more direct approach is the chlorination of the corresponding pyridone, which exists in tautomeric equilibrium with the hydroxypyridine. For the purpose of this guide, we will consider a pathway involving the conversion to 2-chloro-6-methylpyridine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-pyridinecarboxylic Acid (Analogous Procedure)

  • To a solution of 2,6-lutidine (1 equiv.) in a suitable solvent such as pyridine or dioxane, add selenium dioxide (1.1 equiv.).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove selenium metal.

  • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-6-pyridinecarboxylic acid.

Step 2 & 3: Conversion to this compound

This part of the route converges with the synthesis of the starting material for Route 2 and the subsequent methoxylation step detailed below.

Route 2: Synthesis from 2-Chloro-6-methylpyridine via Nucleophilic Aromatic Substitution

This route is a more direct approach that relies on the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloro-6-methylpyridine, with a methoxide source.

Reaction Pathway

Route 2: From 2-Chloro-6-methylpyridine cluster_0 Preparation of Starting Material cluster_1 Main Reaction start_lutidine 2,6-Lutidine start_chloro 2-Chloro-6-methylpyridine start_lutidine->start_chloro Chlorination start_chloro_main 2-Chloro-6-methylpyridine product This compound start_chloro_main->product Methoxylation (SNAr)

Caption: Synthetic pathway from 2-Chloro-6-methylpyridine to this compound.

Mechanistic Insights

The key step in this route is the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen. The presence of the electronegative chlorine atom at the 2-position further activates the ring for nucleophilic attack by the methoxide ion. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. The aromaticity of the pyridine ring is temporarily broken during the formation of this intermediate and is restored upon the expulsion of the chloride leaving group.[2][7]

Experimental Protocols

Preparation of 2-Chloro-6-methylpyridine from 2,6-Lutidine (Illustrative Protocol)

Note: Several methods exist for the chlorination of pyridines. The following is a general procedure.

  • In a sealed tube, heat a mixture of 2,6-lutidine (1 equiv.) and a chlorinating agent such as phosphorus oxychloride (POCl₃) with or without a catalyst.

  • The reaction temperature and time will vary depending on the specific reagents and scale (e.g., 150-200 °C for several hours).

  • After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., NaOH or NaHCO₃).

  • The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield 2-chloro-6-methylpyridine.[8]

Synthesis of this compound (Analogous Procedure)

This protocol is based on a similar synthesis of 2-chloro-6-methoxypyrazine.[9]

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by adding sodium hydride (1.2 equiv., 60% dispersion in mineral oil) to anhydrous methanol at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-6-methylpyridine (1 equiv.) in anhydrous methanol to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-16 hours.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: From 2,6-Lutidine (via Oxidation)Route 2: From 2-Chloro-6-methylpyridine (via SNAr)
Starting Material 2,6-Lutidine2-Chloro-6-methylpyridine (can be synthesized from 2,6-Lutidine)
Cost of Starting Material 2,6-Lutidine is generally inexpensive.[10][11][12][13]2-Chloro-6-methylpyridine is more expensive than 2,6-lutidine.[1][7][14][15][16]
Number of Steps 2-3 steps (if starting from 2,6-lutidine)1 step (if starting from 2-chloro-6-methylpyridine); 2 steps (if starting from 2,6-lutidine)
Overall Yield Potentially lower due to the selectivity challenges in the oxidation step.Generally high for the SNAr step; overall yield depends on the efficiency of the chlorination step.
Key Reagents Oxidizing agents (e.g., SeO₂, KMnO₄), chlorinating agents, sodium methoxide.Sodium methoxide, chlorinating agent (for precursor synthesis).
Reaction Conditions Oxidation step may require harsh conditions; subsequent steps are relatively standard.SNAr reaction is typically conducted under mild to moderate conditions (reflux in methanol).
Purification Multiple purification steps are likely required.Purification of the final product is typically straightforward (distillation or chromatography).
Safety Considerations Use of toxic oxidizing agents like selenium dioxide or chromium-based reagents poses significant health and environmental risks.[17][18][19][20][21][22][23][24][25][26]Sodium methoxide is corrosive, flammable, and reacts violently with water.[5][6][27][28][29] Chlorinating agents are also hazardous.
Scalability The oxidation step can be challenging to scale up due to selectivity and safety concerns.The SNAr reaction is generally scalable. The synthesis of the chloro-precursor is also a common industrial process.
Environmental Impact Use of heavy metal oxidants generates hazardous waste.[20][21][22][26]Use of organic solvents and corrosive reagents. Proper waste management is necessary.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1, starting from 2,6-lutidine via oxidation, is attractive due to the low cost of the initial starting material. However, the key challenge lies in the selective mono-oxidation of one of the methyl groups, which can be difficult to control and may lead to lower yields and the formation of byproducts. Furthermore, the use of toxic heavy metal oxidants raises significant safety and environmental concerns, making this route less favorable for large-scale and environmentally conscious synthesis.

Route 2, proceeding through nucleophilic aromatic substitution on 2-chloro-6-methylpyridine, offers a more direct and generally higher-yielding approach for the final methoxylation step. While the starting material, 2-chloro-6-methylpyridine, is more expensive than 2,6-lutidine, it can be synthesized from the latter. The SNAr reaction itself is a well-established and reliable transformation that is amenable to scale-up.

Recommendation: For laboratory-scale synthesis where the starting material is commercially available, Route 2 is the recommended pathway due to its higher anticipated yield and more straightforward execution of the final step. For larger-scale industrial applications, the overall cost-effectiveness would depend on the efficiency and cost of the chlorination of 2,6-lutidine to produce the necessary precursor. The hazards associated with sodium methoxide in Route 2 are manageable with standard laboratory safety protocols. Overall, the directness and higher efficiency of the SNAr reaction make Route 2 a more robust and predictable choice for the synthesis of this compound.

References

A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-6-methylpyridine-Based Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and robust catalytic systems is perpetual. The strategic selection of a catalyst can define the success of a synthetic campaign, impacting yield, purity, and scalability. Within the vast landscape of catalytic components, pyridine-based ligands offer a unique electronic and steric profile. This guide provides an in-depth analysis of 2-Methoxy-6-methylpyridine as a ligand in palladium-catalyzed cross-coupling reactions, benchmarking its potential performance against established catalyst systems. Our objective is to furnish you with the foundational knowledge and practical protocols to objectively evaluate this and other novel catalyst systems in your laboratory.

The Rationale for Pyridine-Based Ligands: A Chemist's Perspective

The efficacy of a palladium catalyst in cross-coupling reactions is intrinsically linked to the nature of its coordinating ligands. These ligands modulate the electronic properties and steric environment of the metal center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] While bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have become the gold standard, pyridine-based ligands present an intriguing alternative.[2][3]

The nitrogen atom of the pyridine ring can coordinate to the palladium center, and its electronic properties can be readily tuned through substitution on the ring. In the case of this compound, the methoxy and methyl groups introduce specific electronic and steric effects. The methoxy group, an electron-donating substituent, can increase the electron density on the palladium center, which may facilitate the oxidative addition step. The methyl group provides a degree of steric bulk that can influence the stability of the catalytic species and the rate of reductive elimination.

Performance Benchmarking: A Comparative Analysis

To objectively assess the potential of a this compound-based catalyst system, a direct comparison with well-established and commercially available alternatives is essential. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds, serves as an ideal platform for this benchmark.[2][4][5]

While extensive, direct comparative studies on this compound as a ligand are not yet prevalent in the literature, we can construct a meaningful comparison by juxtaposing its anticipated performance with that of widely used catalyst systems under similar reaction conditions. The following table summarizes the performance of various palladium-based catalysts in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. This provides a benchmark against which to measure the efficacy of a novel catalyst system incorporating this compound.

Catalyst SystemLigandSubstrate (Aryl Halide)Coupling Partner (Boronic Acid)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Hypothetical Pyridine-Based System This compound 4-BromoanisolePhenylboronic AcidK₃PO₄1,4-Dioxane/H₂O10012Expected Good to High-
Traditional Phosphine Ligand PPh₃ (as Pd(PPh₃)₄)5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic AcidK₃PO₄1,4-Dioxane70-80-60[6]
Buchwald Ligand SPhos2-ChloropyridinePhenylboronic AcidK₃PO₄Toluene/H₂ORT295[2]
N-Heterocyclic Carbene (NHC) Ligand IPr (as PEPPSI-IPr)4-ChlorotoluenePhenylboronic AcidK₂CO₃Dioxane80298[2]
Heterogeneous Catalyst - (Pd on Carbon)4-BromoanisolePhenylboronic AcidK₂CO₃Ethanol/H₂O802492[2]

Note: The performance of the this compound-based system is a projection based on the electronic and steric properties of the ligand. Experimental validation is necessary.

Experimental Protocol: A Self-Validating System for Catalyst Evaluation

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is paramount. The following detailed procedure for the Suzuki-Miyaura cross-coupling reaction can be employed to benchmark the performance of a this compound-based catalyst against other systems.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., this compound, 0.04 mmol, 4 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed water (1 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Catalyst Preparation (in situ): In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent. Stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube containing the substrates with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the Schlenk tube via syringe. Then, add the remaining anhydrous, degassed solvent and degassed water.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Workflow and Catalytic Cycle

To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide, Arylboronic Acid, Base setup Combine in Vial under Inert Gas reagents->setup catalyst_prep Pd Source + Ligand (e.g., this compound) catalyst_prep->setup heating Heat & Stir setup->heating monitoring Monitor by TLC/GC-MS heating->monitoring extraction Extraction & Washing monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The strategic design and selection of ligands are central to advancing the field of catalysis. This compound represents a class of readily accessible and electronically tunable ligands that warrant further investigation. While established phosphine and NHC-based systems currently offer superior performance in many cases, the exploration of pyridine-based ligands may lead to the discovery of novel catalysts with unique reactivity and selectivity profiles.

This guide provides a framework for the systematic and objective evaluation of new catalyst systems. By employing standardized protocols and benchmarking against known standards, researchers can confidently identify and optimize the next generation of catalysts that will drive innovation in drug discovery and materials science.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-6-methylpyridine Purity Assessment: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate determination of purity for pharmaceutical intermediates like 2-Methoxy-6-methylpyridine is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of HPLC-UV and GC-FID methods for the purity analysis of this compound. By presenting detailed experimental methodologies, validation data, and a robust cross-validation strategy, this document serves as a comprehensive resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The findings demonstrate that while both methods are suitable for their intended purpose, they offer orthogonal capabilities; HPLC is ideal for routine quality control due to its non-destructive nature, while GC excels at detecting volatile and thermally stable impurities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality and impurity profile of the final drug product, making robust analytical control essential. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[2][3]. When two different analytical methods are used to measure the same critical quality attribute, such as purity, a cross-validation study is necessary to ensure that the results are equivalent and interchangeable within acceptable limits. This process is a key component of analytical method lifecycle management and is crucial when transferring methods between laboratories or introducing a new technique.[4][5]

This guide will compare a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with an ultraviolet (UV) detector to a capillary Gas Chromatography (GC) method with a Flame Ionization Detector (FID). HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of soluble compounds.[6][7] In contrast, GC is designed for substances that can be vaporized without decomposition, separating them based on their volatility and interaction with a stationary phase within a heated column.[8][9] By cross-validating these two mechanistically different (orthogonal) methods, we can build a higher degree of confidence in the purity assessment of this compound.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis.[7] In this mode, the stationary phase (typically C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. Nonpolar analytes in the sample interact more strongly with the stationary phase, causing them to be retained longer, while polar compounds elute more quickly. For this compound, a substituted aromatic heterocycle, RP-HPLC is an excellent choice as it is non-destructive and highly effective for separating the main component from less volatile or thermally sensitive impurities.[10][11] Detection is achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength where it exhibits a strong chromophore.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][12] The sample is injected into a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas (the mobile phase). Separation occurs as the compounds partition between the carrier gas and a thin liquid stationary phase coated on the inside of the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. This compound has a boiling point of approximately 156-161°C, making it amenable to GC analysis.[13][14][15] The Flame Ionization Detector (FID) is used for detection; it combusts the organic compounds as they elute from the column, producing ions that generate a measurable electrical current, providing a signal that is proportional to the mass of carbon present.

Experimental Design & Methodology

Materials and Reagents
  • Reference Standard: this compound, >99.5% purity

  • Test Samples: Production batches of this compound

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Formic Acid (ACS Grade)

  • Helium (Carrier Gas), 99.999% purity

  • Hydrogen (FID), 99.999% purity

  • Compressed Air (FID)

  • Methanol (ACS Grade)

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Rationale: A C18 column is selected for its excellent retention and separation of aromatic compounds like pyridine derivatives.[16] The mobile phase of acetonitrile and water is standard for reversed-phase, and the addition of 0.1% formic acid helps to ensure consistent protonation of the basic pyridine nitrogen, leading to improved peak shape.[11] A detection wavelength of 270 nm is chosen based on the UV absorbance maximum of the pyridine ring system.

3.2.1 Instrumentation and Conditions

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 270 nm

| Run Time | 20 minutes |

3.2.2 Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 50 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 50 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3.2.3 System Suitability Testing (SST) Protocol

  • Inject the mobile phase as a blank to ensure a clean baseline.

  • Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Gas Chromatography (GC-FID) Method
  • Rationale: The boiling point of this compound (156-161°C) makes it well-suited for GC analysis.[13][14][15] A DB-5 or equivalent column is a robust, general-purpose column suitable for separating a wide range of compounds. The high temperatures of the inlet and detector ensure efficient vaporization and prevent condensation. FID is chosen for its high sensitivity to hydrocarbons and its robust, linear response.

3.3.1 Instrumentation and Conditions

Parameter Setting
GC System Agilent 8890 GC or equivalent with FID
Column DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250°C
Injection Mode Split (50:1)
Injection Vol. 1.0 µL
Oven Program 80°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min)
Detector Temp. 300°C

| Run Time | 19 minutes |

3.3.2 Standard and Sample Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

3.3.3 System Suitability Testing (SST) Protocol

  • Inject methanol as a blank to ensure a clean baseline.

  • Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 20,000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Cross-Validation Protocol

Objective and Strategy

The objective is to demonstrate that the HPLC-UV and GC-FID methods provide equivalent results for the purity of this compound. The strategy involves analyzing the same three independent production batches of the material using both validated methods and statistically comparing the purity results. This approach aligns with the principles outlined in USP General Chapter <1224> Transfer of Analytical Procedures.[4][17]

Workflow Diagram

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison Batch1 Production Batch 1 HPLC_Prep Prepare Samples (n=3) for each batch Batch1->HPLC_Prep GC_Prep Prepare Samples (n=3) for each batch Batch1->GC_Prep Batch2 Production Batch 2 Batch2->HPLC_Prep Batch2->GC_Prep Batch3 Production Batch 3 Batch3->HPLC_Prep Batch3->GC_Prep HPLC_SST Perform HPLC System Suitability Test HPLC_Prep->HPLC_SST HPLC_Analysis Analyze all samples by HPLC-UV HPLC_SST->HPLC_Analysis HPLC_Results Calculate Purity (% Area) for each sample HPLC_Analysis->HPLC_Results Data_Compile Compile all purity results HPLC_Results->Data_Compile GC_SST Perform GC System Suitability Test GC_Prep->GC_SST GC_Analysis Analyze all samples by GC-FID GC_SST->GC_Analysis GC_Results Calculate Purity (% Area) for each sample GC_Analysis->GC_Results GC_Results->Data_Compile Stat_Analysis Perform Statistical Analysis (e.g., t-test or TOST) Data_Compile->Stat_Analysis Conclusion Draw Conclusion on Method Equivalency Stat_Analysis->Conclusion

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive toxicological comparison of 2-Methoxy-6-methylpyridine (MMP), a compound of interest for pharmaceutical applications, with its structural analogs, including picoline and lutidine isomers. We delve into the methodologies and findings from both in vitro and in vivo studies to build a cohesive understanding of their safety profiles. By juxtaposing cytotoxicity and genotoxicity data with acute systemic toxicity results, this document elucidates the structure-activity relationships that govern the toxicological properties of these pyridine derivatives. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in preclinical safety assessment.

Introduction: The Need for Integrated Toxicity Assessment

In the landscape of chemical safety and drug development, a thorough understanding of a compound's toxicity is paramount. This compound (MMP) has emerged as a compound with promising therapeutic applications, notably as a potential topical agent for gallstone dissolution where it has shown superior efficacy and a lower toxicity profile compared to the current standard, methyl-tertiary butyl ether (MTBE).[1][2][3] However, its broader toxicological profile, especially in relation to structurally similar compounds, warrants a detailed investigation.

This guide focuses on bridging the critical gap between rapid, high-throughput in vitro assays and more complex, physiologically relevant in vivo studies. We will compare MMP with its foundational pyridine analogs:

  • Picolines (Methylpyridines): Isomers such as 3-picoline, which differ in the position of a single methyl group.

  • Lutidines (Dimethylpyridines): Isomers like 2,6-lutidine, which share the dimethyl-substituted pyridine ring but lack the methoxy group of MMP.

Understanding how the addition of a methoxy group and the arrangement of methyl substituents on the pyridine ring influence toxicity is a central theme. This structure-activity relationship (SAR) analysis is crucial for predicting the toxicity of novel derivatives and for understanding the mechanistic underpinnings of their biological effects.[4][5][6]

In Vitro Toxicity Assessment: A First Look at Cellular Response

In vitro assays serve as the frontline in toxicological screening. They offer a rapid, cost-effective, and ethically considerate means to evaluate a compound's potential to cause cellular damage (cytotoxicity) or genetic mutations (genotoxicity).

Principles and Methodologies

Cytotoxicity Assays: These assays measure the degree to which an agent is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[7][8] A decrease in metabolic activity in the presence of a test compound suggests a cytotoxic effect.

Genotoxicity Assays: These assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. For aromatic amines, a class to which some pyridine derivatives belong, the bacterial reverse mutation assay (Ames test) is a standard requirement.[9] This is because aromatic compounds often require metabolic activation by cytochrome P450 enzymes to become genotoxic, a factor that can be simulated in vitro using a liver enzyme fraction (S9 mix).[9][10]

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing cytotoxicity using the MTT assay.

InVitro_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_culture->compound_prep treatment 3. Add Compounds to Cells (Include Vehicle & Positive Controls) compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add solubilize 6. Solubilize Formazan Crystals mtt_add->solubilize read_plate 7. Measure Absorbance (e.g., at 570 nm) solubilize->read_plate calc_viability 8. Calculate % Cell Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 10. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for MTT-based in vitro cytotoxicity assessment.

Comparative In Vitro Toxicity Data
Compound/ClassAssay TypeKey FindingsReference
This compound (MMP) Safety DataClassified as a skin and eye irritant.[15]
Pyridine Derivatives (General) MTT CytotoxicityVarious derivatives show cytotoxic activity against cancer cell lines (e.g., MCF-7, HepG-2). Activity is dependent on the number and position of substituents like methoxy groups.[4][4][7][8]
Aromatic Amines (Analog Class) Ames TestMany aromatic amines are known to be mutagenic, typically requiring metabolic activation (S9) to form reactive nitrenium ions that damage DNA.[9][9][10]
3-Picoline (β-Picoline) Ames TestNo evidence of mutagenicity in Salmonella typhimurium strains with or without metabolic activation.[16]

In Vivo Toxicity Assessment: Evaluating Systemic Effects

In vivo studies are essential for understanding how a substance affects a whole, living organism. They provide crucial data on acute toxicity, target organs, and potential lethal doses, which are used for hazard classification and risk assessment.

Principles and Methodologies

The most common initial in vivo test is for acute oral toxicity. The OECD Test Guideline 423 (Acute Toxic Class Method) is a widely accepted, stepwise procedure that determines a substance's toxicity class while minimizing the number of animals used.[17][18][19] Animals are given a single oral dose of the substance at predefined levels (e.g., 5, 50, 300, 2000 mg/kg body weight) and are observed for signs of toxicity and mortality over 14 days.[20][21] This method allows for classification into one of the Globally Harmonized System (GHS) categories and provides a cut-off range for the Lethal Dose 50 (LD50).[19]

Workflow for In Vivo Acute Oral Toxicity (OECD 423)

The following diagram illustrates the decision-making process in an OECD 423 study, starting at a default dose of 300 mg/kg.

InVivo_Workflow start Start: Dose 3 Animals at 300 mg/kg outcome1 Observe Mortality within 48h start->outcome1 step2_high Dose 3 More Animals at 2000 mg/kg outcome1->step2_high 0 or 1 dead step2_low Dose 3 More Animals at 50 mg/kg outcome1->step2_low 3 dead class_cat3 GHS Category 3 (50 < LD50 ≤ 300) outcome1->class_cat3 2 dead outcome2_high Observe Mortality step2_high->outcome2_high class_cat5 GHS Category 5 or Unclassified (LD50 > 2000) outcome2_high->class_cat5 ≤ 1 dead class_cat4 GHS Category 4 (300 < LD50 ≤ 2000) outcome2_high->class_cat4 ≥ 2 dead outcome2_low Observe Mortality step2_low->outcome2_low outcome2_low->class_cat3 ≤ 1 dead class_cat12 GHS Category 1/2 (LD50 ≤ 50) outcome2_low->class_cat12 ≥ 2 dead

Caption: Decision logic for OECD 423 Acute Toxic Class Method.

Comparative In Vivo Toxicity Data

In vivo studies reveal clear differences in the acute toxicity of MMP and its relatives. MMP has been shown to be significantly less toxic than other compounds used for similar applications.[1][2] Picoline and lutidine isomers generally exhibit moderate acute oral toxicity.

CompoundAnimal ModelRouteAcute LD50 (mg/kg)Key FindingsReference
This compound (MMP) Rodents, PigsTopical / SystemicNot determined (low toxicity observed)Induces significantly less tissue damage, apoptosis, and inflammation in vital organs compared to MTBE.[1][2]
2-Amino-6-methylpyridine RatOral100Toxic.[22]
RabbitDermal125Toxic, readily absorbed through the skin.[22]
3-Picoline (β-Picoline) Rat, MouseOral400 - 1600Causes CNS depression.[16]
6-methoxy-N2-methylpyridine-2,3-diamine Rat, MouseOral650 - 813Moderate acute toxicity. Sub-lethal effects include reduced activity and piloerection.[23]
2,6-Lutidine Not specifiedOralHarmful if swallowed (GHS Cat. 4)Classified as harmful if swallowed, indicating an LD50 in the range of 300-2000 mg/kg. Causes skin and eye irritation.[24][25][24][25][26][27]

Comparative Analysis: Bridging In Vitro and In Vivo Data

The true value of toxicological assessment lies in integrating data from multiple models. While MMP is classified as an irritant and harmful upon acute exposure based on safety data, comprehensive in vivo studies in pigs and rodents highlight its favorable profile, showing less organ damage than comparator compounds.[1][2] This suggests that while the pure substance has hazards, its systemic toxicity in a biological system may be limited.

Structure-Activity Relationships and Metabolic Fate

The difference in toxicity between these compounds can be attributed to their molecular structure, which dictates their metabolism.

  • Role of the Methoxy Group: The methoxy (-OCH3) group in MMP can be a site for metabolism. O-demethylation is a common metabolic pathway catalyzed by cytochrome P450 enzymes. This can lead to the formation of a hydroxypyridine metabolite, which may have a different toxicity profile and be more readily conjugated and excreted.[28][29] This detoxification pathway could contribute to MMP's lower systemic toxicity compared to analogs lacking this group.

  • Aromatic Amine Moiety: Some related pyridine compounds are aromatic amines (e.g., 2-Amino-6-methylpyridine). This structural motif is a well-known alert for genotoxicity.[9] The amine group can be metabolically activated to a reactive hydroxylamine and then to a nitrenium ion, which can bind covalently to DNA, forming adducts and causing mutations. The absence of an amino group on MMP and 2,6-lutidine is a key structural difference that likely reduces their potential for this specific mechanism of genotoxicity.

Postulated Metabolic Activation of Aromatic Amines

The following diagram illustrates the general pathway by which aromatic amines can be converted into DNA-damaging agents.

Metabolic_Activation Aryl_NH2 Aromatic Amine (e.g., Aminopyridine) Aryl_NHOH N-Hydroxylamine (Metabolite) Aryl_NH2->Aryl_NHOH CYP450 (N-Oxidation) Aryl_NH_plus Nitrenium Ion (Reactive Electrophile) Aryl_NHOH->Aryl_NH_plus Esterification & Loss of H2O DNA_Adduct DNA Adducts (Leads to Mutation) Aryl_NH_plus->DNA_Adduct Covalent Binding to DNA

Caption: General metabolic pathway for genotoxicity of aromatic amines.

This comparison underscores a critical principle: while simple analogs like 2,6-lutidine and 3-picoline provide a baseline, the introduction of a methoxy group in MMP appears to confer a more favorable toxicological profile in vivo, potentially by providing an efficient route for detoxification and excretion.

Conclusion and Future Directions

This guide demonstrates that this compound (MMP) possesses a distinct toxicological profile compared to related picoline and lutidine analogs. While standard chemical safety data indicates hazards related to irritation and acute exposure, detailed in vivo studies reveal a comparatively low level of systemic and organ toxicity.[1][2] In contrast, analogs with amino groups carry a higher risk of toxicity, and simpler alkyl-pyridines like 3-picoline and 2,6-lutidine exhibit moderate acute toxicity.[16][24]

The evidence suggests that the methoxy group in MMP is a key structural feature influencing its metabolic fate and overall lower toxicity in biological systems. For researchers and drug developers, this highlights the importance of not relying solely on data from structural analogs. A comprehensive assessment requires integrating in vitro screening with definitive in vivo studies to build a complete and accurate safety profile.

Future research should focus on obtaining specific IC50 values for MMP in various cell lines and conducting a full battery of genotoxicity tests (e.g., Ames, in vitro micronucleus) to confirm the low toxicity suggested by current data.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity by MTT Assay
  • Cell Seeding: Plate human cells (e.g., HepG2 liver cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration dilutions in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO, negative control), and cells with a known cytotoxic agent (e.g., Doxorubicin, positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Acute Oral Toxicity via OECD Guideline 423

This protocol must be conducted in compliance with all animal welfare regulations.

  • Animal Selection: Use healthy, young adult female rats (e.g., Wistar strain), as they are often slightly more sensitive.[20] Acclimatize the animals for at least 5 days.

  • Fasting: Fast the animals overnight prior to dosing (food, but not water, is withheld).[17]

  • Dosing (Starting Dose 300 mg/kg):

    • Weigh the animals and calculate the dose volume. Administer the test substance as a single oral dose via gavage.

    • Use a group of 3 animals.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[20][21]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, etc.) and any instances of mortality.

  • Decision and Next Step:

    • If 2 or 3 animals die: The test is stopped. The LD50 is estimated to be in the 50-300 mg/kg range (GHS Category 3).

    • If 0 or 1 animal dies: Proceed to the next step by dosing a new group of 3 animals at 2000 mg/kg.

    • If 3 animals die at the 300 mg/kg step: Repeat the test at a lower dose of 50 mg/kg.

  • Terminal Procedures: At the end of the 14-day observation period, surviving animals are humanely euthanized and subjected to a gross necropsy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only precision but an unwavering commitment to safety. 2-Methoxy-6-methylpyridine is a valuable building block, but its handling requires a thorough understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in established safety principles.

Foundational Risk Assessment: Understanding the Hazard

Before any personal protective equipment (PPE) is selected, we must first understand the intrinsic hazards of the material. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our safety protocols.[1][2]

  • H226: Flammable liquid and vapor[1][2]

  • H302: Harmful if swallowed[1][2]

  • H312: Harmful in contact with skin[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H332: Harmful if inhaled[1][2]

The flammability necessitates strict control of ignition sources, while the acute toxicity and irritation potential demand robust barrier protection to prevent dermal, ocular, and respiratory exposure.[3][4] Our entire safety strategy is built upon mitigating these specific risks.

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between you and a chemical hazard. It should always be used in conjunction with superior control measures.

  • Engineering Controls: All handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][6] This is non-negotiable, as it addresses the inhalation hazard by its very design. The work area must be equipped with an easily accessible emergency eyewash station and a safety shower.[6][7]

  • Administrative Controls: Limit the quantity of the chemical handled to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and the procedures outlined in the Safety Data Sheet (SDS).[6] Never work alone when handling hazardous materials.

Core Protective Equipment: A Barrier of Safety

The selection of PPE must directly address the identified hazards of skin/eye contact, irritation, and potential inhalation.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1][2] Therefore, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required whenever handling the liquid.[4][5]

  • Recommended for High-Risk Tasks: When transferring larger volumes or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[3]

Hand Protection

The chemical is harmful in contact with skin and causes skin irritation.[1][3] Proper glove selection is critical.

  • Material Choice: Standard latex gloves are not suitable for pyridine derivatives.[5] Gloves made of nitrile or neoprene offer better chemical resistance.[5] However, always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.[6]

  • Proper Use: Always inspect gloves for tears or pinholes before use. Use a proper "doffing" technique to remove gloves to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[4][8]

Body Protection

To protect against accidental spills and skin contact, appropriate body protection is essential.

  • Standard Use: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[5]

  • Enhanced Protection: For tasks involving larger quantities or a higher splash potential, consider a chemical-resistant apron over the lab coat.[9] For significant exposures, such as in a large spill response, a complete chemical-resistant suit may be necessary.[4][10] Contaminated clothing must be removed immediately and laundered separately before reuse.[7][9]

Respiratory Protection

While a chemical fume hood is the primary defense against inhalation hazards, certain situations may require respiratory protection.

  • Standard Operations: When working with small quantities within a certified fume hood, respiratory protection is typically not required.[4]

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, a respirator will be necessary. The type must be selected based on the concentration of the airborne substance.[11] This could range from an air-purifying respirator (APR) with organic vapor cartridges to a self-contained breathing apparatus (SCBA) for major incidents.[10][12] A respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place if respirators are to be used.[11]

PPE Selection Summary

Task / ScenarioMinimum Required Personal Protective Equipment
Weighing & Small Volume Transfers (<50 mL) Chemical splash goggles, nitrile or neoprene gloves, fully-buttoned lab coat. All work performed in a chemical fume hood.
Solution Preparation & Transfers (>50 mL) Chemical splash goggles and face shield, nitrile or neoprene gloves, lab coat with a chemical-resistant apron. All work performed in a chemical fume hood.
Large Spill Cleanup (>250 mL) Full-face air-purifying respirator with organic vapor cartridges (or SCBA), chemical-resistant suit, heavy-duty nitrile or butyl rubber gloves, chemical-resistant boots.
Waste Disposal Chemical splash goggles, nitrile or neoprene gloves, fully-buttoned lab coat.

Experimental Protocol: Preparation of a 1M Solution of this compound in Dichloromethane (DCM)

This protocol integrates safety measures at each step, demonstrating the practical application of the PPE guidelines.

Objective: To safely prepare 100 mL of a 1M solution.

Materials:

  • This compound (Density: ~1.0 g/mL, MW: 123.15 g/mol )

  • Dichloromethane (DCM), anhydrous

  • 100 mL volumetric flask with stopper

  • Glass funnel

  • Graduated cylinder

  • Beaker for taring

  • Pasteur pipette

Procedure:

  • Pre-Operation Safety Check:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure the eyewash station and safety shower are unobstructed.[6][7]

    • Don the required PPE: chemical splash goggles, nitrile gloves, and a lab coat.[5]

    • Set up all necessary glassware and equipment within the fume hood to minimize movement.

    • Ground the receiving equipment to prevent static discharge, as the compound is flammable.[3][13]

  • Aliquotting the Reagent:

    • Place a beaker on the analytical balance and tare it.

    • Inside the fume hood, carefully measure approximately 12.3 g (0.1 mol) of this compound into the tared beaker.

    • Keep the stock bottle tightly capped when not in use to minimize vapor release.[5]

  • Dissolution:

    • Place the 100 mL volumetric flask inside a secondary containment tray within the fume hood.

    • Place the glass funnel into the neck of the volumetric flask.

    • Carefully pour the weighed this compound into the funnel.

    • Add approximately 50 mL of DCM to the beaker to rinse any remaining reagent, and pour this rinse into the funnel.

    • Slowly add more DCM to the volumetric flask until it is about three-quarters full.

  • Final Dilution and Mixing:

    • Remove the funnel. Stopper the volumetric flask and invert it several times to mix, ensuring the stopper is held firmly.

    • Carefully add DCM dropwise using a Pasteur pipette until the bottom of the meniscus reaches the calibration mark.

    • Re-stopper the flask and invert several more times to ensure homogeneity.

  • Cleanup and Waste Disposal:

    • All disposable materials (e.g., contaminated pipette tips, wipes) must be placed in a designated solid hazardous waste container.

    • Rinse all glassware with a small amount of DCM; this rinse solvent must be disposed of in a designated halogenated liquid hazardous waste container.[6][10]

    • The final solution should be clearly labeled with the chemical name, concentration, date, and hazard pictograms.

  • Doffing PPE:

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove your lab coat and goggles.

    • Wash your hands thoroughly with soap and water.[8]

Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Pre-Operational Checks cluster_handling 2. Handling Operations (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_start Verify Fume Hood & Emergency Equipment don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->don_ppe weigh Weigh/Measure Chemical don_ppe->weigh transfer Transfer & Prepare Solution weigh->transfer labeling Securely Cap & Label Container transfer->labeling dispose_waste Segregate & Dispose of Hazardous Waste labeling->dispose_waste clean_equip Decontaminate Glassware & Work Area dispose_waste->clean_equip doff_ppe Doff PPE Correctly clean_equip->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.